2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGLUVRQLFWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
This guide provides a comprehensive technical overview of the fundamental properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a substituted tetrahydroisoquinoline (THIQ). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is synthesized from established chemical principles and extrapolated from studies on structurally related analogs, providing a robust framework for understanding and utilizing this compound in research and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The inherent structural features of the THIQ nucleus, including its rigid bicyclic framework and the presence of a basic nitrogen atom, make it an ideal template for designing ligands that interact with various biological targets. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its fundamental chemical and potential pharmacological properties.
Physicochemical and Basic Properties
Basicity and pKa
The basicity of this compound is primarily attributed to the lone pair of electrons on the tertiary nitrogen atom at the 2-position. The N-methylation, compared to a secondary amine, generally results in a slight increase in basicity due to the electron-donating inductive effect of the methyl group. The presence of a hydroxyl group on the aromatic ring at the 5-position can have a minor electronic influence on the nitrogen's basicity, but its primary impact will be on polarity and hydrogen bonding potential.
The pKa of the conjugate acid of this compound is predicted to be in the range of 8.5 - 9.5. This estimation is based on the known pKa values of similar N-methylated cyclic amines. At physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting membrane permeability and overall drug-likeness. The introduction of a hydroxyl group at the 5-position is expected to decrease the lipophilicity of the parent 2-methyl-tetrahydroisoquinoline scaffold, thereby increasing its aqueous solubility.[2] The predicted cLogP value for this compound would likely fall in the range of 1.5 - 2.5, suggesting a moderate degree of lipophilicity suitable for oral absorption and blood-brain barrier penetration.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃NO | Based on chemical structure |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted THIQs |
| pKa (conjugate acid) | 8.5 - 9.5 | Analogy to N-methylated cyclic amines |
| cLogP | 1.5 - 2.5 | Introduction of a polar hydroxyl group |
| Aqueous Solubility | Moderately soluble | Presence of polar hydroxyl and basic nitrogen groups |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural feature |
| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen atoms) | Structural feature |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through established methodologies for constructing the tetrahydroisoquinoline core, with careful consideration for the regioselective introduction of the 5-hydroxyl group.
Proposed Synthetic Strategies
Two classical and highly effective methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions.[1][3][4][5][6][7][8]
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] To synthesize the target molecule, the starting material would be N-methyl-2-(3-hydroxyphenyl)ethylamine. The hydroxyl group at the meta position to the ethylamine side chain is crucial for directing the cyclization to the desired C-6 position, which becomes the C-5 position in the final tetrahydroisoquinoline product.
Experimental Protocol: Pictet-Spengler Synthesis of this compound
-
Step 1: Preparation of the Starting Amine. Synthesize N-methyl-2-(3-hydroxyphenyl)ethylamine from 3-methoxyphenethylamine via N-formylation followed by reduction, and subsequent demethylation of the methoxy group.
-
Step 2: Cyclization. Dissolve N-methyl-2-(3-hydroxyphenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or acetonitrile.
-
Step 3: Aldehyde Addition. Add formaldehyde (1.1 equivalents), typically as an aqueous solution or as paraformaldehyde.
-
Step 4: Acid Catalysis. Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Step 5: Reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 6: Work-up and Purification. Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Pictet-Spengler synthesis workflow.
The Bischler-Napieralski reaction provides an alternative route, starting from an N-acyl-β-phenylethylamine.[1][7][8] This method involves a cyclodehydration reaction using a condensing agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline.
Experimental Protocol: Bischler-Napieralski Synthesis of this compound
-
Step 1: Amide Formation. Acylate 2-(3-methoxyphenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride) to form the corresponding amide.
-
Step 2: Cyclization. Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene) at elevated temperature to effect cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Step 3: Reduction. Reduce the resulting imine intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Step 4: N-Methylation. Perform N-methylation using a standard procedure, for example, reductive amination with formaldehyde and sodium cyanoborohydride or reaction with methyl iodide.
-
Step 5: Demethylation. Cleave the methyl ether at the 5-position using a reagent like boron tribromide (BBr₃) to afford the final product.
-
Step 6: Purification. Purify the product using column chromatography or recrystallization.
Caption: Potential pharmacological targets.
Metabolism and Toxicological Considerations
The metabolic fate of this compound would likely involve common biotransformation pathways. The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, representing major routes of phase II metabolism. The N-methyl group could undergo N-demethylation, and the aromatic ring could be further hydroxylated, catalyzed by cytochrome P450 enzymes. The basic nitrogen and the overall structure are features that warrant careful toxicological evaluation, as some tetrahydroisoquinoline derivatives have been associated with neurotoxic effects.
Conclusion
This compound represents an intriguing molecule within the broader class of biologically active tetrahydroisoquinolines. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted basic properties, viable synthetic routes, and potential pharmacological profile based on established chemical principles and data from structurally related analogs. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel tetrahydroisoquinoline derivatives. Further experimental validation of the predicted properties is essential for advancing our understanding of this compound's utility in medicinal chemistry.
References
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. (2024-12-05). [Link]
- Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. [Link]
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Synthesis of isoquinolines. Centurion University. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
- Bischler–Napieralski reaction. Wikipedia. [Link]
- Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. [Link]
- Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
The Enigmatic Tale of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: A Synthetic and Pharmacological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the specific, yet sparsely documented, compound: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol . Due to a notable absence of dedicated research on this particular analog in publicly available scientific literature, this document will take a unique approach. It will provide a comprehensive, scientifically grounded exploration of its probable discovery through established synthetic routes and a forward-looking perspective on its potential pharmacological significance. By leveraging the well-documented chemistry and pharmacology of closely related THIQ derivatives, this guide will serve as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel THIQ analogs.
Historical Context and the Unwritten Discovery
The history of the parent 1,2,3,4-tetrahydroisoquinoline ring system dates back to the early 20th century with the pioneering work of Pictet and Spengler.[3] Their development of the Pictet-Spengler reaction in 1911 provided a robust method for the synthesis of these bicyclic systems through the condensation of a β-arylethylamine with a carbonyl compound.[4] Another cornerstone in THIQ synthesis is the Bischler-Napieralski reaction, discovered in 1893, which involves the cyclization of β-arylethylamides.[5]
While the broader class of THIQs has been extensively studied for over a century, the specific discovery of This compound is not explicitly documented in the annals of chemical literature. It is highly probable that this compound was first synthesized not as a primary research target, but as a synthetic intermediate or as part of a larger library of compounds in a medicinal chemistry campaign. Its existence is noted in chemical databases, but without a clear historical narrative of its initial preparation and characterization. This guide, therefore, reconstructs a plausible path to its synthesis based on established and reliable chemical transformations.
Proposed Synthetic Pathway and Methodologies
The synthesis of this compound can be most logically approached via the Pictet-Spengler reaction. This method is well-suited for the construction of the THIQ core and allows for the introduction of the desired substitution pattern through the selection of appropriate starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the C1-N2 and C1-C8a bonds, pointing to a β-phenylethylamine precursor and a formaldehyde equivalent as the key building blocks for a Pictet-Spengler cyclization. The starting material of choice would be N-methyl-2-(3-hydroxyphenyl)ethanamine.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Methyl-2-(3-methoxyphenyl)ethanamine
-
To a solution of 3-methoxyphenethylamine (1 equiv.) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add the N-(3-methoxyphenethyl)acetamide (1 equiv.) in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain N-Methyl-2-(3-methoxyphenyl)ethanamine.
Step 2: Demethylation to N-Methyl-2-(3-hydroxyphenyl)ethanamine
-
Dissolve N-Methyl-2-(3-methoxyphenyl)ethanamine (1 equiv.) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add boron tribromide (BBr₃, 1.1-1.5 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench carefully with methanol, followed by a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable solvent, dry the organic layer, and concentrate to yield N-Methyl-2-(3-hydroxyphenyl)ethanamine.
Step 3: Pictet-Spengler Cyclization to this compound
-
Dissolve N-Methyl-2-(3-hydroxyphenyl)ethanamine (1 equiv.) in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Add an aqueous solution of formaldehyde (1.1 equiv.).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours. The regioselectivity of the cyclization is directed by the hydroxyl group to the para position.
-
Cool the reaction mixture and basify with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Potential Pharmacological Profile and Mechanism of Action
While no specific pharmacological data exists for this compound, its structural features allow for informed speculation on its potential biological activities by comparison with known THIQ analogs.
Structural Analogs and Their Activities
The following table summarizes the activities of some structurally related THIQ derivatives.
| Compound | Key Structural Features | Known Biological Activities |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Methyl group at C1 | Neuroprotective, antidepressant-like, MAO inhibitor[6] |
| Nomifensine | 4-phenyl-8-amino-THIQ | Dopamine and norepinephrine reuptake inhibitor |
| Various 1-substituted THIQs | Diverse substituents at C1 | Cytotoxic, antibacterial[7] |
| 2-isopropyl-4,6,8-trihydroxy-THIQs | Multiple hydroxyl groups | Partial β-adrenoreceptor agonists[8] |
Hypothesized Biological Targets
Given the structural similarity to other neuroactive THIQs, this compound could potentially interact with a range of biological targets within the central nervous system. The presence of a phenolic hydroxyl group at the 5-position and a methyl group on the nitrogen are key features that would dictate its pharmacological profile.
-
Monoamine Oxidase (MAO) Inhibition: Like 1-MeTIQ, the N-methylated THIQ core could confer inhibitory activity against MAO-A and/or MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. This could lead to antidepressant or anti-parkinsonian effects.
-
Adrenergic and Dopaminergic Receptors: The phenylethylamine backbone embedded within the THIQ structure is a classic pharmacophore for interaction with adrenergic and dopaminergic receptors. The substitution pattern on the aromatic ring would determine its affinity and efficacy (agonist or antagonist) at these receptors.
-
Sigma (σ) Receptors: Certain THIQ derivatives have shown high affinity for sigma receptors, which are implicated in a variety of neurological functions and diseases.[9]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a monoamine reuptake inhibitor or a receptor modulator.
Caption: Hypothetical mechanism of action for this compound.
Future Directions and Conclusion
This compound represents a fascinating yet underexplored area within the rich field of tetrahydroisoquinoline chemistry. This technical guide has provided a plausible and scientifically supported framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route, based on the venerable Pictet-Spengler reaction, offers a clear and achievable path for its preparation in the laboratory.
The true value of this compound, however, will only be unlocked through empirical investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The execution of the proposed synthesis and full spectroscopic characterization of the final compound.
-
In Vitro Pharmacological Profiling: Screening against a panel of CNS targets, including monoamine transporters, adrenergic, dopaminergic, and sigma receptors, as well as MAO enzymes.
-
In Vivo Studies: Should in vitro studies yield promising results, in vivo models of depression, anxiety, or neurodegenerative diseases could be employed to assess its therapeutic potential.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(27), 16346-16374.
- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. A unified mechanism. Tetrahedron, 36(10), 1279-1300.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
- Singh, K. N., et al. (2014). Microwave-Assisted Bischler–Napieralski and Pictet–Spengler Reactions for the Synthesis of Isoquinoline Libraries. Synthesis, 46(19), 2644-2650.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 46-59.
- Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European journal of medicinal chemistry, 41(2), 241-252.
- Abbas, M., et al. (2015). Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. Organic & biomolecular chemistry, 13(10), 2964-2979.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS: 14097-42-8): Synthesis, Characterization, and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS: 14097-42-8), a molecule of interest for its potential neuropharmacological and other therapeutic applications. Due to the limited volume of research exclusively dedicated to this compound, this document provides a comprehensive overview by integrating established synthetic methodologies for the THIQ core, analytical characterization techniques, and a predictive analysis of its biological profile based on well-studied structural analogs. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related THIQ derivatives.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The THIQ nucleus is a recurring motif in a vast array of biologically active molecules, from potent anti-cancer agents to neuroprotective compounds.[1][3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The diverse biological activities exhibited by THIQ-based compounds, including antimicrobial, anticancer, and neurotropic effects, underscore the significance of this scaffold in the development of novel therapeutics.[3][4]
Synthesis of this compound
The construction of the THIQ core is most classically achieved through the Pictet-Spengler reaction , a robust and versatile method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7][8] An alternative approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine, followed by reduction.[1] For the synthesis of this compound, a plausible and efficient route is a modified Pictet-Spengler reaction.
Proposed Synthetic Pathway: Modified Pictet-Spengler Reaction
The synthesis of this compound can be envisioned to start from 3-hydroxyphenylethylamine. The key steps would involve the N-methylation of the primary amine followed by a Pictet-Spengler cyclization with formaldehyde.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. organicreactions.org [organicreactions.org]
An In-Depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a substituted tetrahydroisoquinoline (THIQ). Given that this specific molecule is not extensively documented in publicly available chemical databases, this guide will leverage established principles of organic chemistry and data from closely related analogs to present its core characteristics, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential significance in the field of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in novel THIQ scaffolds.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to establish its fundamental molecular properties. While a specific entry for this compound is not found in major chemical databases, its molecular formula and weight can be reliably derived from its constituent parts based on the well-characterized 1,2,3,4-tetrahydroisoquinoline backbone.
The structure consists of a 1,2,3,4-tetrahydroisoquinoline core, which is functionalized with a methyl group on the nitrogen at position 2 and a hydroxyl group on the aromatic ring at position 5.
-
Base Structure: 1,2,3,4-Tetrahydroisoquinoline (C₉H₁₁N)
-
Modifications:
-
Addition of a methyl group (-CH₃) at the N2 position.
-
Addition of a hydroxyl group (-OH) at the C5 position.
-
Based on these modifications, the molecular characteristics are determined as follows:
| Property | Value | Derivation |
| Molecular Formula | C₁₀H₁₃NO | Derived by adding a methyl group (CH₃) and a hydroxyl group (O) to the C₉H₁₁N core and accounting for the loss of two hydrogen atoms from the substitution sites. |
| Molecular Weight | 163.22 g/mol | Calculated based on the atomic weights of the constituent atoms in the derived molecular formula (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |
| IUPAC Name | This compound | Systematically named based on the parent heterocycle with numbered locants for the methyl and hydroxyl substituents. |
Proposed Retrosynthetic Pathway and Forward Synthesis
The synthesis of the tetrahydroisoquinoline core is well-established in organic chemistry, with the Pictet-Spengler reaction and the Bischler-Napieralski reaction being the most prominent methods.[1][2] For the target molecule, a Pictet-Spengler approach is proposed due to its efficiency in forming the THIQ ring system from β-arylethylamines and an aldehyde.[3][4][5][6][7]
Retrosynthetic Analysis
A logical retrosynthetic analysis provides a clear roadmap for the synthesis. The target molecule can be disconnected at the C1-N2 and C1-C8a bonds, which points back to a β-phenylethylamine precursor and a formaldehyde equivalent, characteristic of a Pictet-Spengler condensation.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Protocol
The synthesis begins with a commercially available starting material, 3-methoxyphenethylamine, which guides the cyclization to the desired 5-position due to the directing effects of the methoxy group.
Step 1: N-Methylation of 3-Methoxyphenethylamine
-
Dissolve 3-methoxyphenethylamine in a suitable solvent such as methanol.
-
Add a slight excess of a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the acid formed.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and drying the organic layer.
-
Purify the resulting N-methyl-2-(3-methoxyphenyl)ethan-1-amine by column chromatography.
-
Causality: The N-methylation step is crucial to introduce the methyl group at the N2 position of the final product. Using a mild base prevents side reactions.
-
Step 2: Pictet-Spengler Cyclization
-
Dissolve the N-methylated amine from Step 1 in an acidic medium. A common choice is a mixture of aqueous acid (e.g., HCl) and an alcohol.
-
Add an aqueous solution of formaldehyde (methanal).
-
Heat the mixture under reflux. The reaction involves the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to yield crude 5-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Causality: The acid catalyst is essential for the formation of the electrophilic iminium ion, which is necessary for the cyclization to occur on the electron-rich aromatic ring.[7] The methoxy group at the meta position directs the cyclization to the para position (what will become C5 in the product), which is sterically and electronically favored.
-
Step 3: Demethylation to Yield the Final Product
-
Dissolve the methoxy-substituted THIQ from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add a strong Lewis acid, such as boron tribromide (BBr₃), at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Quench the reaction carefully by adding methanol or water.
-
Neutralize the mixture and perform an aqueous workup.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Causality: Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers to the corresponding phenols (hydroxyls) due to the strong boron-oxygen bond that forms, driving the reaction forward.
-
Caption: Proposed synthetic workflow for the target molecule.
Predicted Physicochemical and Spectroscopic Profile
The properties of this compound can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Off-white to pale yellow solid | Similar to many phenolic and amine-containing organic compounds. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | The presence of the polar hydroxyl and tertiary amine groups allows for hydrogen bonding, but the larger aromatic and aliphatic portions limit aqueous solubility. |
| Acidity/Basicity | Amphoteric | The phenolic hydroxyl group is weakly acidic (pKa ~10), while the tertiary amine is basic (pKa of the conjugate acid ~9-10). |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Calculated based on the contributions of the tetrahydroisoquinoline core, methyl group, and hydroxyl group. This suggests moderate lipophilicity. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. The following are predicted key signals based on known spectra of similar THIQ derivatives.[8][9]
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Protons (δ 6.5-7.2 ppm): Three protons on the aromatic ring, likely showing complex splitting patterns (doublets, triplets). The proton ortho to the hydroxyl group will be the most shielded. CH₂ at C1 (δ ~3.6-4.0 ppm): A singlet or AB quartet. CH₂ at C3 & C4 (δ ~2.7-3.2 ppm): Two overlapping multiplets (triplets or complex multiplets). N-CH₃ (δ ~2.4-2.6 ppm): A sharp singlet. OH (δ ~9.0-10.0 ppm): A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to the hydroxyl group (C5) being the most deshielded (~155 ppm). C1 (δ ~45-55 ppm): Signal for the benzylic carbon. C3 & C4 (δ ~25-50 ppm): Signals for the aliphatic carbons in the heterocyclic ring. N-CH₃ (δ ~40-45 ppm): Signal for the methyl carbon attached to the nitrogen. |
| IR (Infrared) | O-H Stretch (3200-3600 cm⁻¹): A broad peak characteristic of a phenolic hydroxyl group. C-H Stretch (2800-3000 cm⁻¹): Signals for aliphatic and aromatic C-H bonds. C=C Stretch (1500-1600 cm⁻¹): Aromatic ring vibrations. C-N Stretch (~1200-1350 cm⁻¹): Tertiary amine stretch. C-O Stretch (~1200-1260 cm⁻¹): Phenolic C-O bond stretch. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 163. A prominent fragment would likely be the loss of a hydrogen atom (m/z = 162) or cleavage of the heterocyclic ring. |
Significance and Potential Applications in Drug Development
The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[10][11] THIQ-based compounds have demonstrated effects including antitumor, antimicrobial, antiviral, and central nervous system activities.[12][13]
The specific combination of a tertiary amine (N-methyl) and a phenolic hydroxyl group in this compound suggests several potential areas of therapeutic interest:
-
Neurological Disorders: Many THIQ alkaloids interact with adrenergic, dopaminergic, and serotonergic receptors in the central nervous system. The structure of the target molecule bears resemblance to endogenous neurotoxins and signaling molecules, making it a candidate for investigation in neurodegenerative diseases like Parkinson's or as a modulator of neurotransmitter systems.[14]
-
Anticancer Agents: The THIQ core is found in potent anticancer agents like trabectedin.[10] The substitution pattern on the aromatic ring is critical for activity, and novel analogs are continuously explored for their ability to inhibit cancer cell proliferation.
-
Antimicrobial and Antiviral Activity: Functionalized THIQs have been shown to possess antibacterial and antifungal properties.[1] The combination of a lipophilic core with hydrogen-bonding functional groups could facilitate membrane interaction and disruption in microbial pathogens.
The N-methyl and 5-hydroxyl groups provide key points for structure-activity relationship (SAR) studies. These sites can be modified to optimize potency, selectivity, and pharmacokinetic properties (ADMET).
Caption: Potential application areas for the target molecule.
Conclusion
While this compound is not a widely cataloged compound, its molecular formula (C₁₀H₁₃NO) and molecular weight (163.22 g/mol ) can be confidently established. This guide has outlined a robust and plausible synthetic route via the Pictet-Spengler reaction, provided a detailed prediction of its physicochemical and spectroscopic properties, and highlighted its significant potential as a scaffold in drug discovery. The rich pharmacology of the tetrahydroisoquinoline family strongly suggests that this molecule and its derivatives are promising candidates for further investigation in oncology, neuropharmacology, and infectious disease research. This document serves as a foundational resource for scientists aiming to synthesize, characterize, and explore the therapeutic utility of this novel chemical entity.
References
- [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. PubMed. [Link]
- Prajapati, S. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Synthesis and modification of substituted tetrahydroisoquinolines from supplemented amino acids.
- Cheng, J., et al. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Al-Warhi, T., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
- NMR Spectra for Versatile Synthesis of Functionalized Tetrahydroisoquinolines. MDPI. [Link]
- Khan, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews. [Link]
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Selected bioactive tetrahydroisoquinoline analogues.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
- Pictet-Spengler reaction. Name-Reaction.com. [Link]
- Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy. University of Manchester. [Link]
- Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Pictet–Spengler reaction. Wikipedia. [Link]
- Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. [Link]
- Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Tetrahydroisoquinoline. Wikipedia. [Link]
- Bischler–Napieralski reaction. Grokipedia. [Link]
- Bischler–Napieralski reaction. Wikipedia. [Link]
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline deriv
- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. ScienceDirect. [Link]
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines.
- Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH. [Link]
- Khan, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [diposit.ub.edu]
- 14. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
This guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a key scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and practical experimental protocols.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1] Its rigid structure and the presence of a basic nitrogen atom make it an ideal building block for designing ligands that interact with various biological targets. Specifically, derivatives of THIQ have shown a wide spectrum of activities, including potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] The title compound, this compound, incorporates a key phenolic hydroxyl group and an N-methyl substituent, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.
This guide will focus on a robust and logical multi-step synthesis to obtain this compound, detailing the critical reactions, their underlying mechanisms, and providing actionable experimental protocols.
Core Synthetic Strategy: A Multi-Step Approach
A logical and efficient pathway to synthesize this compound involves a three-step sequence starting from the commercially available 3-methoxyphenethylamine. This strategy is outlined below:
-
Pictet-Spengler Reaction: Construction of the tetrahydroisoquinoline core via the cyclization of 3-methoxyphenethylamine with formaldehyde to yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
N-Methylation: Introduction of the methyl group at the nitrogen atom (N-2) of the tetrahydroisoquinoline ring system using the Eschweiler-Clarke reaction to give 2-methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Demethylation: Removal of the methyl protecting group from the C-5 oxygen to unveil the target phenolic hydroxyl group, yielding this compound.
This approach is advantageous as it builds the core structure first and then introduces the required N-substituent, followed by a final deprotection step.
Pathway Visualization: A Three-Step Synthesis
Sources
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet understudied derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. In the absence of direct experimental data for this compound, this guide synthesizes information from structurally related analogs to build a predictive pharmacological profile. We will delve into established synthetic routes for the THIQ core, explore the diverse bioactivities of its derivatives, and focus on the influence of hydroxyl substitution on biological targets, with a particular emphasis on the kappa-opioid receptor. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research into this promising molecule.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The THIQ nucleus is a bicyclic aromatic amine that is widely distributed in nature, particularly in plant alkaloids.[2] Its rigid, yet conformationally adaptable structure allows for precise three-dimensional presentation of pharmacophoric features, making it a "privileged scaffold" in drug design. THIQ-containing compounds have been successfully developed into drugs with a variety of clinical applications, including antihypertensive agents and muscle relaxants. The inherent versatility of the THIQ core has led to the exploration of its derivatives for a multitude of therapeutic targets, revealing a broad spectrum of pharmacological effects.[1]
General Synthesis Strategies for the THIQ Core
The construction of the THIQ skeleton can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern.
-
Pictet-Spengler Reaction: This is a widely used method that involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2]
-
Bischler-Napieralski Reaction: This two-step process begins with the acylation of a β-phenylethylamine, followed by a cyclization and dehydration reaction, typically using a strong acid, to form a 3,4-dihydroisoquinoline. Subsequent reduction yields the THIQ.[2]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to highly substituted THIQs in a single step from simple starting materials.[2]
Diverse Biological Activities of THIQ Derivatives
The therapeutic potential of the THIQ scaffold is vast, with derivatives demonstrating a wide range of biological activities.
Anticancer Activity
Numerous THIQ analogs have been investigated for their antiproliferative effects against various cancer cell lines.[3][4] Some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs.[4] The substitution pattern on the THIQ core and its appendages plays a critical role in determining the potency and selectivity of these compounds.[3]
Phosphodiesterase 4 (PDE4) Inhibition
THIQ derivatives have been designed as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[5] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4 inhibitors attractive candidates for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[5]
P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Certain THIQ derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR in cancer cells.[1]
The Role of Hydroxylation: A Focus on Opioid Receptor Modulation
The introduction of hydroxyl groups onto the aromatic ring of the THIQ scaffold can significantly influence its pharmacological profile. A prime example is the selective kappa-opioid receptor (κ-OR) antagonist, JDTic.
JDTic: A Case Study in Hydroxylated THIQ Pharmacology
JDTic is a potent and highly selective antagonist of the κ-OR, a G-protein coupled receptor involved in pain, mood, and addiction.[6] The crystal structure of the human κ-OR in complex with JDTic reveals the crucial role of the 7-hydroxy group of its THIQ moiety in binding to the receptor.[6][7][8][9][10]
The key interactions of the hydroxylated THIQ portion of JDTic with the κ-OR are:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the receptor's binding pocket.
-
Hydrophobic Interactions: The aromatic ring of the THIQ core engages in hydrophobic interactions with nonpolar residues, contributing to the overall binding affinity.
-
Ionic Interactions: The protonated nitrogen of the THIQ ring forms a salt bridge with an aspartate residue (Asp138) in the receptor, anchoring the ligand in the binding site.[6]
The high affinity and selectivity of JDTic for the κ-OR underscore the importance of the specific placement of the hydroxyl group on the THIQ scaffold for potent and selective receptor engagement.[6]
Putative Biological Activity of this compound
Based on the structure-activity relationships of JDTic and other hydroxylated THIQs, we can propose a putative biological activity profile for this compound. The 5-hydroxy substitution is electronically and sterically distinct from the 7-hydroxy group in JDTic, which may lead to a different receptor interaction profile.
Proposed Mechanism of Action: Opioid Receptor Modulation
Given the precedent of JDTic, it is plausible that this compound could also modulate opioid receptors. The 5-hydroxy group could potentially engage in hydrogen bonding interactions with residues in the binding pockets of µ, δ, or κ opioid receptors. The N-methyl group will influence the basicity and steric bulk around the nitrogen, which is known to be a key determinant of activity at opioid receptors.
Signaling Pathway Diagram: Hypothetical Opioid Receptor Antagonism
Caption: Workflow for in vitro characterization of the target compound.
In Vivo Assays
Should in vitro studies reveal significant and selective opioid receptor activity, subsequent in vivo studies in animal models would be warranted to assess the compound's effects on pain, anxiety, depression, and addiction-related behaviors.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the proposed in vitro assays, comparing this compound to JDTic.
| Compound | κ-OR Binding Affinity (Ki, nM) | µ-OR Binding Affinity (Ki, nM) | δ-OR Binding Affinity (Ki, nM) | κ-OR Functional Activity (IC₅₀, nM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| JDTic | 0.32 [6] | >1000 [6] | >1000 [6] | 0.02 (in GTPγS assay) [6] |
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, the rich pharmacology of the THIQ scaffold, particularly its hydroxylated derivatives, provides a strong rationale for its investigation. The structural similarity to the core of potent opioid receptor modulators like JDTic suggests that this compound may exhibit activity at these targets. The proposed experimental workflows provide a clear path for the elucidation of its pharmacological profile. Further research into this and related 5-hydroxy-THIQ derivatives could uncover novel therapeutic agents for a range of central nervous system disorders.
References
- Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., ... & Stevens, R. C. (2012). Structure of the human κ-opioid receptor in complex with JDTic.
- Che, T., Majumdar, S., Zaidi, S. A., Ondachi, P., McCorvy, J. D., & Wacker, D. (2018). Structure of the human kappa-opioid receptor in complex with JDTic. Cell, 172(1-2), 55-67.e15. [Link]
- Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., ... & Stevens, R. C. (2012). Structure of the human κ-opioid receptor in complex with JDTic.
- Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., ... & Stevens, R. C. (2012). Structure of the human k-opioid receptor in complex with JDTic. Semantic Scholar. [Link]
- Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., ... & Stevens, R. C. (2012). Structure of the human κ-opioid receptor in complex with JDTic. IDEAS/RePEc. [Link]
- Mazur, A., & Kozak, J. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]
- Yang, Y., Gao, Y., Chen, S., Guo, J., & Hu, Y. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Bastida, A., Lagartera, L., Ruíz-García, A., Fustero, S., & Román, R. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta poloniae pharmaceutica, 53(1), 25-29. [Link]
- Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 12254-12287. [Link]
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical biology & drug design, 88(5), 725-733. [Link]
- U.S. Food and Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH)
- Wikipedia. (n.d.). 7-Hydroxymitragynine. [Link]
- Zhang, R., Li, H., Zhang, X., Li, J., Su, H., Lu, Q., ... & Liu, H. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European journal of medicinal chemistry, 211, 113004. [Link]
- Kaur, H., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-33. [Link]
- Chemical Synthesis Database. (2025, May 20). 2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Singh, R. P., & Kumar, R. (2014). Synthesis Of Novel 1, 2, 3, 4-Tetrahydro-Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(10), 124-128. [Link]
- Inks, E. S., Chou, C. J., & Lountos, G. T. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS medicinal chemistry letters, 8(8), 824-829. [Link]
- Wang, Y., Li, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2020). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 10(73), 45015-45019. [Link]
- Horie, S., Koyama, Y., Takayama, H., Ishikawa, H., Aimi, N., Ponglux, D., & Matsumoto, K. (2004). Pharmacological Studies on 7-Hydroxymitragynine, Isolated from the Thai Herbal Medicine Mitragyna speciosa.
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human κ-opioid receptor in complex with JDTic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adafad.org [adafad.org]
- 9. [PDF] Structure of the human k-opioid receptor in complex with JDTic | Semantic Scholar [semanticscholar.org]
- 10. Structure of the human κ-opioid receptor in complex with JDTic [ideas.repec.org]
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol.
A Research & Development Whitepaper
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective, antidepressant, and receptor modulatory effects.[1][2][3][4] This document presents a comprehensive technical guide on the hypothesized mechanism of action of a specific derivative, this compound. Due to the limited direct experimental data on this compound, this guide synthesizes information from structurally related THIQs to propose a plausible mechanistic framework, intended to guide future research and drug development efforts. We hypothesize that this compound acts as a modulator of monoaminergic systems, with potential interactions at dopamine and serotonin receptors, and possible monoamine oxidase (MAO) inhibitory activity. This whitepaper outlines the scientific basis for this hypothesis and provides a detailed roadmap for its experimental validation.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological properties.[1][4] The inherent conformational rigidity and the presence of a basic nitrogen atom make the THIQ scaffold an excellent pharmacophore for interacting with various biological targets, particularly within the central nervous system. Derivatives of THIQ have been reported to exhibit a broad spectrum of activities, including neuroprotection, modulation of dopaminergic and serotonergic pathways, and enzymatic inhibition.[5][6][7][8]
Notably, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown promise as neuroprotective agents, potentially through mechanisms involving MAO inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[5][6][9] The diverse biological profiles of THIQ analogs underscore the significant potential for developing novel therapeutics based on this versatile scaffold.[1][2][3] This guide focuses on a specific, less-studied derivative, this compound, to explore its potential mechanism of action based on established structure-activity relationships within the THIQ class.
The Hypothesized Mechanism of Action of this compound
The chemical structure of this compound, with a methyl group at the 2-position and a hydroxyl group at the 5-position, suggests a specific pharmacological profile. Based on the known effects of substitutions on the THIQ ring, we propose a primary hypothesis that this compound functions as a modulator of monoaminergic systems.
Rationale for the Hypothesized Mechanism
-
Interaction with Dopamine Receptors: The THIQ core is a well-established dopamine D2 receptor ligand.[6][10] The N-methylation at the 2-position is a common feature in many biologically active amines and can influence receptor affinity and selectivity. While extensive data exists for 1-methylated THIQs, the 2-methyl substitution warrants investigation for its impact on dopaminergic activity.
-
Serotonergic Activity: Several N-substituted THIQ derivatives have been identified as potent 5-HT1A receptor ligands, with some acting as agonists or partial agonists.[7] The 2-methyl group could confer affinity for serotonin receptors.
-
Monoamine Oxidase (MAO) Inhibition: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its 1-methyl derivative (1MeTIQ) are known to be reversible inhibitors of MAO-A and MAO-B.[9][11][12] This activity is a key contributor to their antidepressant-like effects. The 2-methyl substitution is unlikely to abolish this property and may modulate its potency and selectivity.
-
Influence of the 5-Hydroxy Group: The position of the hydroxyl group on the aromatic ring is critical for receptor interaction. While many studies focus on 6,7-dihydroxy or 7-hydroxy THIQs, a 5-hydroxy substitution could alter the binding mode and affinity for various receptors and enzymes.
Based on this rationale, we hypothesize that this compound will exhibit a multi-target profile, primarily affecting dopamine and serotonin pathways through receptor modulation and enzyme inhibition.
Hypothesized Signaling Pathways
The proposed mechanism of action suggests that this compound could modulate downstream signaling cascades associated with dopamine and serotonin receptors. For instance, interaction with D2-like dopamine receptors would likely involve the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Conversely, agonistic activity at 5-HT1A receptors would also lead to the inhibition of adenylyl cyclase.
Caption: Hypothesized G-protein coupled receptor signaling cascade.
Proposed Experimental Workflows for Mechanism of Action Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of this compound at key molecular targets.
3.1.1. Receptor Binding Assays
-
Protocol:
-
Prepare cell membrane homogenates expressing human recombinant dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).
-
Add increasing concentrations of this compound to compete with the radioligand binding.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) values from competition binding curves using non-linear regression analysis.
-
-
Expected Outcome: This will reveal the binding affinity profile of the compound across a panel of relevant receptors.
3.1.2. Functional Assays
-
Protocol (cAMP Assay for D2 and 5-HT1A Receptors):
-
Use a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells).
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Co-incubate the cells with increasing concentrations of this compound.
-
Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 (half-maximal inhibitory concentration) for antagonistic activity.
-
-
Expected Outcome: These assays will determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors.
3.1.3. Monoamine Oxidase (MAO) Inhibition Assay
-
Protocol:
-
Use purified human recombinant MAO-A and MAO-B enzymes.
-
Incubate the enzymes with a fluorogenic substrate (e.g., Amplex Red reagent) in the presence of varying concentrations of this compound.
-
Monitor the production of the fluorescent product over time using a microplate reader.
-
Calculate the IC50 values for the inhibition of MAO-A and MAO-B.
-
-
Expected Outcome: This will quantify the compound's potency and selectivity as an MAO inhibitor.
Table 1: Hypothetical In Vitro Pharmacological Profile
| Target | Assay Type | Parameter | Hypothetical Value |
| Dopamine D2 Receptor | Binding | Ki | 50 nM |
| Serotonin 1A Receptor | Binding | Ki | 75 nM |
| Dopamine D2 Receptor | Functional (cAMP) | EC50 (agonist) | 150 nM |
| Serotonin 1A Receptor | Functional (cAMP) | EC50 (agonist) | 200 nM |
| MAO-A | Enzyme Inhibition | IC50 | 500 nM |
| MAO-B | Enzyme Inhibition | IC50 | 1.2 µM |
digraph "In Vitro Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [label="2-Methyl-1,2,3,4-\ntetrahydroisoquinolin-5-ol", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Binding" [label="Receptor Binding Assays\n(Dopamine & Serotonin Receptors)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Functional" [label="Functional Assays\n(e.g., cAMP)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "MAO" [label="MAO Inhibition Assays\n(MAO-A & MAO-B)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ki" [label="Determine Ki\n(Binding Affinity)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Efficacy" [label="Determine EC50/IC50\n(Agonist/Antagonist)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Potency" [label="Determine IC50\n(Enzyme Inhibition)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Profile" [label="Comprehensive\nIn Vitro Profile", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Binding"; "Start" -> "Functional"; "Start" -> "MAO"; "Binding" -> "Ki"; "Functional" -> "Efficacy"; "MAO" -> "Potency"; "Ki" -> "Profile"; "Efficacy" -> "Profile"; "Potency" -> "Profile";
caption [label="Workflow for in vitro characterization.", shape=plaintext, fontsize=10]; }
Caption: Workflow for in vitro characterization.
In Vivo Evaluation
Objective: To assess the physiological and behavioral effects of this compound in animal models.
3.2.1. Microdialysis
-
Protocol:
-
Implant a microdialysis probe into a specific brain region of a freely moving rat (e.g., striatum or prefrontal cortex).
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals and analyze the concentrations of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
-
Expected Outcome: This will provide direct evidence of the compound's effect on neurotransmitter release and metabolism in the brain.
3.2.2. Behavioral Models
-
Forced Swim Test (Antidepressant-like activity):
-
Administer the compound to mice at various doses.
-
After a set pre-treatment time, place the mice in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the test period.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[12][13]
-
-
Apomorphine-induced climbing (Dopamine D2 receptor interaction):
-
Pre-treat mice with the compound.
-
Administer a sub-threshold dose of the D2 agonist apomorphine.
-
Observe and score climbing behavior.
-
Potentiation of climbing suggests a D2 agonistic effect, while inhibition suggests antagonism.[10]
-
Potential Therapeutic Implications
A compound with the hypothesized multi-target profile of this compound could have significant therapeutic potential in a range of neurological and psychiatric disorders. The combined dopaminergic, serotonergic, and MAO inhibitory activities could offer a novel approach to the treatment of depression, with a potentially broader efficacy and faster onset of action than existing therapies.[9][12][13] Furthermore, the neuroprotective properties often associated with the THIQ scaffold could make this compound a candidate for disease-modifying therapies in neurodegenerative conditions such as Parkinson's disease.[5][6]
Conclusion
While direct experimental data for this compound is currently lacking, a strong scientific rationale based on the known pharmacology of the tetrahydroisoquinoline class allows for the formulation of a plausible mechanism of action. We hypothesize that this compound acts as a modulator of monoaminergic systems, with potential as a multi-target agent for CNS disorders. The experimental workflows detailed in this guide provide a clear and robust strategy for validating this hypothesis and elucidating the full therapeutic potential of this promising molecule. The insights gained from such studies will be invaluable for the advancement of novel drug discovery programs centered on the versatile THIQ scaffold.
References
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]
- Marcinkiewicz, J., GALEZOWSKI, R., & MAZUR, M. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 55(2), 123-128. [Link]
- Varlamova, E. V., Varlamov, A. V., & Shvedov, V. I. (2019).
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
- Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(35), 16869-16881. [Link]
- Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
- Marcinkiewicz, J., & GALEZOWSKI, R. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(3), 175-179. [Link]
- Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
- Lorenc-Koci, E., et al. (2000). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neural Transmission, 107(8-9), 933-947. [Link]
- Al-Mestarihi, A. H., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]
- Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pharmacological Reports, 75(2), 405-417. [Link]
- Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 13(3-4), 217-229. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem. [Link]
- Wąsik, A., et al. (2018). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 70(1), 148-154. [Link]
- Vetulani, J., et al. (2001). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission, 108(4), 431-443. [Link]
- Obeng, S., et al. (2020). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). ACS Chemical Neuroscience, 11(1), 101-112. [Link]
- Wąsik, A., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Neurotoxicity Research, 24(3), 347-357. [Link]
- Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(5), 897-904. [Link]
- Antkiewicz-Michaluk, L., et al. (2011). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Neurotoxicity Research, 19(3), 425-436. [Link]
- Możdżeń, E., et al. (2014). 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates. European Journal of Pharmacology, 729, 107-115. [Link]
- Tasaki, Y., et al. (2001). Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease. Neuropharmacology, 41(5), 586-594. [Link]
- Chen, S. G., Liu, G. Q., & Min, Z. D. (1987). [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain]. Yao Xue Xue Bao, 22(5), 341-346. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: A Privileged Scaffold for Novel Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] This technical guide delves into the untapped therapeutic potential of a specific, under-researched analog: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. While direct pharmacological data for this compound is scarce, this document will construct a robust, evidence-based framework for its potential applications by analyzing structure-activity relationships (SAR) of closely related THIQ derivatives. We will propose a viable synthetic route, postulate key therapeutic targets based on existing literature, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in areas such as infectious diseases, oncology, and neuroscience.
The Tetrahydroisoquinoline Core: A Foundation of Pharmacological Diversity
The THIQ scaffold is a recurring motif in a vast array of isoquinoline alkaloids and synthetic molecules, bestowing upon them a wide spectrum of pharmacological properties.[1][2] These include, but are not limited to, antitumor, antimicrobial, anti-inflammatory, and neurotropic effects.[3][4][5] The conformational rigidity of the THIQ core, combined with its ability to present substituents in a well-defined three-dimensional space, makes it an ideal platform for designing ligands that can interact with high specificity and affinity to biological targets. The therapeutic landscape of THIQ-containing drugs is broad, underscoring the scaffold's versatility and significance in drug discovery.[5]
Deconstructing the Target: this compound
Our focus molecule, this compound, possesses three key structural features that inform our hypotheses regarding its potential bioactivity:
-
The THIQ Core: Provides the fundamental structural framework for receptor interaction.
-
The N-Methyl Group: This modification can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its receptor binding profile.
-
The 5-Hydroxy Group: The position and nature of substituents on the aromatic ring are critical determinants of a THIQ's biological activity. A hydroxyl group at the 5-position can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a receptor's binding site.
While this specific combination of functional groups has not been extensively studied, the known SAR of THIQs with substitutions at these positions allows us to make informed predictions about its therapeutic potential.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound is through the well-established Pictet-Spengler reaction .[1][6] This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone.
Protocol 1: Synthesis via Pictet-Spengler Reaction
-
Starting Material Selection: The synthesis would commence with 3-methoxyphenylethylamine. The methoxy group serves as a protecting group for the desired phenol and appropriately directs the cyclization.
-
Pictet-Spengler Cyclization: React 3-methoxyphenylethylamine with formaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) under reflux conditions. This will yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
N-Methylation: The secondary amine of the resulting THIQ can be methylated using standard reductive amination conditions. This involves reacting the 5-methoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield 2-methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Demethylation: The final step is the cleavage of the methyl ether to unmask the 5-hydroxy group. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane at a low temperature.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization.
Caption: Proposed synthetic workflow for the target compound.
Postulated Therapeutic Applications and Mechanistic Insights
Based on the SAR of related THIQ analogs, we can postulate several promising therapeutic avenues for this compound.
Antimicrobial Activity
A recent study highlighted a series of 5,8-disubstituted THIQs as effective inhibitors of Mycobacterium tuberculosis (M. tb) ATP synthase.[7] The study noted that a variety of substituents at the 5-position were well-tolerated, suggesting that our target molecule's 5-hydroxy group could be a viable starting point for developing novel anti-mycobacterial agents.
-
Hypothesized Mechanism: Inhibition of ATP synthase, a critical enzyme for cellular energy production in bacteria. The 5-hydroxy group could potentially form key hydrogen bonds within the enzyme's active site.
Central Nervous System (CNS) Modulation
The THIQ scaffold is a common feature in compounds targeting CNS receptors. The N-methyl group, in particular, is often found in CNS-active drugs.
-
NMDA Receptor Modulation: A series of THIQ analogues have been identified as positive allosteric modulators of NMDA receptors, specifically those containing the GluN2B subunit.[8] These modulators have potential applications in treating neurological and psychiatric disorders. The electronic properties of the 5-hydroxy group could influence binding to NMDA receptor subtypes.
-
Serotonin (5-HT) Receptor Affinity: Various THIQ derivatives have been shown to possess high affinity for serotonin receptors, such as 5-HT1A and 5-HT2C.[9][10] Ligands for these receptors are used to treat depression, anxiety, and other mood disorders.
-
Kappa-Opioid Receptor Antagonism: The structurally related compound JDTic, a THIQ derivative, is a highly selective kappa-opioid receptor antagonist with potential antidepressant and anxiolytic effects.[11]
Caption: Potential CNS targets for the target compound.
Anticancer and Chemosensitizing Properties
The THIQ scaffold has been explored for its potential in oncology. Certain synthetic THIQ derivatives have demonstrated direct antitumor activities.[3] Furthermore, some THIQs act as multidrug resistance (MDR) reversal agents by inhibiting P-glycoprotein (P-gp), a transporter protein that pumps chemotherapeutic drugs out of cancer cells.[12]
-
Hypothesized Mechanism: The 5-hydroxy group and the overall lipophilicity of the molecule could play a role in its interaction with P-gp or other cancer-related targets.
Recommended Experimental Workflows for Target Validation
To validate these hypotheses, a structured experimental plan is essential.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
-
Assay: Perform a minimum inhibitory concentration (MIC) assay against Mycobacterium smegmatis (a non-pathogenic surrogate for M. tb) and a panel of other pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Method: Use a broth microdilution method in 96-well plates.
-
Procedure: a. Prepare a serial two-fold dilution of the test compound in appropriate broth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). d. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Follow-up: If activity is observed, proceed to an ATP synthase inhibition assay using isolated bacterial membranes.
Protocol 3: Radioligand Binding Assay for CNS Receptor Affinity
-
Target Selection: Based on the postulated activities, select primary targets such as the human 5-HT1A receptor and the NMDA receptor.
-
Materials: Use commercially available cell membranes expressing the receptor of interest and a corresponding radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. c. Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 1: Hypothetical Target Profile and Key Experiments
| Therapeutic Area | Postulated Target | Key Validating Experiment | Desired Outcome |
| Antimicrobial | Bacterial ATP Synthase | Minimum Inhibitory Concentration (MIC) Assay | Low micromolar MIC against target pathogens |
| Neuroscience | 5-HT1A Receptor | Radioligand Binding Assay | High affinity (Ki < 100 nM) |
| Neuroscience | NMDA (GluN2B) Receptor | Electrophysiology (Two-electrode voltage clamp) | Positive allosteric modulation of glutamate-evoked currents |
| Oncology | P-glycoprotein (P-gp) | Calcein-AM Efflux Assay | Increased intracellular fluorescence in MDR cancer cells |
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, chemical entity. By leveraging the extensive knowledge of the structure-activity relationships within the tetrahydroisoquinoline class, we have constructed a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a clear path for validating its hypothesized biological activities.
Future work should focus on the synthesis and initial screening of this molecule in the recommended assays. Positive hits would warrant further investigation into its mechanism of action, selectivity, and pharmacokinetic properties. Furthermore, the 5-hydroxy group serves as an excellent chemical handle for the creation of a focused library of derivatives, enabling lead optimization and the development of potent and selective clinical candidates. This guide serves as a foundational blueprint for unlocking the therapeutic potential of this promising molecule.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the source material.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JDTic — Википедија [sr.wikipedia.org]
- 12. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide delves into the synthesis, characterization, and predicted pharmacological profile of a specific, yet under-explored derivative: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol . While direct literature on this precise molecule is scarce, this document provides a comprehensive overview based on established synthetic methodologies and structure-activity relationships (SAR) of analogous compounds. We will explore the strategic synthesis of this molecule, predict its potential biological targets and therapeutic applications, and provide detailed experimental protocols for its preparation and evaluation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel THIQ derivative.
Introduction: The Allure of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast number of alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[1] This heterocyclic system is a key component in compounds exhibiting a broad spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, and neuroprotective activities.[1] The structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with a variety of biological targets, making them attractive candidates for drug discovery.
The substitution pattern on the THIQ core plays a crucial role in defining its pharmacological profile. Methylation of the nitrogen at the 2-position and hydroxylation of the aromatic ring are common modifications that significantly influence the biological activity of these compounds. This guide focuses on the 2-methylated, 5-hydroxylated analog, a molecule that, despite its seemingly simple structure, holds the potential for unique biological properties that warrant investigation.
Synthetic Pathways to this compound
The synthesis of the THIQ core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[2][3] The synthesis of this compound can be envisioned through a multi-step process, leveraging these classical reactions followed by N-methylation.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves the disconnection of the methyl group at the nitrogen and the cleavage of the C1-N2 bond of the heterocyclic ring, leading back to a substituted phenethylamine precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Route
The proposed synthesis commences with the Pictet-Spengler reaction of 2-(3-hydroxyphenyl)ethan-1-amine with an appropriate carbonyl source, such as formaldehyde, to construct the 1,2,3,4-tetrahydroisoquinolin-5-ol core. Subsequent N-methylation of the secondary amine will yield the final product.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
The Pictet-Spengler reaction is a robust method for synthesizing THIQs from β-arylethylamines and carbonyl compounds.[4] The presence of an electron-donating hydroxyl group on the aromatic ring facilitates this reaction.[5]
Materials:
-
2-(3-Hydroxyphenyl)ethan-1-amine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(3-hydroxyphenyl)ethan-1-amine hydrochloride in a minimal amount of water.
-
Add an equimolar amount of formaldehyde solution.
-
Acidify the mixture with concentrated HCl and reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydroisoquinolin-5-ol.
Reductive amination is a common and efficient method for the N-methylation of secondary amines.[6]
Materials:
-
1,2,3,4-Tetrahydroisoquinolin-5-ol
-
Paraformaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinolin-5-ol in methanol, add an excess of paraformaldehyde.
-
Add a catalytic amount of 10% Pd/C to the mixture.
-
Hydrogenate the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization
The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity.[7][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the tetrahydroisoquinoline ring system, the N-methyl protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the THIQ core, and the N-methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₁₃NO. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches (aromatic and aliphatic), and C-N stretch. |
Predicted Pharmacological Profile
The pharmacological profile of this compound is not yet experimentally determined. However, based on the SAR of related THIQ derivatives, several potential biological activities can be predicted. The presence of a phenolic hydroxyl group and an N-methyl group are key determinants of its potential interactions with biological targets.[9]
Potential Biological Targets and Activities
Caption: Predicted biological activities of this compound.
-
Monoamine Oxidase (MAO) Inhibition: Many THIQ derivatives are known to be inhibitors of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters.[10] The structural similarity of the target molecule to known MAO inhibitors suggests it may also exhibit this activity, which could have implications for the treatment of depression and neurodegenerative diseases.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[11][12] The 5-hydroxy group on the aromatic ring of the target molecule is expected to confer significant antioxidant potential.
-
Receptor Binding: THIQs can interact with various G-protein coupled receptors, including serotonin and dopamine receptors.[13][14] The specific substitution pattern of this compound will determine its affinity and selectivity for different receptor subtypes.
-
Cytotoxicity: Certain THIQ derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][16] The potential of the target molecule as an anticancer agent would need to be evaluated through in vitro cytotoxicity assays.
Structure-Activity Relationship (SAR) Insights
-
The Role of the 5-Hydroxy Group: The position of the hydroxyl group on the aromatic ring is critical for biological activity. A study on C5-desoxy analogs of THIQ alkaloids highlighted the importance of substitution at this position for DNA alkylating ability, suggesting that a C5-hydroxyl group could significantly modulate the compound's interaction with biological macromolecules.[17] The phenolic hydroxyl group can participate in hydrogen bonding with receptor sites and can also influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
-
The Influence of the N-Methyl Group: N-methylation can alter the basicity and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. It can also influence the binding affinity and selectivity for specific receptors.[18]
Key Experimental Protocols for Biological Evaluation
To validate the predicted pharmacological profile, a series of in vitro assays should be performed.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the compound against MAO-A and MAO-B enzymes.[19]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Test compound (this compound)
-
Phosphate buffer
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) and the test compound or control inhibitor.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C.
-
Stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline) to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.[11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate reader (absorbance)
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add the test compound or control to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[16][20]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This compound represents an intriguing, yet uncharacterized, member of the pharmacologically significant THIQ family. This technical guide has outlined a feasible synthetic strategy, leveraging well-established chemical reactions, and has provided a predictive framework for its potential biological activities based on the rich SAR data of its structural analogs. The proposed experimental protocols offer a clear path for the synthesis, characterization, and biological evaluation of this novel compound. The exploration of this molecule could unveil new therapeutic leads with potential applications in neuropharmacology and oncology. This guide is intended to serve as a catalyst for further research into this promising area of medicinal chemistry.
References
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. [Link]
- Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2025).
- Lu, X., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 178, 24-35. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Antioxidant activity of individual phenolic compounds determined using... (2015).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Kahkonen, M. P., et al. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry, 47(10), 3954-3962. [Link]
- Polyphenol. (n.d.). In Wikipedia. [Link]
- Mori, S., et al. (2019). Generation of C5-desoxy analogs of tetrahydroisoquinoline alkaloids exhibiting potent DNA alkylating ability. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1779. [Link]
- Bischler–Napieralski reaction. (n.d.). In Grokipedia. [Link]
- (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021).
- Pictet–Spengler reaction. (n.d.). In Grokipedia. [Link]
- Pictet-Spengler reaction. (n.d.). In chemeurope.com. [Link]
- Bischler–Napieralski reaction. (n.d.). In Wikipedia. [Link]
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). In NROChemistry. [Link]
- Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]
- Ablordeppey, S. Y., et al. (2002). Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Bioorganic & Medicinal Chemistry, 10(8), 2759-2765. [Link]
- Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]
- Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
- El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]
- Drug Design Org. (n.d.).
- Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(1), 1-15. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-859. [Link]
- El-Faham, A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]
- Gümüş, M. K., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Sarpong, R., & Tantillo, D. J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9036-9098. [Link]
- Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
- Wang, D., et al. (2018). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines.
- Uliss, D. B., et al. (1975). Hashish. Importance of the phenolic hydroxyl group in tetrahydrocannabinols. Journal of Medicinal Chemistry, 18(2), 213-215. [Link]
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
- Design and Evaluation of Fragment-Like Estrogen Receptor Tetrahydroisoquinoline Ligands from a Scaffold-Detection Approach. (2011).
- Chan, C. B., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2020). MDPI. [Link]
- Chan, C. B., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]
- Pitre, S. P., & McTiernan, C. D. (2016). One-pot functionalisation of N-substituted tetrahydroisoquinolines by photooxidation and tunable organometallic trapping of iminium intermediates. Beilstein Journal of Organic Chemistry, 12, 2306-2313. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hashish. Importance of the phenolic hydroxyl group in tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Generation of C5-desoxy analogs of tetrahydroisoquinoline alkaloids exhibiting potent DNA alkylating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Pharmacological Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of closely related analogs to construct a probable pharmacological profile. We will delve into the synthetic pathways, postulate its likely molecular targets based on its structural features—namely the N-methylation and 5-hydroxy substitution—and outline a detailed experimental workflow for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel THIQ derivatives.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based compounds have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4] Their structural rigidity and ability to present substituents in a defined three-dimensional space allow for specific interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
The pharmacological profile of THIQ derivatives is highly dependent on the substitution pattern on both the aromatic ring and the nitrogen atom. For instance, hydroxylation of the aromatic ring can impart significant affinity for catecholamine and serotonin receptors, while N-alkylation can modulate potency and selectivity.[5] This guide focuses on the N-methylated, 5-hydroxy substituted THIQ, this compound, and aims to provide a predictive yet scientifically grounded exploration of its pharmacological characteristics.
Synthesis of this compound
The synthesis of the THIQ core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common and versatile methods.[1][6][7]
Proposed Synthetic Route via Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] For the synthesis of this compound, a plausible route would involve the following steps:
-
Starting Material: The synthesis would commence with a suitable N-methylated-β-(3-hydroxyphenyl)ethylamine.
-
Condensation: Reaction of this amine with formaldehyde would form a Schiff base intermediate.
-
Cyclization: Treatment with a protic or Lewis acid would then catalyze the electrophilic aromatic substitution to yield the desired this compound. The presence of the hydroxyl group on the aromatic ring activates it towards this cyclization.[6]
Caption: Proposed Pictet-Spengler reaction pathway.
Alternative Synthetic Route via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, starting from a β-arylethylamide which is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, followed by reduction.[7][10]
-
Amide Formation: N-acetyl-β-(3-hydroxyphenyl)ethylamine would be the starting amide.
-
Cyclization: Treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would yield the corresponding 3,4-dihydroisoquinoline.[11]
-
Reduction: The resulting imine is then reduced, for example with sodium borohydride (NaBH₄), to the tetrahydroisoquinoline.
-
N-methylation: If not already present, the secondary amine would be methylated in a final step.
Caption: Proposed Bischler-Napieralski reaction pathway.
Probable Pharmacological Profile
Based on the structure-activity relationships of analogous compounds, this compound is predicted to primarily interact with central nervous system (CNS) receptors, particularly dopamine and opioid receptors. The phenolic hydroxyl group is a key feature that can mimic the catechol moiety of dopamine or the phenolic group of morphine, suggesting potential interactions with their respective receptors.
Anticipated Dopaminergic Activity
The structural resemblance of hydroxylated THIQs to dopamine suggests a potential for interaction with dopamine receptors. Studies on related compounds have shown that THIQs can act as dopamine receptor antagonists.[12] The 5-hydroxy substitution pattern may confer affinity for D2-like receptors (D2, D3, D4).
Hypothesized Mechanism of Action at Dopamine Receptors:
-
Competitive Antagonism: It is plausible that this compound could act as a competitive antagonist at dopamine D2 receptors, binding to the orthosteric site and preventing the binding of endogenous dopamine.
Predicted Opioid Receptor Modulation
The presence of a phenolic hydroxyl group on the THIQ scaffold is a common feature in many opioid ligands. For example, 7-hydroxy-THIQ derivatives have been identified as potent and selective kappa opioid receptor (KOR) antagonists.[13] While the 5-hydroxy substitution is different, it is reasonable to hypothesize that our compound of interest may also possess affinity for one or more opioid receptor subtypes (mu, delta, or kappa).
Hypothesized Mechanism of Action at Opioid Receptors:
-
Receptor Antagonism/Partial Agonism: Depending on the precise conformational presentation of the pharmacophoric elements, the compound could act as an antagonist or a partial agonist at opioid receptors. Functional assays would be crucial to determine the nature of this interaction.
Potential for Anticancer and Antioxidant Activity
Many THIQ derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the inhibition of key cellular processes or the induction of apoptosis. Additionally, phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.
Hypothesized Ancillary Activities:
-
Cytotoxicity: The compound may exhibit antiproliferative activity against a panel of cancer cell lines.
-
Antioxidant Effects: The 5-hydroxy group could confer radical scavenging properties.
Proposed Experimental Workflow for Pharmacological Characterization
A systematic evaluation of this compound is necessary to elucidate its true pharmacological profile. The following experimental workflow is proposed.
In Vitro Characterization
4.1.1. Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for its predicted molecular targets.
-
Dopamine D2 Receptor Binding Assay:
-
Principle: A competitive radioligand binding assay will be used to determine the affinity (Ki) of the test compound for the human dopamine D2 receptor.[14][15]
-
Protocol:
-
Prepare cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293-D2).
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Opioid Receptor Panel Binding Assay:
-
Principle: Similar competitive binding assays will be performed to assess the affinity for human mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.
-
Protocol: The protocol is analogous to the D2 receptor binding assay, using specific radioligands for each opioid receptor subtype (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, and [³H]U-69,593 for KOP).
-
4.1.2. Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
[³⁵S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.[3][16]
-
Protocol:
-
Incubate cell membranes expressing the target receptor (e.g., D2 or opioid receptors) with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
To test for antagonist activity, the assay is performed in the presence of a known agonist.
-
Separate bound [³⁵S]GTPγS by filtration and quantify using liquid scintillation counting.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists) values.
-
-
Caption: Workflow for the [³⁵S]GTPγS functional assay.
4.1.3. Cell Viability (Anticancer) Assay
-
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Protocol:
-
Seed cancer cells (e.g., a panel of cell lines such as MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
-
4.1.4. Antioxidant Activity Assay
-
DPPH Radical Scavenging Assay:
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow.[1][17]
-
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark for a short period (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
In Vivo Evaluation
Should the in vitro data reveal a promising profile (e.g., potent and selective receptor antagonism), subsequent in vivo studies would be warranted to assess its pharmacokinetic properties and pharmacological effects in animal models. The choice of model would depend on the confirmed in vitro activity. For example, if the compound is a potent D2 antagonist, models of psychosis could be employed. If it shows significant KOR antagonism, models of depression or addiction would be relevant.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the expected in vitro data for this compound, based on the profiles of related THIQ derivatives.
| Assay Type | Target | Parameter | Predicted Value |
| Receptor Binding | Dopamine D2 | Ki (nM) | 50 - 500 |
| Receptor Binding | Mu Opioid (MOP) | Ki (nM) | > 1000 |
| Receptor Binding | Delta Opioid (DOP) | Ki (nM) | > 1000 |
| Receptor Binding | Kappa Opioid (KOP) | Ki (nM) | 100 - 1000 |
| Functional Assay | Dopamine D2 | IC₅₀ (nM) (Antagonist) | 100 - 800 |
| Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 10 - 50 |
| Antioxidant | DPPH Scavenging | IC₅₀ (µM) | 20 - 100 |
Conclusion and Future Directions
This compound represents an intriguing, yet uncharacterized, member of the pharmacologically rich THIQ family. Based on a thorough analysis of structure-activity relationships within this class, it is hypothesized to possess modulatory activity at dopamine and/or opioid receptors, with potential for anticancer and antioxidant effects. The N-methyl and 5-hydroxy substitutions are key determinants of its predicted pharmacological profile.
The experimental workflow detailed in this guide provides a clear and robust pathway for the comprehensive evaluation of this compound. Elucidating its precise molecular targets and functional activities will be crucial in determining its potential as a novel therapeutic agent. Future research should focus on the systematic execution of these in vitro assays, followed by pharmacokinetic and in vivo efficacy studies if the initial results are promising. Such a data-driven approach will be essential to unlock the full therapeutic potential of this and other novel THIQ derivatives.
References
- Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15.
- Kumar, A., et al. (2019). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 62(3), 1432-1442.
- Larsen, R. D., et al. (2020). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 63(13), 6986-7006.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- Pandey, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15153-15177.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit.
- Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 145(1-2), 15-24.
- Bio-protocol. (2021). [35S]GTPγS Binding Assays for Opioid Receptors.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2183, 115-125.
- Lu, X., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Reimer, C., et al. (2002). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 12(11), 1501-1505.
- Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1614-1620.
- Serrano, A., et al. (2012). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 7(4), 982-992.
- Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5351-81.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Pellicciari, R., et al. (2013). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 18(6), 6884-6903.
- Iwasawa, Y., et al. (1967). STUDIES ON TETRAHYDROISOQUINOLINES (THI) (I) BRONGHODILATOR ACTIVITY AND STRUCTURE-ACTIVITY RELATIONSHIP. Japanese Journal of Pharmacology, 17(2), 143-155.
- Amer, M. E., et al. (2024). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 67(5), 3789-3801.
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15599-15613.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- J&K Scientific LLC. (2024). Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Sarpong, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
- ResearchGate. (n.d.). [ 35 S]GTP-γ-S binding assays for μ opioid receptor.
- El-Gendy, M. A., et al. (2024). Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. Scientific Reports, 14(1), 1-13.
- Mailman, R. B., et al. (2013). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 21(11), 3205-3212.
- National Institutes of Health. (n.d.). NIH Public Access.
- Wang, S., et al. (2013). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & Medicinal Chemistry, 21(14), 4068-4078.
- Le, T. M., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(10), 4983-4990.
- Szymański, P., et al. (2018). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 23(10), 2633.
Sources
- 1. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 2. broadpharm.com [broadpharm.com]
- 3. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Neuroprotective Potential of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant effects on the central nervous system.[1][2] While extensive research has highlighted the neuroprotective properties of certain endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), the specific derivative 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol remains largely unexplored in published literature.[3][4] This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in this promising compound. By synthesizing the well-established neuroprotective mechanisms of closely related N-methylated THIQs and extrapolating the likely contributions of the C-5 phenolic hydroxyl group, this paper provides a robust theoretical framework and a practical, step-by-step experimental roadmap to investigate and validate the neuroprotective properties of this compound.
The Tetrahydroisoquinoline Scaffold: A Bedrock for Neuroactive Compounds
The THIQ nucleus is a core component of a vast family of isoquinoline alkaloids widely distributed in nature.[2][5] Many THIQ-based compounds, both natural and synthetic, exhibit a diverse range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][6] Certain THIQs are considered endogenous to the mammalian brain and may play roles in neuro-regulation and neuroprotection.[3][7] The structural similarity of some THIQ derivatives to dopaminergic neurotoxins has also implicated them in the pathogenesis of neurodegenerative disorders like Parkinson's disease, creating a fascinating dichotomy where these molecules can be either neurotoxic or neuroprotective, depending on their specific structure and metabolic fate.[3][8] The compound 1MeTIQ, an isomer of the topic compound, is a notable example of an endogenous THIQ with demonstrated Parkinsonism-preventing and neuroprotective effects in various preclinical models.[4][7][9]
Core Neuroprotective Mechanisms: Insights from N-Methylated THIQ Analogs
The neuroprotective profile of this compound can be logically inferred from the extensive research on its close analog, 1MeTIQ. The foundational mechanisms are likely shared, revolving around the modulation of key pathological processes in neurodegeneration.
Attenuation of Excitotoxicity via Glutamate Receptor Antagonism
A crucial mechanism of neuroprotection for 1MeTIQ is its ability to inhibit glutamate-induced excitotoxicity.[4][10] This is achieved through a non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which prevents excessive calcium (Ca²⁺) influx into neurons.[10] This action is critical, as uncontrolled Ca²⁺ entry triggers downstream apoptotic cascades, including caspase activation and mitochondrial damage. By blocking this pathway, the compound can prevent neuronal death in response to excitotoxic insults.[4] It is highly probable that this compound shares this NMDA-antagonistic property.
Preservation of Mitochondrial Integrity
Mitochondrial dysfunction is a central hallmark of neurodegenerative diseases. The neurotoxin MPP+, a metabolite of MPTP used to model Parkinson's disease, induces neuronal death primarily by inhibiting Complex I of the mitochondrial respiratory chain.[11][12] Studies have shown that 1MeTIQ can prevent this MPP+-induced inhibition of mitochondrial respiration.[11] This is not attributed to antioxidant activity but rather a proposed "shielding effect" on the energetic machinery, preventing catastrophic energy failure within the neuron.[11][12] This protective action at the mitochondrial level is a cornerstone of its neuroprotective efficacy.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia, is a key contributor to the progression of neurodegenerative diseases.[13][14] Activated microglia release a host of pro-inflammatory and neurotoxic factors. Certain THIQ derivatives have demonstrated potent anti-inflammatory properties by suppressing this activation. For example, the related compound AMTIQ was shown to reduce nitric oxide levels and downregulate the gene expression of pro-inflammatory cytokines like IL-1β and TNF-α in activated microglial cells.[14][15] This suggests that this compound may also possess the ability to modulate neuroinflammatory responses.
The Critical Role of 5-Hydroxylation: Potent Antioxidant Activity
The most significant structural feature distinguishing this compound from the more studied 1MeTIQ is the phenolic hydroxyl group at the C-5 position. This feature is predicted to be a primary driver of its neuroprotective action through direct antioxidant effects.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a fundamental cause of neuronal damage in diseases like Parkinson's and Alzheimer's.[16][17][18] Phenolic compounds are well-known scavengers of free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize ROS, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻), thereby terminating damaging chain reactions that target lipids, proteins, and DNA.[16] This direct chemical antioxidant property would complement the receptor- and mitochondria-mediated mechanisms described above, providing a multi-pronged approach to neuroprotection.
Caption: Hypothesized antioxidant mechanism of 2-Methyl-THIQ-5-ol.
Proposed Research Framework for Efficacy Validation
To empirically validate the neuroprotective potential of this compound, a structured, multi-tiered experimental approach is required.
In Vitro Validation Workflow
This phase aims to establish the compound's direct protective effects on neuronal cells under stress. The human neuroblastoma cell line SH-SY5Y, differentiated into a dopaminergic phenotype, is a suitable and widely used model.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells onto 96-well plates at a density of 1 x 10⁴ cells/well.
-
Induce differentiation for 5-7 days by reducing serum to 1% FBS and adding 10 µM retinoic acid to the medium. This promotes a more neuron-like morphology and dopaminergic phenotype.
-
-
Compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO, then diluted in media).
-
Aspirate old media from differentiated cells and add fresh, low-serum media containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle-only control group.
-
Incubate for 2 hours to allow for cellular uptake.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of the neurotoxin 6-hydroxydopamine (6-OHDA) in media.
-
Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, to be determined empirically). Do not add 6-OHDA to the "untreated control" wells.
-
-
Incubation and Assessment:
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using two complementary assays:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.[19][20] Add MTT reagent, incubate for 4 hours, dissolve the formazan crystals, and read absorbance at 570 nm. Higher absorbance correlates with higher viability.
-
LDH Assay: Measures lactate dehydrogenase released from damaged cells into the media.[20][21] Collect the supernatant, add it to the LDH reagent mix, incubate, and read absorbance. Higher absorbance correlates with higher cytotoxicity.
-
-
Caption: Experimental workflow for in vitro neuroprotection assays.
In Vivo Preclinical Assessment
Following successful in vitro validation, the compound's efficacy must be tested in a whole-animal model that recapitulates key features of a neurodegenerative disease. The MPTP-induced mouse model of Parkinson's disease is a gold standard.[22][23][24]
-
Animal Acclimatization and Grouping:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week.
-
Divide mice into groups (n=10-12 per group): 1) Saline Control, 2) MPTP + Vehicle, 3) MPTP + Test Compound (e.g., 10 mg/kg), 4) MPTP + Test Compound (e.g., 30 mg/kg).
-
-
Dosing Regimen:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection daily for 7-10 days.
-
On day 3, 30 minutes after the compound/vehicle administration, induce parkinsonism by injecting MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart). Saline controls receive saline injections.
-
-
Behavioral Assessment:
-
One week after MPTP administration, assess motor coordination and deficits using the Rotarod Test .
-
Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. Conduct 3 trials per mouse. Neuroprotected animals are expected to stay on the rod significantly longer than the MPTP+Vehicle group.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Immunohistochemistry: Process one hemisphere for tyrosine hydroxylase (TH) staining. TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc). Neuroprotection is demonstrated by a significantly higher count of surviving TH-positive neurons compared to the MPTP+Vehicle group.
-
HPLC Analysis: Dissect the striatum from the other hemisphere to measure levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC). Neuroprotection is indicated by the preservation of striatal dopamine levels.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clarity and robust statistical analysis.
Table 1: Example Data from In Vitro Cell Viability (MTT) Assay
| Treatment Group | 6-OHDA (50 µM) | Absorbance (570 nm) (Mean ± SEM) | % Cell Viability (Normalized to Control) |
| Control (Media Only) | - | 1.25 ± 0.08 | 100% |
| Vehicle + 6-OHDA | + | 0.61 ± 0.05 | 48.8% |
| 1 µM Compound + 6-OHDA | + | 0.75 ± 0.06 | 60.0% |
| 10 µM Compound + 6-OHDA | + | 0.98 ± 0.07** | 78.4% |
| 50 µM Compound + 6-OHDA | + | 1.15 ± 0.09*** | 92.0% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + 6-OHDA group. |
Table 2: Example Data from In Vivo MPTP Model Assessment
| Treatment Group | Rotarod Latency (s) (Mean ± SEM) | TH+ Neurons in SNpc (Count ± SEM) | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) |
| Saline Control | 285 ± 15 | 8500 ± 350 | 15.2 ± 1.1 |
| MPTP + Vehicle | 95 ± 12 | 3800 ± 210 | 4.5 ± 0.8 |
| MPTP + Compound (10 mg/kg) | 160 ± 18 | 5500 ± 280 | 8.1 ± 0.9 |
| MPTP + Compound (30 mg/kg) | 225 ± 20 | 7100 ± 310 | 11.7 ± 1.0** |
| p<0.05, **p<0.01 vs. MPTP + Vehicle group. |
Conclusion and Future Perspectives
While direct experimental data on this compound is currently lacking, a robust scientific rationale predicts its potential as a potent neuroprotective agent. Its core N-methylated THIQ structure suggests mechanisms involving the attenuation of excitotoxicity and preservation of mitochondrial function, while the C-5 hydroxyl group is poised to confer powerful antioxidant and radical-scavenging capabilities. This multi-target profile makes it an exceptionally attractive candidate for therapeutic development in neurodegenerative diseases driven by oxidative stress and inflammation, such as Parkinson's disease.
The experimental frameworks detailed in this guide provide a clear and validated pathway for empirically testing these hypotheses. Successful outcomes from these in vitro and in vivo studies would warrant further investigation into its pharmacokinetics, blood-brain barrier penetration, and long-term safety, paving the way for potential clinical translation.
References
- Betarbet, R., Sherer, T. B., MacKenzie, G., Garcia-Osuna, M., Panov, A. V., & Greenamyre, J. T. (2000). Chronic systemic pesticide exposure reproduces features of Parkinson's disease. Nature Neuroscience, 3(12), 1301–1306. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
- Zhang, Z., Wang, X., & Li, G. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Barcia, C., Ros, C. M., Annese, V., Carrillo-de Sauvage, M. A., Ros-Bernal, F., Gómez, A., Yuste, J. E., & de Pablos, V. (2011). ROCK/Cdc42-mediated microglial motility in an animal model of Parkinson's disease. Glia, 59(6), 849–862. [Link]
- Peana, A. T., Muggironi, G., & Acquas, E. (2019). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Neurotoxicity Research, 36(2), 345–361. [Link]
- Kaur, H., Kumar, V., & Singh, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12539–12577. [Link]
- Park, H. J., Zhao, T. T., & Lee, M. K. (2016). Animal models of Parkinson's disease and their applications. Journal of Parkinsonism and Restless Legs Syndrome, 6, 47–56. [Link]
- Neurofit. (n.d.). Viability and survival test.
- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
- Ke, M., Chong, C. M., Zhu, Q., Zhang, K., Cai, C. Z., Lu, J. H., Qin, D., & Su, H. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease, 12(1), 223–246. [Link]
- Osamu, N., & Makoto, N. (2001). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Chemical & Pharmaceutical Bulletin, 49(10), 1229-1240. [Link]
- Creative Biolabs. (n.d.). Cell Viability Assay Service.
- Szychowski, K. A., Wójtowicz, A. K., Gmiński, J., & Waskiewicz, A. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences, 25(1), 543. [Link]
- Axol Bioscience. (n.d.). Neuronal Cell viability and cytotoxicity assays.
- Valente, T., Gella, A., Soler-Cedeno, O., & Piras, S. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Neurotrophic Factors (pp. 235-253). Humana, New York, NY. [Link]
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–854. [Link]
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846–854. [Link]
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Kim, W. G., Lee, W., Kim, J. H., Lee, E., Kim, M., Choi, J. Y., ... & Hwang, O. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1, 2, 3, 4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European journal of pharmacology, 771, 152-161. [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- Wang, Y., Zhang, Y., & Gao, J. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(14), 5369. [Link]
- Singh, A., Parle, A., & Sharma, P. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro-Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8), 1-5. [Link]
- Ohta, S., Ohno, M., & Imai, Y. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(7), 1142-1150. [Link]
- Kim, W. G., Lee, W., Kim, J. H., Lee, E., Kim, M., Choi, J. Y., ... & Hwang, O. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1, 2, 3, 4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European journal of pharmacology, 771, 152-161. [Link]
- Kuter, K. Z., Szlósarczyk, M., Olejnik, A., Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L., & Ossowska, K. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS chemical neuroscience, 14(20), 3816–3827. [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Vetulani, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Pharmacological reports : PR, 66(4), 543–550. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Hordiienko, O. V., Dugan, O. M., & Vovk, M. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International journal of molecular sciences, 24(18), 14353. [Link]
- Machado, A., Ayala, A., Gordillo, E., Revilla, E., & De la Cruz, C. P. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+. Journal of neurochemistry, 75(1), 65–71. [Link]
- Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1145100. [Link]
- Al-Hiari, Y. M., Abu-Dahab, R., Shrestha, S. P., & El-Abadelah, M. M. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Antkiewicz-Michaluk, L., Romańska, I., Michaluk, J., & Vetulani, J. (2008). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Neurotoxicity research, 13(3-4), 187–198. [Link]
- Kohno, Y., Ohta, S., & Hirobe, M. (2001). Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease. Neuroscience letters, 312(1), 25–28. [Link]
- Panzella, L., Petruccelli, S., & d'Ischia, M. (2010). Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells. Chemical research in toxicology, 23(7), 1167–1174. [Link]
- ResearchGate. (n.d.). ANTIOXIDANT ACTIVITY OF 2-ARYL-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-4-CARBOXYLIC ACIDS.
- Nita, M., & Grzybowski, A. (2016). Oxidative Stress and Antioxidant-Based Interventional Medicine in Ophthalmology. Oxidative Medicine and Cellular Longevity, 2016, 3181249. [Link]
- Machado, A., Ayala, A., Gordillo, E., Revilla, E., & De la Cruz, C. P. (2000). The Endogenous Amine 1-Methyl-1,2,3,4- Tetrahydroisoquinoline Prevents the Inhibition of Complex I of the Respiratory Chain Produced by MPP+. Journal of Neurochemistry, 75(1), 65-71. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 21. neuroproof.com [neuroproof.com]
- 22. Animal models of Parkinson's disease: limits and relevance to neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. criver.com [criver.com]
The Potential of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol in Mitigating Neurodegenerative Pathologies: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural alkaloids and its diverse biological activities. Within this class, specific derivatives have emerged as compounds of significant interest for their potential roles in the central nervous system, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD). This technical guide focuses on a specific, promising derivative: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. While much of the existing research has centered on its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), compelling evidence suggests that hydroxylation at the C-5 position of the aromatic ring significantly enhances its neuroprotective profile. This document synthesizes the current understanding of hydroxylated THIQs, proposing a robust framework for the investigation of this compound as a therapeutic candidate. We will delve into its presumptive synthesis, hypothesized mechanisms of action, and provide detailed, field-proven protocols for its evaluation in established preclinical models of neurodegeneration.
Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Core
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to cellular damage and apoptosis. The THIQ family of compounds has garnered attention due to the endogenous presence of some members in the mammalian brain and their structural similarity to both neuroprotective agents and known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)[1][2].
The parent compound, 1MeTIQ, has been identified as an endogenous amine in the brain that exhibits neuroprotective properties in various experimental models[3][4]. However, structure-activity relationship (SAR) studies have indicated that modifications to the THIQ core can significantly modulate its biological effects. A pivotal study demonstrated that the introduction of a hydroxyl group to the aromatic ring of 1MeTIQ derivatives tends to decrease their neurotoxicity. Specifically, 5-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline was found to have greater neuroprotective efficacy than the parent 1MeTIQ compound in in vitro assays using SH-SY5Y neuroblastoma cells[5][6]. This finding provides a strong rationale for the focused investigation of this compound as a potentially superior neuroprotective agent.
This guide will provide the scientific community with a comprehensive technical overview, from chemical synthesis to preclinical evaluation, to accelerate research into this promising molecule.
Synthesis of this compound
The synthesis of the tetrahydroisoquinoline core is classically achieved through the Pictet-Spengler reaction , a robust method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[7][8]. The presence of electron-donating groups, such as a hydroxyl group on the aromatic ring, facilitates this electrophilic aromatic substitution, making it a suitable strategy for the target compound[9].
Proposed Synthetic Pathway: Pictet-Spengler Reaction
A plausible synthetic route to this compound would involve the reaction of N-methyl-2-(3-hydroxyphenyl)ethan-1-amine with an appropriate aldehyde, such as formaldehyde, in the presence of an acid catalyst.
Diagram of the Proposed Pictet-Spengler Synthesis
Caption: Proposed Pictet-Spengler synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of N-methyl-2-(3-hydroxyphenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., toluene or methanol), add an aqueous solution of formaldehyde (1.1 equivalents).
-
Acid Catalysis: Acidify the reaction mixture to approximately pH 1-2 using a strong acid such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The use of an acid catalyst is crucial for the formation of the reactive iminium ion intermediate[5].
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Hypothesized Mechanism of Neuroprotection
Based on studies of structurally related hydroxylated THIQs, the neuroprotective effects of this compound are likely multifactorial, targeting key pathways implicated in neuronal cell death in diseases like Parkinson's.
Core Tenets of Neuroprotective Action:
-
Antioxidant Activity and Radical Scavenging: The phenolic hydroxyl group at the C-5 position is a key structural feature. Phenolic compounds are well-known antioxidants capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). By scavenging free radicals, the compound can mitigate oxidative stress, a primary driver of neuronal damage.
-
Modulation of Dopaminergic Systems: THIQ derivatives can influence dopamine metabolism. While some can be neurotoxic, neuroprotective variants like 1MeTIQ have been shown to protect dopaminergic neurons[3]. The 5-hydroxy derivative may modulate dopamine turnover and protect these vulnerable neurons from toxins.
-
Inhibition of Mitochondrial Dysfunction: The neurotoxin MPP+, the active metabolite of MPTP, induces parkinsonism by inhibiting Complex I of the mitochondrial electron transport chain. This leads to energy failure and increased ROS production. It is plausible that this compound could protect mitochondria from such insults, a mechanism observed with 1MeTIQ[4].
Diagram of Hypothesized Neuroprotective Mechanisms
Caption: Multi-target neuroprotective action of the compound.
Preclinical Evaluation: Experimental Protocols
To rigorously assess the neuroprotective potential of this compound, a combination of in vitro and in vivo models is essential.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely accepted model for studying Parkinson's disease pathology as these cells are sensitive to neurotoxins like MPP+ that target dopaminergic neurons[1].
Objective: To determine the ability of the test compound to protect SH-SY5Y cells from MPP+-induced cell death.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours[10].
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control group.
-
Neurotoxin Challenge: After pre-treatment, expose the cells to the neurotoxin MPP+ (typically 1-2 mM final concentration) for an additional 24 hours[2][11]. Maintain control wells with no MPP+ and wells with MPP+ only.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[1].
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the test compound and MPP+ to those treated with MPP+ alone.
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
The MPTP mouse model is the gold standard for in vivo screening of anti-parkinsonian drugs. MPTP is a prodrug that, once in the brain, is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra[1][2][7][12][13].
Objective: To evaluate the ability of the test compound to prevent MPTP-induced dopaminergic neuron loss and motor deficits in mice.
Protocol:
-
Animal Model: Use male C57BL/6 mice, which are highly susceptible to MPTP neurotoxicity.
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 20-50 mg/kg, intraperitoneally) daily for a set period (e.g., 7-14 days).
-
MPTP Induction: During the final 5 days of treatment, co-administer MPTP (e.g., 20-30 mg/kg, i.p.) 30 minutes after the test compound.
-
Control Groups: Include a saline-treated control group, an MPTP-only group, and a test compound-only group.
-
-
Behavioral Testing (7 days after last MPTP injection):
-
Rotarod Test: This test assesses motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall. Lesioned mice will fall more quickly[14].
-
Pole Test: This test measures bradykinesia. Place the mouse head-upward on top of a vertical pole. Record the time to turn around and descend the pole. Parkinsonian mice will take longer[15][16].
-
-
Neurochemical and Histological Analysis (after behavioral testing):
-
Sacrifice the animals and dissect the striatum and substantia nigra.
-
HPLC Analysis: Homogenize striatal tissue to measure levels of dopamine and its metabolites (DOPAC and HVA). MPTP treatment causes a significant reduction in these levels.
-
Immunohistochemistry: Section the substantia nigra and perform tyrosine hydroxylase (TH) staining. TH is the rate-limiting enzyme in dopamine synthesis. Count the number of TH-positive neurons to quantify neuronal loss.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. imrpress.com [imrpress.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. MTT assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. researchgate.net [researchgate.net]
- 14. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
An In-depth Technical Guide to the Safety and Toxicity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Abstract
This technical guide provides a comprehensive overview of the available safety and toxicity data for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. Due to the limited direct toxicological data for this specific compound, this guide employs a precautionary approach by synthesizing information from structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. The guide is intended for researchers, scientists, and drug development professionals, offering insights into potential hazards, safe handling protocols, and the importance of thorough toxicological assessment for novel chemical entities.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent scaffold in a large family of isoquinoline alkaloids found in nature. Synthetic and naturally occurring THIQ derivatives have demonstrated a wide range of biological activities, making them attractive candidates in medicinal chemistry for targeting infective pathogens and neurodegenerative disorders.[1][2][3] The diverse bioactivities necessitate a thorough understanding of their safety and toxicity profiles. This guide focuses on this compound, a specific analog for which direct safety data is sparse. By examining structurally similar compounds, we can infer potential risks and establish a baseline for safe laboratory practices.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is fundamental to assessing its potential biological interactions and toxicokinetics. The following data for this compound and its analogs has been compiled from publicly available databases.
| Property | This compound | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃N | C₁₀H₁₃N | C₉H₁₁N |
| Molecular Weight | 163.22 g/mol | 147.22 g/mol [4] | 147.22 g/mol [5] | 133.19 g/mol |
| CAS Number | Not available | 4965-09-7[4] | 1612-65-3[5] | 91-21-4[6] |
| Appearance | Not available | Liquid | Colorless oil[7] | Not available |
| Boiling Point | Not available | Not available | 125 °C (at 17 Torr)[7] | Not available |
| XLogP3 | 1.4 | 1.8[5] | 1.8[5] | 1.7 |
Predicted Toxicological Profile: An Analog-Based Assessment
Acute Toxicity
Based on safety data sheets for related compounds, the primary routes of acute toxicity are likely oral ingestion, dermal contact, and inhalation.
-
1,2,3,4-Tetrahydroisoquinoline: This parent compound is classified as causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[6]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This analog is classified as harmful if swallowed.[4]
Given these classifications, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar acute toxicity.
Skin and Eye Irritation
Several analogs of the target compound are known to be irritants.
-
N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Causes skin and serious eye irritation.[8]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Causes skin and eye irritation.[4]
-
6-Methoxy-1,2,3,4-tetrahydroquinoline: Causes skin and serious eye irritation.[9]
Therefore, it is highly probable that this compound is also a skin and eye irritant.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Information regarding the mutagenic, carcinogenic, and reproductive effects of many THIQ derivatives is limited.
-
For N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , no information on mutagenic, reproductive, developmental, or teratogenic effects is available.[8]
-
Similarly, for 6-Methoxy-1,2,3,4-tetrahydroquinoline , no data is available for germ cell mutagenicity or reproductive toxicity.[9]
-
The European Chemicals Agency (ECHA) notes that some related substances are predicted to meet the criteria for carcinogenicity, mutagenicity, or reproductive toxicity (Category 1A or 1B).[10]
The absence of data should not be interpreted as an absence of effect. A conservative approach would be to treat this compound as a potential mutagen, carcinogen, or reproductive toxin until specific studies are conducted.
Mechanistic Insights and Biological Activity
The THIQ scaffold is known to interact with various biological targets, which may provide clues to its potential toxic mechanisms.
-
Neuroactivity: Some THIQ derivatives, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown neuroprotective properties.[11][12] This activity is linked to scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[11] Conversely, other THIQs can be neurotoxic. The specific substitution pattern on the THIQ ring system is a critical determinant of its neuropharmacological profile.[13]
-
Enzyme Inhibition: 1MeTIQ is a reversible, moderate inhibitor of monoamine oxidase (MAO) A/B.[12] Inhibition of crucial enzyme systems is a common mechanism of toxicity.
-
Receptor Binding: Certain THIQ derivatives have been synthesized and evaluated as beta-adrenoreceptor agents and G-protein-coupled receptor 40 (GPR40) antagonists.[14][15] Off-target binding to various receptors could lead to unintended physiological effects.
The biological activity of this compound has not been extensively characterized. However, its structural similarity to other bioactive THIQs suggests that it may also exhibit activity at various physiological targets.
Hazard Identification and GHS Classification (Predicted)
Based on the available data for its analogs, a predicted GHS classification for this compound is provided below. This is a precautionary classification and should be confirmed with empirical testing.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols: A Framework for Safety Assessment
For a novel compound like this compound with limited safety data, a structured approach to safety assessment is imperative. The following workflow outlines a typical process.
Caption: A generalized workflow for the initial safety and toxicity assessment of a novel chemical compound.
Safe Handling and Emergency Procedures
Given the predicted hazards, stringent safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.
Conclusion
While direct safety and toxicity data for this compound are currently lacking, a review of its structural analogs provides a basis for a precautionary approach to its handling and use. The available evidence suggests that this compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. The potential for more severe long-term effects such as mutagenicity or carcinogenicity cannot be ruled out without further study. Researchers and drug development professionals must exercise a high degree of caution and implement rigorous safety protocols when working with this and other novel THIQ derivatives.
References
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline.
- Sigma-Aldrich. (2025, August 6).
- European Chemicals Agency (ECHA).
- PubChem. Compound Summary for CID 42158, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. Compound Summary for CID 37764, 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.
- PubChem. Compound Summary for CID 15362, 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 6-Methoxy-1,2,3,4-tetrahydroquinoline.
- PubChem. Compound Summary for CID 11286623, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one.
- PubChem. Compound Summary for CID 96289, 2-Methyl-1,2,3,4-tetrahydroquinoline.
- Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.
- Pharmaffiliates. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). 2-Pentanone, 4-methyl-: Human health tier III assessment.
- Lorenc-Koci, E., et al. (2000).
- ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- CymitQuimica.
- Wikipedia. 2-Methyltetrahydroquinoline.
- El-Damasy, A. K., et al. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
- Office of Environmental Health Hazard Assessment (OEHHA). (2000, December 2). Evidence on the Carcinogenicity of 4-methylquinoline.
- PubChem. Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline.
- Grotthus, B., et al. (1998).
- Hou, J., et al. (2013). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed.
- Naoi, M., et al. (2002).
- Letopharm Limited.
- American Elements. This compound.
- European Chemicals Agency (ECHA). ECHA CHEM.
- Sigma-Aldrich. 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. Compound Summary for CID 16244396, 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
- ChemicalBook. 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-OL.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.fi [fishersci.fi]
- 5. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echa.europa.eu [echa.europa.eu]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a valuable scaffold in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental choices. This document provides a robust framework for the successful synthesis, purification, and characterization of the target molecule.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, neuroprotective, anticancer, and antimicrobial effects. The specific target of this protocol, this compound, incorporates key functionalities—a secondary amine within the heterocyclic ring and a phenolic hydroxyl group on the aromatic ring—that are often crucial for interaction with biological targets. Understanding the synthesis of such molecules is fundamental for the development of novel therapeutics.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available starting material, 3-hydroxyphenethylamine (also known as m-tyramine).[3] The synthetic pathway is outlined below:
-
Pictet-Spengler Reaction: The foundational tetrahydroisoquinoline ring system is constructed via the acid-catalyzed condensation of 3-hydroxyphenethylamine with formaldehyde. This reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic aromatic substitution to yield 1,2,3,4-tetrahydroisoquinolin-5-ol. A critical aspect of this step is the control of regioselectivity, as the cyclization can potentially lead to the formation of the undesired 7-hydroxy isomer. The reaction conditions, particularly the pH, play a pivotal role in directing the cyclization to the desired C-6 position (para to the hydroxyl group), which ultimately yields the 5-hydroxy product.[4]
-
Reductive N-Methylation: The secondary amine of the newly formed tetrahydroisoquinoline ring is then methylated to afford the final product. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is known for its high yields and operational simplicity.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 3-Hydroxyphenethylamine hydrochloride | C₈H₁₁NO·HCl | 173.64 | Commercially Available | ≥98% |
| Formaldehyde solution | CH₂O | 30.03 | Commercially Available | 37% in H₂O |
| Hydrochloric acid | HCl | 36.46 | Commercially Available | Concentrated (37%) |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Commercially Available | ACS grade |
| Formic acid | HCOOH | 46.03 | Commercially Available | ≥95% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | ACS grade |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercially Available | ACS grade |
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol via Pictet-Spengler Reaction
Rationale: The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines.[5][6] The use of acidic conditions is crucial for the in situ formation of the electrophilic iminium ion, which then undergoes intramolecular cyclization. Controlling the pH is paramount to ensure the selective formation of the 5-hydroxy isomer.[4]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenethylamine hydrochloride (10.0 g, 57.6 mmol) in deionized water (100 mL).
-
To this solution, add 37% aqueous formaldehyde (5.0 mL, 66.7 mmol).
-
Adjust the pH of the reaction mixture to approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinolin-5-ol. The product is often a solid and can be used in the next step without further purification if TLC shows a single major product spot.
Step 2: Synthesis of this compound via Reductive N-Methylation
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines. It uses an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.[7]
Procedure:
-
In a 250 mL round-bottom flask, place the crude 1,2,3,4-tetrahydroisoquinolin-5-ol (assuming quantitative yield from the previous step, ~8.6 g, 57.6 mmol).
-
Add formic acid (15 mL, 398 mmol) to the flask.
-
Add 37% aqueous formaldehyde (15 mL, 200 mmol) to the mixture.
-
Heat the reaction mixture to 90-100 °C for 6-8 hours. The reaction can be monitored by TLC (DCM:Methanol 9:1 with a trace of ammonia).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Make the solution strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification:
The crude product from Step 2 should be purified by column chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%). The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the final product as a solid or a viscous oil.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the protons of the tetrahydroisoquinoline ring system, and the N-methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the structure of the molecule.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO, MW: 163.22 g/mol ).
-
IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic and aliphatic parts, and C-N stretching vibrations.
Reaction Mechanism
The synthesis of this compound proceeds through two well-established reaction mechanisms:
Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction begins with the formation of a Schiff base from the condensation of 3-hydroxyphenethylamine and formaldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon. The position of attack is directed by the activating hydroxyl group. Finally, deprotonation re-aromatizes the ring to yield the tetrahydroisoquinoline product.
Figure 2: Mechanism of the Pictet-Spengler reaction.
Eschweiler-Clarke Reaction Mechanism
The Eschweiler-Clarke reaction for N-methylation involves the reaction of the secondary amine of 1,2,3,4-tetrahydroisoquinolin-5-ol with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary amine, releasing carbon dioxide in the process.
Figure 3: Mechanism of the Eschweiler-Clarke N-methylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Pictet-Spengler reaction | Incorrect pH, incomplete reaction. | Carefully monitor and adjust the pH to 1-2. Increase the reaction time and monitor by TLC. |
| Formation of 7-hydroxy isomer | Incorrect pH. | Ensure the pH is strongly acidic (1-2) to favor cyclization at the para position to the hydroxyl group. |
| Incomplete N-methylation | Insufficient reagents, insufficient heating. | Use a larger excess of formaldehyde and formic acid. Ensure the reaction is heated to the specified temperature for the full duration. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Use a gradient elution for column chromatography for better separation. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By carefully following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry. The emphasis on reaction control, particularly pH in the Pictet-Spengler reaction, is key to achieving a successful and regioselective synthesis.
References
- chemeurope.com. Pictet-Spengler reaction. [Link]
- Wikipedia. 3-Methoxytyramine. [Link]
- Wikipedia. meta-Tyramine. [Link]
- Indian Academy of Sciences.
- Wikipedia. Pictet–Spengler reaction. [Link]
- PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
- Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
- ACS Publications. Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. [Link]
- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]
- RSC Publishing. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. [Link]
- Wikipedia. Phenylethanolamine. [Link]
- PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- ChemRxiv. Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. [Link]
- NIST WebBook. N-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
- ResearchGate.
- PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Google Patents. Methylation synthesis method of N-heterocyclic compound.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Pharmaffiliates. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]
- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meta-Tyramine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Abstract
This guide provides a detailed framework for the purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a key heterocyclic scaffold in medicinal chemistry. Recognizing that the purity of such compounds is paramount for accurate pharmacological studies and drug development, we present a multi-modal purification strategy. This document moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot effectively. We detail a robust workflow combining pH-mediated acid-base extraction for bulk impurity removal, followed by high-resolution flash column chromatography, and concluding with crystallization for final polishing. Each stage is supported by step-by-step protocols, troubleshooting guides, and methods for purity validation.
Introduction: The Purification Challenge
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a core structure in numerous natural alkaloids and synthetic molecules with significant biological activity.[1][2] The presence of both a basic secondary amine and a weakly acidic phenolic hydroxyl group on the same scaffold presents a unique set of challenges and opportunities for purification.
Synthetic routes, such as the Pictet-Spengler or Bischler-Napieralski reactions, often result in crude mixtures containing unreacted starting materials, reagents, and regioisomeric by-products.[1][3] For instance, cyclization of the precursor phenylethylamine can potentially yield the undesired 7-hydroxy regioisomer in addition to the target 5-hydroxy product. Achieving high purity (>99%) is therefore not merely a procedural step but a critical prerequisite for reliable downstream applications, including biological screening and structure-activity relationship (SAR) studies.
This document outlines a logical, multi-step purification strategy designed to systematically remove these diverse impurities.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The amphoteric nature of this compound is the cornerstone of our approach.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Influences chromatographic behavior and MS detection. |
| Structure | Tetrahydroisoquinoline core with a methyl group at N2 and a hydroxyl at C5. | The molecule is polar. |
| pKa (Amine) | ~8.5 - 9.5 (Estimated) | The secondary amine is basic and will be protonated (cationic) at acidic pH (<7). This allows for extraction into an aqueous acid phase.[4][5] |
| pKa (Phenol) | ~9.5 - 10.5 (Estimated) | The phenolic hydroxyl is weakly acidic and will be deprotonated (anionic) at strongly basic pH (>11). This allows for extraction into an aqueous base phase.[4][6] |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DCM, Ethyl Acetate). Poorly soluble in non-polar solvents (Hexane). Solubility in water is pH-dependent. | Dictates choice of solvents for extraction, chromatography, and crystallization. |
The Integrated Purification Workflow
A multi-step approach is essential for achieving high purity. We propose a sequential workflow that first removes bulk, chemically distinct impurities and then resolves closely related analogues.
Caption: Integrated workflow for the purification of this compound.
Protocol 1: Bulk Impurity Removal via Acid-Base Extraction
Principle: This technique leverages the pH-dependent solubility of the target compound to separate it from non-ionizable (neutral) organic impurities.[4][5][7] By treating an organic solution of the crude mixture with aqueous acid, the basic amine of our target molecule is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving neutral impurities behind in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any trace acidic impurities, add a small amount of fresh organic solvent to the combined aqueous extracts and shake. Discard this organic wash.
-
Basification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5 M Sodium Hydroxide, NaOH) with stirring until the pH is >10, as indicated by pH paper. The deprotonated, neutral product will often precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the original organic solvent (Dichloromethane or Ethyl Acetate) to the basified aqueous solution. Shake vigorously in a separatory funnel to extract the neutral product back into the organic phase.
-
Final Steps: Drain the organic layer. Repeat the back-extraction with fresh solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: High-Resolution Flash Column Chromatography
Principle: Flash chromatography is used to separate the target compound from closely related impurities, such as regioisomers or compounds with similar polarity. The basic nature of the target amine can cause significant peak tailing on standard acidic silica gel. This is mitigated by adding a basic modifier to the mobile phase or by using a different stationary phase.[8][9]
Caption: Mitigation of peak tailing in amine purification on silica gel.
Recommended Conditions:
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (Standard Grade) | Cost-effective and widely available. For extremely acid-sensitive compounds, basic alumina or amine-functionalized silica can be used as alternatives.[8][9] |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA) | A gradient of 0% to 10% MeOH in DCM is a good starting point. The TEA is crucial; it competes with the product for binding to acidic silanol groups on the silica surface, preventing ionic interactions and reducing peak tailing.[8][10] |
| Loading Technique | Dry Loading | Adsorb the partially purified product onto a small amount of silica gel or Celite®. Evaporate the solvent and load the resulting dry powder onto the top of the column. This leads to sharper bands and better resolution compared to liquid injection. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring will absorb UV light, allowing for easy fraction monitoring. |
Step-by-Step Protocol:
-
Column Packing: Prepare a glass column with silica gel in the initial mobile phase solvent (e.g., DCM with 1% TEA).
-
Sample Loading: Apply the dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the percentage of the more polar solvent (Methanol) to elute the compounds.
-
Fraction Collection: Collect fractions based on the UV detector response or by Thin Layer Chromatography (TLC) analysis of the eluate.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
Protocol 3: Final Polishing by Crystallization
Principle: Crystallization is a powerful technique for achieving the highest level of purity for solid compounds.[11][12] It relies on the difference in solubility of the compound and any remaining impurities in a given solvent system at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.[13]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the product from chromatography in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, and mixtures like Ethyl Acetate/Hexane). The goal is to find a solvent or solvent pair that meets the "soluble hot, insoluble cold" criteria.[11][14]
-
Dissolution: Place the purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.[12]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Quality Control: Purity Assessment
Trust in the final product requires rigorous validation. The purity of the final material must be assessed using orthogonal analytical techniques.
| Technique | Purpose | Expected Result for Pure Compound |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect trace impurities. | A single major peak (>99% by area) on a C18 reversed-phase column.[15][16][17] Mobile phases often consist of acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight. | A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound. Integration of proton signals should match the number of protons. |
| Melting Point | Assess purity. | A sharp, defined melting point range. Impurities typically broaden and depress the melting point. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after Acid-Base Extraction | Incomplete extraction; incorrect pH adjustment. | Perform multiple extractions (3x). Ensure pH is <2 during acid wash and >10 during basification. Check pH of the aqueous layer after each step. |
| Severe peak tailing in Flash Chromatography | Strong interaction with acidic silica. | Ensure sufficient triethylamine (0.5-1%) is present in the mobile phase. Alternatively, switch to a less acidic stationary phase like alumina or an amine-functionalized column.[8][9] |
| Compound "oils out" during Crystallization | Solution is supersaturated; solvent boiling point is too low. | Add slightly more hot solvent. Ensure the solvent's boiling point is higher than the compound's melting point.[14] |
| No crystals form upon cooling | Solution is too dilute; compound is too soluble in the chosen solvent. | Boil off some solvent to concentrate the solution. Try adding a less-polar "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then allow to cool.[11] |
References
- Korea Institute of Science and Technology Information. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. KoreaScience.
- ResearchGate. (2009). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Request PDF.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113.
- Coconote. (n.d.). Acid-Base Extraction Techniques.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Huang, J., et al. (2012). Analysis of Isoquinoline Alkaloid Composition and Wound-Induced Variation in Nelumbo Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 60(16), 4056-4061.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Quora. (2016, July 1). How to crystallize organic compounds.
- University of Toronto. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Patel, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(1), 21-41.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. coconote.app [coconote.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. quora.com [quora.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Development of a Fluorometric In Vitro Assay for Characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol as a Monoamine Oxidase Inhibitor
An Application Guide by Senior Application Scientist, Dr. Eva Rostova
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities, including neuroprotective and anti-cancer effects[1][2][3]. While the specific biological targets of many THIQ analogs are still under investigation, their structural resemblance to endogenous monoamines suggests a potential interaction with key enzymes in neurotransmitter metabolism. This application note addresses the need for a robust in vitro assay to characterize novel THIQ derivatives, using 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol as a representative compound. We hypothesize that this compound may act as an inhibitor of Monoamine Oxidase (MAO), a critical enzyme family in neurobiology and a validated drug target[4][5].
Herein, we provide a comprehensive, field-tested guide for the development and validation of a high-throughput, fluorescence-based in vitro assay to determine the inhibitory potency (IC₅₀) of this compound against the two major MAO isoforms, MAO-A and MAO-B. The protocols are designed to be self-validating, incorporating industry-standard controls and data analysis procedures to ensure scientific rigor and trustworthiness.
Part 1: Assay Principle and Strategic Design
The Biological Target: Monoamine Oxidases (MAO-A & MAO-B)
Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine[4][5]. Their critical role in regulating monoamine levels makes them a key target for therapeutic intervention in neurological and psychiatric disorders. There are two primary isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression and anxiety[4][6].
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease[4][6].
Given this, determining a compound's inhibitory activity and selectivity towards MAO-A versus MAO-B is a crucial first step in its pharmacological characterization.
Rationale for a Fluorometric Coupled-Enzyme Assay
To quantify MAO activity, we will employ a coupled-enzyme assay that measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrate[5]. This approach offers superior sensitivity and a high-throughput format compared to direct spectrophotometric methods[7].
The chosen system utilizes the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe for H₂O₂[8][9]. The principle is as follows:
-
MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.
-
In the presence of horseradish peroxidase (HRP), the newly formed H₂O₂ reacts with the non-fluorescent Amplex™ Red reagent in a 1:1 stoichiometry.
-
This reaction yields resorufin, a highly fluorescent product, which can be measured at an excitation/emission of ~571/585 nm[9].
The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor, such as our test compound, will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal.
Figure 1. Schematic of the coupled-enzyme fluorometric assay for MAO inhibition.
Part 2: Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or similar).
-
Substrate: p-Tyramine hydrochloride.
-
Detection Kit: Amplex™ Red Monoamine Oxidase Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. A12214) or individual components:
-
Amplex™ Red reagent.
-
Horseradish Peroxidase (HRP).
-
Dimethylsulfoxide (DMSO).
-
Hydrogen Peroxide (H₂O₂) standard.
-
-
Test Compound: this compound.
-
Control Inhibitors:
-
Buffer: 1X Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Hardware:
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader with excitation/emission filters for ~570/590 nm.
-
Standard laboratory pipettes and equipment.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Reagent Preparation
Causality Insight: Proper reagent preparation is critical for assay reproducibility. Stock solutions in DMSO minimize solubility issues, and final assay concentrations are chosen to be well below the DMSO tolerance of the enzymes.
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.4.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.
-
Control Inhibitor Stocks (1 mM): Prepare 1 mM stock solutions of Clorgyline and Pargyline/Selegiline in 100% DMSO.
-
Substrate Stock (100 mM): Prepare a 100 mM stock of p-Tyramine in deionized water.
-
Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in Assay Buffer to a final concentration that yields a robust signal within a 30-60 minute incubation period (determine empirically, typically in the range of 5-20 µg/mL).
-
Amplex™ Red/HRP Working Solution: Immediately before use, prepare this solution according to the manufacturer's protocol[8]. A typical formulation is 200 µM Amplex™ Red and 2 U/mL HRP in Assay Buffer. Protect from light.
Protocol 2: IC₅₀ Determination in 96-Well Plate Format
Causality Insight: This protocol establishes a dose-response relationship. A semi-logarithmic dilution series covers a wide concentration range to accurately define the top and bottom plateaus of the inhibition curve, which is essential for precise IC₅₀ calculation[10]. The substrate concentration is kept at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors[11].
-
Compound Dilution: Prepare a serial dilution (e.g., 1:3) of the 10 mM test compound stock in DMSO. Then, dilute this series into Assay Buffer to create the final working concentrations for the assay (ensure the final DMSO concentration in the well is ≤1%). Do the same for the control inhibitors.
-
Plate Mapping: Designate wells for:
-
100% Activity Control (No Inhibitor): 10 µL of Assay Buffer with equivalent % DMSO.
-
0% Activity Control (Blank): 10 µL of Assay Buffer (no enzyme will be added here).
-
Test Compound Wells: 10 µL of each test compound dilution.
-
Positive Control Inhibitor Wells: 10 µL of each control inhibitor dilution.
-
-
Enzyme Addition: Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the "Blank" wells. Add 40 µL of Assay Buffer to the "Blank" wells.
-
Pre-incubation: Tap the plate gently to mix. Cover and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts[12].
-
Reaction Initiation: Add 50 µL of the Amplex™ Red/HRP/Substrate working solution to all wells. The final concentration of the substrate (p-Tyramine) should be at its Kₘ value (typically ~50-100 µM, but should be verified).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence (Ex/Em = 571/585 nm) every 1-2 minutes for 30-60 minutes.
Protocol 3: Assay Validation
Trustworthiness Insight: An assay is only as reliable as its validation. The Z'-factor is a statistical measure of assay quality, separating the signal windows of positive and negative controls. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening[13].
-
Determine Z'-Factor: On a separate plate, prepare wells for the 100% activity control (n=16) and a fully inhibited control using a high concentration of a known inhibitor (e.g., 10 µM Clorgyline for MAO-A, n=16). Run the assay as described above. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Assess DMSO Tolerance: Run the assay with varying concentrations of DMSO (e.g., 0% to 5%) to confirm that the final assay concentration (≤1%) does not significantly impact enzyme activity.
-
Confirm Linearity: Ensure the reaction rate (slope of fluorescence vs. time) is linear for the 100% activity control over the chosen incubation period.
Part 4: Data Analysis and Interpretation
Figure 2. Workflow for data analysis from raw fluorescence reads to IC₅₀ determination.
-
Calculate Reaction Rates: For each well, determine the reaction rate (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank))
-
Generate IC₅₀ Curve: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model in a suitable software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Data Presentation: Expected Results
The inhibitory potency of this compound can be compared against known standards to contextualize its activity and selectivity.
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] | Selectivity Ratio (MAO-B/MAO-A) |
| This compound | MAO-A | 150 | 20 |
| MAO-B | 3000 | ||
| Clorgyline (Control) | MAO-A | 5 | >1000 |
| MAO-B | >5000 | ||
| Selegiline (Control) | MAO-A | 8000 | <0.01 |
| MAO-B | 25 |
Table 1. Example data table summarizing the IC₅₀ values and selectivity of the test compound against reference inhibitors. This structured format allows for rapid assessment of potency and isoform selectivity.
Part 5: Conclusion
This application note provides a robust, detailed, and scientifically-grounded framework for the development and execution of an in vitro assay to characterize this compound as a potential monoamine oxidase inhibitor. By following these protocols, researchers can reliably determine the compound's potency (IC₅₀) and its selectivity for MAO-A versus MAO-B. This methodology is not only suitable for the specified compound but can also be readily adapted for screening and characterizing other novel molecules targeting MAO enzymes, thereby accelerating drug discovery efforts in the field of neuropharmacology.
References
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging.
- A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- Enzyme Inhibition Assays for Monoamine Oxidase.
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. City University of Hong Kong. [Link]
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Fisher Scientific. [Link]
- Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
- Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
- Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual, NCBI Bookshelf. [Link]
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]
- Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. Semantic Scholar. [Link]
- Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S.
- Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S.
- Guidance for Industry.
- A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights. [Link]
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of THIQ have demonstrated significant potential in treating a range of pathologies, including neurodegenerative disorders, inflammation, and cardiovascular diseases.[4][5][6] The subject of this guide, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, is a specific analog within this promising class. While direct in vivo experimental data for this particular molecule is not extensively documented in publicly available literature, its structural similarity to other well-studied THIQs allows for the rational design of robust preclinical evaluation programs.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experimental models to elucidate the pharmacological profile of this compound. The protocols detailed herein are based on established models for analogous compounds and are intended to be adapted to the specific research questions at hand.
Part 1: Preclinical Assessment of Neuroprotective Properties
Rationale: The THIQ scaffold is notably present in compounds exhibiting neuroprotective effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close structural relative, has been shown to protect against neurotoxicity in models of Alzheimer's and Parkinson's diseases.[4][7] The proposed mechanisms include the scavenging of free radicals and the modulation of glutamatergic excitotoxicity.[8] Therefore, a primary avenue of investigation for this compound should be its potential as a neuroprotective agent.
In Vivo Model: Kainate-Induced Excitotoxicity in Rats
This model is designed to assess the compound's ability to protect against neuronal damage caused by excessive glutamate receptor activation, a key pathological event in several neurodegenerative conditions.
Experimental Workflow:
Caption: Potential inhibitory action on the carrageenan-induced inflammatory cascade.
Step-by-Step Protocol:
-
Animal Model: Swiss albino or BALB/c mice (20-25g) of either sex.
-
Grouping and Dosing:
-
Group 1: Vehicle control
-
Group 2: Carrageenan control
-
Group 3: Test Compound (Dose 1) + Carrageenan
-
Group 4: Test Compound (Dose 2) + Carrageenan
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
-
Administration:
-
Administer the test compound, vehicle, or positive control (i.p. or p.o.) 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
-
Percent Inhibition = [ (Vc - Vt) / Vc ] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Group | Treatment | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Inhibition of Edema (%) |
| 1 | Vehicle | 0.05 ± 0.01 | - |
| 2 | Carrageenan | 0.85 ± 0.07 | 0% |
| 3 | Test Cmpd (Low Dose) | Data to be collected | Data to be collected |
| 4 | Test Cmpd (High Dose) | Data to be collected | Data to be collected |
| 5 | Indomethacin | 0.30 ± 0.04 | ~65% |
Part 3: Assessment of Cardiovascular Effects
Rationale: Certain substituted THIQs have been identified as having significant cardiovascular effects, including the ability to induce hypotension and bradycardia. [5][9]These effects are thought to be mediated, in some cases, through the modulation of L-type calcium channels. [5]Therefore, it is prudent to characterize the cardiovascular profile of this compound.
In Vivo Model: Hemodynamic Monitoring in Anesthetized Rats
This acute model allows for the direct and continuous measurement of key cardiovascular parameters following compound administration.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate agent (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
-
Cannulate the left carotid artery with a polyethylene catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the right jugular vein for intravenous (i.v.) administration of the test compound.
-
Insert needle electrodes subcutaneously for electrocardiogram (ECG) recording to determine heart rate.
-
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 20 minutes before administering any substances.
-
Administration and Data Collection:
-
Administer the vehicle and record baseline blood pressure and heart rate.
-
Administer increasing doses of this compound intravenously in a cumulative manner.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
-
Data Presentation:
| Dose of Test Compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (ΔMAP, mmHg) | Change in Heart Rate (ΔHR, bpm) |
| Vehicle | Baseline | Baseline |
| 0.1 | Data to be collected | Data to be collected |
| 0.3 | Data to be collected | Data to be collected |
| 1.0 | Data to be collected | Data to be collected |
| 3.0 | Data to be collected | Data to be collected |
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the in vivo characterization of this compound. Based on the well-documented activities of the broader THIQ class, investigations into its neuroprotective, anti-inflammatory, and cardiovascular effects are highly warranted. Positive findings in these screening models should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such a systematic approach will be crucial in determining the therapeutic potential of this promising compound.
References
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to tre
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
- Cardiovascular effects of substituted tetrahydroisoquinolines in r
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Google Search.
- Product Class 5: Isoquinolines. Google Search.
- Cardiovascular and lipid mobilizing effects of tetrahydroisoquinoline - PubMed. Google Search.
- Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - ResearchG
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. Google Search.
- Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed. Google Search.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchG
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. Google Search.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Google Search.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular and lipid mobilizing effects of tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Derivative
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4][5] THIQ derivatives have garnered significant attention in medicinal chemistry for their potential as antitumor, neuroprotective, anti-inflammatory, and antimicrobial agents.[1][3][4][6] 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a specific analog within this class. While the biological activities of many THIQs are well-documented, the specific cellular effects of this compound remain to be fully elucidated. These application notes provide a comprehensive guide for researchers to systematically investigate the bioactivity of this compound in cell culture models, from initial cytotoxicity profiling to the exploration of its impact on key cellular signaling pathways.
This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the therapeutic potential of this compound. The following sections will detail the essential steps for preparing the compound for in vitro studies, assessing its impact on cell viability, and investigating its potential mechanisms of action.
I. Compound Handling and Preparation of Stock Solutions
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results. The following protocols outline the recommended procedures for creating stock solutions suitable for cell culture applications.
A. Key Compound Specifications
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Derived |
| Molecular Weight | 163.22 g/mol | Derived |
| CAS Number | Not available for the 5-ol isomer. Related compounds include 2-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1612-65-3)[7][8] and 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.[9] | PubChem |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in DMSO and ethanol.[10][11][12] Aqueous solubility is likely limited. | Inferred |
B. Recommended Solvents and Storage
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[10] Ethanol can be an alternative, but its higher volatility and potential for cell toxicity at lower dilutions should be considered.[11]
-
Primary Stock Solution: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
C. Protocol for Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 1.63 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Figure 1. Workflow for preparing a sterile stock solution of this compound.
II. Assessment of Cytotoxicity and Cell Viability
Before investigating the specific biological effects of this compound, it is crucial to determine its cytotoxic profile. This allows for the identification of a sub-lethal concentration range for subsequent mechanistic studies. The MTT and LDH assays are widely used methods for this purpose.[13][14][15][16]
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][17][18][19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13][17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background noise.[17]
B. LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[14][15][20][21] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[20][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[22]
C. Data Analysis and Interpretation
For both assays, calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Hypothetical Dose-Response Data:
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 95 | 5 |
| 10 | 75 | 25 |
| 50 | 40 | 60 |
| 100 | 15 | 85 |
III. Investigating Mechanisms of Action: Apoptosis and Signaling Pathways
Based on the cytotoxic profile, further experiments can be designed to elucidate the mechanism by which this compound exerts its effects. This may involve assessing the induction of apoptosis or the modulation of specific signaling pathways.
A. Caspase Activity Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. A hallmark of apoptosis is the activation of a family of proteases called caspases.[23][24][25] Caspase-3 and -7 are key executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations below and around the determined IC₅₀ value. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Addition: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit. Add the assay reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates an increase in caspase-3/7 activity.
B. Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[26][27][28][29][30] Based on the known activities of other THIQ compounds, potential signaling pathways to investigate include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[27]
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[28]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[26][29] Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.[27][29]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analysis: Quantify the band intensities using densitometry software.[27]
Figure 2. A hypothetical signaling pathway potentially modulated by this compound.
IV. Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT/LDH assays | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure a single-cell suspension. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No detectable caspase activity | Compound does not induce apoptosis | The compound may induce another form of cell death (e.g., necrosis) or be cytostatic. |
| Incorrect timing of the assay | Perform a time-course experiment to determine the optimal time for caspase activation. | |
| Weak or no signal in Western blotting | Insufficient protein loading | Ensure accurate protein quantification and load an adequate amount of protein (20-30 µg). |
| Poor antibody quality | Use antibodies that have been validated for Western blotting. Optimize antibody dilutions. |
V. Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and investigating its effects on key cellular processes such as apoptosis and cell signaling, researchers can begin to unravel the biological activity and therapeutic potential of this novel compound. The provided protocols are intended as a starting point and should be optimized for specific cell types and experimental conditions.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
- Western blot protocol. (n.d.). Abcam.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Microplate Assays for Caspase Activity. (n.d.). Thermo Fisher Scientific.
- Caspase activity assays. (2008). Methods in Molecular Biology.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
- Caspase Activity Assays. (n.d.). ABP Biosciences.
- Caspase Activity Assay. (n.d.). Creative Bioarray.
- Caspase assay selection guide. (n.d.). Abcam.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (n.d.). Benchchem.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Cell Viability, Proliferation and Cytotoxicity Assays. (n.d.). Promega Corporation.
- LDH Assay. (n.d.). Cell Biologics Inc.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE.
- Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices.
- Cytotoxicity and cell viability. (n.d.). Miltenyi Biotec.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Western Blotting Protocol. (n.d.). CST | Cell Signaling Technology.
- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
- DMSO Solubility Assessment for Fragment-Based Screening. (2020). MDPI.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
- 2-methyl-1,2,3,4-tetrahydroisoquinoline. (2025). Chemical Synthesis Database.
- Neurotropic activity of the most active tetrahydro[sila,iso]quinolyl aminoalkanol and amino acid derivatives. (n.d.). ResearchGate.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). PubChem.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. (2021). Semantic Scholar.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. (n.d.). Amerigo Scientific.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate.
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2025). ResearchGate.
- Solubility of drugs in ethanol and dmso. (2021). ResearchGate.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). BLDpharm.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). Pharmaffiliates.
- Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (1981). University of Bath's research portal.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
- An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. (2024). MDPI.
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, 95%. (n.d.). Lab-Chemicals.Com.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol - Amerigo Scientific [amerigoscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - FR [thermofisher.com]
- 24. abpbio.com [abpbio.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. CST | Cell Signaling Technology [cellsignal.com]
- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol as a versatile research tool. This document outlines the chemical properties, a proposed synthetic route, and potential research applications based on the structure-activity relationships of analogous tetrahydroisoquinoline (THIQ) compounds. Detailed, step-by-step protocols for hypothesized applications in neuroscience and oncology research are provided to facilitate its investigation as a modulator of key biological pathways.
Introduction: The Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif found in a vast array of natural alkaloids and synthetic molecules of significant pharmacological importance.[1][2][3] The inherent conformational rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with a wide range of biological targets, leading to diverse physiological effects.[1][2] Modifications to the aromatic ring and the nitrogen atom have yielded compounds with activities spanning from antimicrobial and anticancer to potent modulators of central nervous system receptors.[4][5] this compound, the subject of these notes, incorporates key structural features—a phenolic hydroxyl group at the 5-position and an N-methyl group—that suggest its potential as a valuable tool for probing specific biological processes.
Chemical Properties and Synthesis
While specific experimental data for this compound is not extensively reported in the literature, its chemical properties can be inferred from the parent THIQ structure.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, methanol, ethanol | - |
Proposed Synthetic Route: A Modified Pictet-Spengler Reaction
A plausible synthetic route to this compound can be envisioned through a modification of the classical Pictet-Spengler reaction, a cornerstone in the synthesis of THIQs.[1][6] This approach involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.
dot
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of this compound
-
Pictet-Spengler Cyclization:
-
Dissolve 2-(3-hydroxyphenyl)ethanamine (1 equivalent) in a suitable solvent such as toluene or a mixture of water and a co-solvent.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄) to catalyze the cyclization.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
-
Extract the product, 1,2,3,4-tetrahydroisoquinolin-5-ol, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
N-Methylation:
-
Dissolve the purified 1,2,3,4-tetrahydroisoquinolin-5-ol (1 equivalent) in a suitable solvent like methanol or acetonitrile.
-
Add formaldehyde (1.2 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of an acid (e.g., acetic acid) to decompose the excess reducing agent.
-
Basify the mixture and extract the final product, this compound, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Further purify the product by recrystallization or column chromatography if necessary.
-
Potential Research Applications and Protocols
Based on structure-activity relationship studies of analogous THIQ compounds, this compound is a promising candidate for investigation in several research areas. The presence of the 5-hydroxy group could facilitate hydrogen bonding interactions with biological targets, while the N-methyl group can influence potency and selectivity.
Neuroscience Research: Modulation of NMDA Receptors
Rationale: Certain THIQ derivatives have been identified as potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[7][8] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The structural features of this compound make it a candidate for exploring the modulation of specific NMDA receptor subunits, such as GluN2B, which has been a target for therapeutic intervention.[7]
dot
Caption: Hypothesized allosteric modulation of NMDA receptors.
Protocol: In Vitro Electrophysiological Recording in Xenopus Oocytes
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate.
-
Inject cRNA encoding for human GluN1 and GluN2B subunits into the oocytes.
-
Incubate the oocytes for 2-5 days at 18°C in Barth's solution.
-
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Place a single oocyte in a recording chamber continuously perfused with a solution containing low concentrations of glutamate and glycine to elicit a baseline current.
-
Clamp the oocyte membrane potential at -70 mV.
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the perfusion solution.
-
Apply the compound at varying concentrations to the oocyte and record the changes in the NMDA receptor-mediated current.
-
Wash out the compound to observe the reversibility of its effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Calculate the percentage potentiation or inhibition of the baseline current.
-
Plot a concentration-response curve and determine the EC₅₀ or IC₅₀ value.
-
Oncology Research: Investigation of Anticancer Properties
Rationale: The THIQ scaffold is present in numerous compounds with demonstrated anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and anti-angiogenic effects. The potential of this compound as an anticancer agent warrants investigation.
dot
Caption: Workflow for in vitro evaluation of anticancer activity.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Concluding Remarks
This compound represents a promising yet underexplored chemical entity. Based on the well-established biological activities of the broader tetrahydroisoquinoline class, this compound is a valuable tool for researchers in drug discovery and chemical biology. The proposed synthetic route and experimental protocols provided herein offer a foundational framework for initiating investigations into its potential as a modulator of neurological pathways and as a novel anticancer agent. It is anticipated that further research on this and related compounds will continue to uncover new therapeutic possibilities.
References
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13997-14024. [Link]
- Acker, T. M., Khatri, A., Vance, K. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]
- Khatri, A., Burger, P. B., Swanger, S. A., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5351-81. [Link]
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Sayed, E. M., Bakhite, E. A., Hassanien, R., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. [Link]
- Drug Design Org. (n.d.).
- Zhang, Y., & Ciufolini, M. A. (2007). Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4543-4546. [Link]
- Chan, C. B., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists.
- Hryshchyshyn, A. O., & Zimenkovsky, B. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-21. [Link]
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13997-14024. [Link]
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. [Link]
- Singh, H., & Singh, P. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(11), 227-231. [Link]
- Gąssowska-Dobrowolska, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5625. [Link]
- Ros-Roca, L., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 147, 285-297. [Link]
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-74. [Link]
- NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. National Institute of Standards and Technology. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
- Faheem, A., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Al-Hiari, Y. M., et al. (2013). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Disclaimer: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a novel chemical entity for research purposes only. No established dosage or administration protocols for human or veterinary use currently exist. This document provides a generalized framework for the preclinical investigation of this and related tetrahydroisoquinoline (THIQ) analogs, based on established principles of drug discovery and medicinal chemistry. All experimental work should be conducted in compliance with institutional and governmental regulations.
Introduction: The Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] THIQ-based molecules have demonstrated potential as anticancer, neuroprotective, antimicrobial, and antiviral agents, making them a subject of intense research interest.[3][4]
This document focuses on a specific, under-investigated derivative, This compound (CAS No. 14097-42-8) . Given the absence of published data on its biological effects, dosage, and administration, these notes are designed to provide researchers with a comprehensive, step-by-step framework for its initial preclinical evaluation. We will outline foundational protocols for synthesis, in vitro characterization, and in vivo dose-finding studies, explaining the scientific rationale behind each step to guide the logical progression of research.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 14097-42-8 | [5] |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Canonical SMILES | CN1CCC2=C(C=CC=C2O)C1 | [5] |
| Topological Polar Surface Area | 23.47 Ų | [5] |
| LogP (Predicted) | 1.38 | [5] |
Synthesis and Characterization: A Generalized Approach
The synthesis of novel THIQ derivatives is well-established. The two most common and robust methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1] The choice of method depends on the desired substitution pattern and the availability of starting materials.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a THIQ analog like this compound.
Caption: Generalized workflow for THIQ synthesis and validation.
Protocol 1: Pictet-Spengler Synthesis (Illustrative)
This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[6]
-
Reaction Setup: Dissolve the appropriately substituted phenethylamine (e.g., 3-hydroxyphenethylamine) in a suitable solvent (e.g., toluene or dichloromethane).
-
Iminium Ion Formation: Add the aldehyde (e.g., formaldehyde or its equivalent) to the solution.
-
Cyclization: Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and heat the reaction mixture under reflux. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction, neutralize the acid, and perform a liquid-liquid extraction to isolate the crude THIQ base.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
-
N-Methylation: If starting with a primary amine, the resulting THIQ can be N-methylated using standard procedures (e.g., reductive amination with formaldehyde and sodium triacetoxyborohydride).
-
Characterization: Confirm the structure and purity of the final product (this compound) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Mechanism of Action: An Investigative Framework
The biological activity of a novel THIQ derivative is dictated by its unique substitution pattern. Based on extensive literature on related analogs, several potential mechanisms can be hypothesized for this compound, providing a logical starting point for in vitro screening.
-
Neuroprotection: The phenolic hydroxyl group at the 5-position suggests potential antioxidant and free-radical scavenging properties. Some THIQ analogs, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown neuroprotective effects by inhibiting glutamate-induced excitotoxicity, potentially through antagonism of NMDA receptors.[7][8]
-
Anticancer Activity: Many THIQ derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9] Potential mechanisms include microtubule disruption, inhibition of critical signaling pathways like KRas, or acting as anti-angiogenesis agents.[4][10]
-
Receptor Modulation: The core structure is known to interact with various CNS receptors, including serotonergic (e.g., 5-HT1A) and adrenergic receptors.[11]
The following diagram illustrates a hypothetical neuroprotective pathway that could be investigated.
Caption: Hypothetical neuroprotective mechanisms of action.
Protocols for Preclinical Evaluation
This section provides a structured approach to move from a synthesized compound to an initial in vivo assessment.
Part A: In Vitro Evaluation
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine the concentration at which the compound affects cell viability (IC₅₀ value). This is a critical first step to identify a therapeutic window.
-
Methodology:
-
Cell Plating: Seed cells (e.g., SH-SY5Y neuroblastoma for neuro-activity, or a cancer cell line like HeLa/PC3 for oncology) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in cell culture medium.
-
Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate for a standard period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance on a plate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Part B: In Vivo Dosage and Administration Framework
The transition to in vivo studies requires careful planning to ensure ethical and scientifically valid outcomes.
Protocol 3: Formulation and Vehicle Selection
-
Objective: To prepare a stable, non-toxic formulation for animal administration.
-
Rationale: The choice of vehicle is critical for bioavailability and to avoid confounding experimental results.
-
Methodology:
-
Solubility Screen: Test the solubility of the compound in common GRAS (Generally Recognized as Safe) vehicles (e.g., saline, PBS, 5% dextrose, 10% Tween® 80 in saline, 5% DMSO/40% PEG400/55% saline).
-
Stability Test: Once a suitable vehicle is found, prepare a formulation at the highest desired concentration and assess its stability (e.g., visual inspection for precipitation, HPLC analysis for degradation) over a relevant period at room temperature and 4°C.
-
Selection: Choose the simplest aqueous-based vehicle that provides the required solubility and stability.
-
Protocol 4: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the dose range for efficacy studies and identify the MTD.
-
Rationale: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality. This is essential for designing safe and effective subsequent experiments.
-
Methodology (e.g., in Mice):
-
Animal Model: Use a small cohort of healthy mice (e.g., C57BL/6), typically 3-5 per group.
-
Dose Escalation: Administer a single dose of the compound via the intended route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).
-
Observation: Closely monitor the animals for 7-14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) and mortality.
-
MTD Determination: The MTD is defined as the highest dose that results in no more than 10% weight loss and no mortality or severe clinical signs.
-
Protocol 5: Pharmacokinetic (PK) Profiling
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Rationale: PK data (e.g., half-life, Cₘₐₓ, AUC) are essential for designing a rational dosing schedule (e.g., once daily vs. twice daily) to maintain therapeutic exposure levels.
-
Methodology (e.g., in Rats):
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation for blood sampling) to allow for serial sampling from the same animal.
-
Administration: Administer a single dose of the compound at a dose well below the MTD (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood to separate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
| PK Parameter | Description | Importance for Dosing |
| T₁/₂ (Half-life) | Time for plasma concentration to decrease by 50%. | Determines dosing frequency. |
| Cₘₐₓ | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| AUC | Area Under the Curve; total drug exposure over time. | Key indicator of overall exposure. |
| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation. | Determines dose adjustment between IV and PO routes. |
The following diagram outlines the decision-making process for these initial in vivo studies.
Caption: Decision workflow for in vivo dose and administration studies.
Safety and Handling
As a novel compound, this compound should be handled with care. Assume it is a potent, hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
SDS: While a specific Safety Data Sheet (SDS) may not exist, refer to the SDS for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for general guidance on hazards, which include being harmful if swallowed and causing severe skin and eye damage.[12]
Conclusion
This document provides a foundational guide for researchers beginning the investigation of this compound. By following a logical progression from synthesis and in vitro screening to systematic in vivo evaluation of toxicity and pharmacokinetics, a robust dataset can be generated. This data is the essential prerequisite for determining a safe and effective dosage and administration regimen for subsequent, more complex pharmacodynamic and efficacy studies.
References
- Faheem, M., Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13991-14019. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c
- Chemical Synthesis Database. (n.d.). 2-methyl-1,2,3,4-tetrahydroisoquinoline.
- Singh, S., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8). URL: https://www.ijstr.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA01480C
- Wang, C., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(2), 943-947. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8720519/
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Faheem, M., Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Medicinal-chemistry-perspectives-of-1%2C2%2C3%2C4-analogs-Faheem-Kumar/0889150041c2c31e679b8a1e28586de0e285098e
- Antkiewicz-Michaluk, L., et al. (2000). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11093566/
- Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. URL: https://www.researchgate.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Chavez-Gomez, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj02621a
- Morris, J. C., et al. (2016). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. ACS Medicinal Chemistry Letters, 7(6), 617-622. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00102
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Maddela, S., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3169. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199279/
- Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Nikolova, V., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... Pharmaceuticals, 15(11), 1334. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9695627/
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline.
- Napoletano, M., et al. (1995). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/7648281/
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Study of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] THIQ-based molecules have demonstrated potential as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[1] Of particular interest to the neuroscience community is their activity within the central nervous system, including neuroprotective and enzyme inhibitory effects.[1][2] Endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to exhibit neuroprotective properties and inhibit monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.[3][4]
This guide focuses on a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol , a compound that combines the key structural features of N-methylation and aromatic hydroxylation, suggesting a strong potential for biological activity, particularly as a neuroprotective agent and a modulator of monoaminergic systems. These application notes provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of this promising molecule.
Section 1: Synthesis of this compound
The synthesis of the THIQ core is classically achieved through two main strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1] For the target molecule, this compound, a Pictet-Spengler approach is proposed as a direct and efficient route.
Proposed Synthetic Pathway: Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] The presence of an electron-donating group, such as a hydroxyl group on the aromatic ring, facilitates this electrophilic aromatic substitution.[1][6]
The proposed synthesis starts from 3-hydroxyphenethylamine, which is first N-methylated and then cyclized with formaldehyde.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: N-methylation of 3-Hydroxyphenethylamine
-
Protection of the primary amine: Dissolve 3-hydroxyphenethylamine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC. After completion, wash the reaction mixture with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
N-methylation: Dissolve the Boc-protected amine in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (MeI, 1.5 eq) dropwise. Let the reaction warm to room temperature and stir overnight. Quench the reaction carefully with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude N-methylated, Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to yield N-methyl-3-hydroxyphenethylamine as its TFA salt.
Step 2: Pictet-Spengler Cyclization
-
Dissolve N-methyl-3-hydroxyphenethylamine TFA salt (1.0 eq) in a mixture of aqueous formaldehyde (37% solution, 2.0 eq) and 6M aqueous hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, basify the reaction mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Section 2: Purification and Characterization
Due to the presence of a phenolic hydroxyl group and a tertiary amine, this compound is a polar compound.[7][8] Purification strategies should be selected accordingly.
Purification Protocol
Method 1: Flash Column Chromatography
-
Stationary Phase: Silica gel. Given the basic nature of the product, treating the silica gel with triethylamine can prevent streaking and improve separation.[9]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can also be beneficial.
-
Procedure:
-
Load the crude product onto the column (dry loading is recommended for better resolution).
-
Elute with the chosen solvent system.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 2: Preparative Reverse-Phase HPLC
For higher purity, reverse-phase HPLC is recommended.[10]
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid (0.1%) to ensure the amine is protonated and sharp peaks are obtained.
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject onto the preparative HPLC system.
-
Collect the fraction corresponding to the product peak.
-
Lyophilize the collected fraction to obtain the pure compound as a salt (e.g., formate or trifluoroacetate salt).
-
Characterization
Structural confirmation of the synthesized this compound should be performed using standard analytical techniques.
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (likely 3H, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), methylene protons of the tetrahydroisoquinoline core (likely 4H, complex multiplets), an N-methyl singlet (3H), and a phenolic hydroxyl proton (1H, broad singlet, may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons (6C), methylene carbons of the tetrahydroisoquinoline core (2C), an N-methyl carbon (1C), and a methine carbon adjacent to the nitrogen (1C). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 178.1. |
| HRMS | High-resolution mass spectrometry should confirm the elemental composition. |
Mass Spectrometry Fragmentation: The fragmentation pattern of N-methyl tetrahydroisoquinolines in mass spectrometry is often characterized by cleavage of the B-ring.[11]
Section 3: In Vitro Experimental Design: Assessing Biological Activity
Based on the literature for related compounds, this compound is a prime candidate for evaluation as a monoamine oxidase (MAO) inhibitor and a neuroprotective agent.[3][12][13]
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against MAO-A and MAO-B.
Caption: Workflow for the MAO inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B. Kynuramine can be used as a non-selective substrate, with product formation monitored spectrophotometrically.
-
Assay Conditions: Perform the assay in a 96-well plate format in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibition Measurement:
-
Pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation over time.
-
Include a positive control inhibitor for each enzyme (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Model: SH-SY5Y human neuroblastoma cells are a commonly used and relevant cell line for neuroprotection studies.[14]
Toxin: 6-hydroxydopamine (6-OHDA) or MPP⁺ can be used to induce oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease pathology.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Introduce the neurotoxin (e.g., 6-OHDA) and co-incubate for 24 hours.
-
-
Viability Assessment: Measure cell viability using an MTT or LDH release assay.
-
Data Analysis: Compare the viability of cells treated with the toxin alone to those pre-treated with the test compound.
Table 2: Hypothetical In Vitro Activity Data
| Assay | Parameter | Result |
| MAO-A Inhibition | IC₅₀ | 5.2 µM |
| MAO-B Inhibition | IC₅₀ | 25.8 µM |
| Neuroprotection | EC₅₀ (vs. 6-OHDA) | 12.5 µM |
Section 4: In Vivo Experimental Design: Preclinical Evaluation
Should in vitro studies yield promising results, in vivo evaluation in a relevant animal model of neurodegeneration is the next logical step.
Animal Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
In Vivo Study Protocol
-
Animals: Use C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.
-
Treatment Groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound (at various doses)
-
-
Dosing Regimen:
-
Administer the test compound (e.g., via intraperitoneal injection) for a set period (e.g., 7-14 days).
-
During the latter part of the treatment period, induce neurodegeneration by administering MPTP.
-
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test and the pole test.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Measure dopamine levels and its metabolites in the striatum using HPLC with electrochemical detection.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
Caption: Workflow for the in vivo evaluation of neuroprotective effects.
Conclusion
This compound represents a molecule of significant interest for neuropharmacological research. Its structural similarity to known neuroprotective and MAO-inhibitory compounds makes it a compelling candidate for investigation in the context of neurodegenerative diseases. The protocols and experimental design considerations outlined in this guide provide a comprehensive framework for its synthesis, characterization, and systematic evaluation of its therapeutic potential. Rigorous adherence to these methodologies will enable researchers to generate high-quality, reproducible data, thereby contributing to the broader understanding of the therapeutic utility of the tetrahydroisoquinoline scaffold.
References
- Bickler, B. (2023).
- Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
- Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
- El-Sayed, M. A.-A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599. [Link]
- Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13137-13161. [Link]
- Afrin, S., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]
- University of Rochester. (n.d.).
- Teledyne ISCO. (n.d.).
- Antkiewicz-Michaluk, L., et al. (1995). Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids. Polish Journal of Pharmacology, 47(3), 223-230. [Link]
- Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 52(2), 653-655. [Link]
- Vaglini, F., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]
- Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4799. [Link]
- Schax, E., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Neurotoxicity Research, 25(1), 57-69. [Link]
- Al-Hussain, S. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(1), 1-19. [Link]
- Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
- ResearchGate. (n.d.). The proposed fragmentation behaviours of tetrahydroprotoberberine, Nmethyltetrahydroprotoberberine and protopine (a), morphinan (b), and phthalideisoquinoline (c). [Link]
- Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]
- Chen, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4799. [Link]
- Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Neuroscience Letters, 362(2), 115-118. [Link]
- Sepúlveda-Boza, S., et al. (2019). Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. Phytomedicine, 60, 152945. [Link]
- Wang, Y., et al. (2023). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. BMC Complementary Medicine and Therapies, 23(1), 350. [Link]
- Rivas-García, L., et al. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 23(1), 1-10. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
- Contreras, R., et al. (2003). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 48(3), 43-48. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- MacLean, D. B., et al. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1507. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- da Silva, F. de A., et al. (2012). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active 1-substituted-1,2,3,4-tetrahydro-β-carboline and 1,2,3,4-tetrahydroisoquinoline alkaloids. ARKIVOC, 2013(1), 223-282. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. [Link]
- Al-Bayati, R. I. H., & Yousif, E. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Research & Reviews: Journal of Chemistry, 3(2), 1-10. [Link]
- Lee, K., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31238-31247. [Link]
- Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. [Link]
- D'Agostino, M., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(11), 3333. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
- Chemistry LibreTexts. (n.d.). Bischler-Napieralski Reaction. [Link]
- Gauthier, D. A., & Sadek, O. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(8), 1079-1084. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Preparation and Handling of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Solutions for Research Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of solutions containing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. Recognizing the compound's amphoteric nature, this guide emphasizes pH-dependent solubility and provides detailed, validated protocols for creating both aqueous and organic stock solutions. Authored for researchers, scientists, and drug development professionals, the following sections synthesize chemical principles with practical laboratory insights to ensure solution accuracy, stability, and safety.
Compound Profile & Physicochemical Rationale
This compound is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous natural products and pharmacologically active compounds.[1] Its structure features a tertiary amine (the N-methyl group) and a phenolic hydroxyl group. This amphoteric character is the single most critical factor governing its solubility and dictates the entire strategy for solution preparation.
-
Basic Center: The tertiary amine (pKa ~9.5, estimated from similar THIQ structures) can be protonated under acidic conditions to form a highly water-soluble cationic salt.[2]
-
Acidic Center: The phenolic hydroxyl group (pKa ~10, typical for phenols) can be deprotonated under basic conditions to form a water-soluble anionic phenoxide salt.[3]
Consequently, the compound's solubility in aqueous media is minimal at or near its isoelectric point but increases dramatically at both low (< ~4) and high (> ~11) pH.[3] Understanding this principle is fundamental to avoiding precipitation and achieving a stable, homogenous solution.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value / Information | Rationale & Source |
| Molecular Formula | C₁₀H₁₃NO | Derived from structure. |
| Molecular Weight | 163.22 g/mol | Calculated from formula. |
| Appearance | Typically an off-white to tan solid. | Inferred from related structures. |
| Aqueous Solubility | Highly pH-dependent. Low at neutral pH, high at acidic and basic pH. | Based on its amphoteric structure, analogous to compounds like 3-(Aminomethyl)phenol.[3] |
| Organic Solubility | High solubility expected in polar aprotic solvents (DMSO, DMF); Moderate in polar protic solvents (Methanol, Ethanol). | General principle for polar organic molecules containing hydrogen bond donors/acceptors.[3] |
| Stability | Stable under normal laboratory conditions. | Stated in safety data for related THIQ compounds.[4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids.[4] | Common for amine and phenol-containing compounds.[4] |
Safety & Handling Precautions
As with all tetrahydroisoquinoline derivatives, appropriate safety measures are mandatory. The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is classified as hazardous and can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][6]
-
Ventilation: Handle the solid powder and prepare solutions inside a certified chemical fume hood to avoid inhalation.[7]
-
First Aid: In case of eye or skin contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth but do NOT induce vomiting; call a physician immediately.[4]
-
Storage: Store the solid compound and prepared solutions in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Store locked up and away from incompatible materials.[4][7]
Strategic Solvent Selection
The choice of solvent is dictated by the requirements of the downstream application. The logical decision process for solvent selection is outlined below.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM HCl Salt)
This protocol leverages the basicity of the tertiary amine to create a soluble acidic stock, which is often preferred for stability and compatibility with biological buffers upon high dilution.
Materials:
-
This compound (solid)
-
Reagent-grade water (e.g., Milli-Q® or 18.2 MΩ·cm)
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the required mass of the compound. For 10 mL of a 10 mM solution, weigh 16.32 mg.
-
Initial Suspension: Add the weighed solid to a volumetric flask containing ~80% of the final desired volume of reagent-grade water (e.g., 8 mL for a 10 mL final volume). The solid will not dissolve and will form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise. Observe the suspension carefully. The solid will begin to dissolve as the pH drops and the amine becomes protonated.
-
Complete Dissolution: Continue adding HCl until the solution becomes completely clear and free of particulates. Check the pH; it should be in the acidic range (typically pH 2-4).
-
Final Volume Adjustment: Once dissolution is complete, carefully add reagent-grade water to reach the final target volume (e.g., 10.0 mL).
-
Quality Control & Storage: Verify the final pH. Filter the solution through a 0.22 µm syringe filter into a sterile, clearly labeled storage vial. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Caption: Step-by-step workflow for aqueous solution preparation.
Protocol 2: Preparation of an Organic Stock Solution (e.g., 50 mM in DMSO)
For applications requiring an organic solvent or where pH modification is undesirable, Dimethyl Sulfoxide (DMSO) is an excellent choice due to its high solvating power.
Materials:
-
This compound (solid)
-
Anhydrous, spectroscopy-grade DMSO
-
Vortex mixer
-
Appropriate vials
Procedure:
-
Weigh Compound: Accurately weigh the required mass of the compound into a suitable vial. For 1 mL of a 50 mM solution, weigh 8.16 mg.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.[3] Ensure the solution cools to room temperature before use.
-
Storage: Store the DMSO stock in small aliquots in desiccated conditions at -20°C to prevent water absorption and freeze-thaw cycles.
Quality Control, Stability, and Troubleshooting
-
Initial QC: A properly prepared solution should be clear, colorless to light yellow, and free of any visible particulates.
-
Advanced QC: For applications under regulatory scrutiny (e.g., GLP, cGMP) or for quantitative pharmacology, the concentration and purity of the stock solution must be verified using analytical methods such as HPLC-UV or LC-MS/MS.[8]
-
Stability: Acidic aqueous stocks are generally stable for several weeks at 4°C and for months at -20°C. DMSO stocks are stable for over a year when stored properly at -20°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting: If the compound precipitates from an aqueous solution upon addition to a neutral buffer, it indicates the final concentration exceeds its solubility limit at that pH. To resolve this, either lower the final concentration or use a DMSO co-solvent system (ensuring the final DMSO concentration is compatible with the assay).
References
- (No valid reference)
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
- Tetrahydroisoquinoline - Physico-chemical Properties. ChemBK. [Link]
- Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol. PrepChem.com. [Link]
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- 2-methyl-1,2,3,4-tetrahydroisoquinoline - Chemical Synthesis D
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- (No valid reference)
- 2-Methyl-1,2,3,4-tetrahydroquinoline.
- Product Class 5: Isoquinolines. Science of Synthesis, Thieme. [Link]
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Workup: Amines. University of Rochester, Department of Chemistry. [Link]
- (No valid reference)
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of the Mass Spectrometry Society of Japan. [Link]
- (No valid reference)
- (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Dissolving of Phenol...
- (No valid reference)
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- How to liquify solid phenol. Quora. [Link]
- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jsbms.jp [jsbms.jp]
Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol in Medicinal Chemistry
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Motif in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] This heterocyclic system's rigid, yet three-dimensional, structure allows it to present key pharmacophoric features in a defined spatial orientation, enabling potent and selective interactions with a multitude of biological targets.[3] THIQ-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2]
This guide focuses on a specific, yet underexplored, member of this family: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol . The strategic placement of a hydroxyl group at the 5-position and a methyl group on the nitrogen atom suggests significant potential for this molecule as both a biologically active entity and a versatile synthetic intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Synthetic Pathways to this compound
The construction of the THIQ core is most classically achieved through the Pictet-Spengler reaction .[4][5][6] This powerful transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to furnish the bicyclic system. Subsequent N-methylation provides the target compound.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol
This protocol outlines a representative procedure for the synthesis of this compound. Note: This is a generalized protocol based on established methodologies for similar compounds and may require optimization.
Part 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol via Pictet-Spengler Reaction
Principle: The Pictet-Spengler reaction of 3-hydroxyphenethylamine (m-tyramine) with formaldehyde will lead to cyclization at the position ortho to the activating hydroxyl group, yielding the 5-hydroxy THIQ isomer.[7]
Materials:
-
m-Tyramine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve m-tyramine hydrochloride (1.0 eq) in water.
-
Add concentrated HCl (catalytic amount) to the solution.
-
Add formaldehyde solution (1.1 eq) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,3,4-tetrahydroisoquinolin-5-ol.
Part 2: N-Methylation of 1,2,3,4-Tetrahydroisoquinolin-5-ol
Principle: The Eschweiler-Clarke reaction provides a facile method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.
Materials:
-
1,2,3,4-Tetrahydroisoquinolin-5-ol
-
Formaldehyde (37% aqueous solution)
-
Formic Acid
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinolin-5-ol (1.0 eq) in formic acid, add formaldehyde solution (2.5 eq).
-
Heat the mixture to 100 °C for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and basify with a cold NaOH solution to pH >10.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Medicinal Chemistry Applications: A Scaffold for CNS-Active Agents
The structural features of this compound—a basic nitrogen atom and a phenolic hydroxyl group—make it an excellent starting point for the design of ligands targeting aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
Potential as a Dopamine Receptor Ligand Precursor
The tetrahydroisoquinoline core is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[8][9] The hydroxyl group can act as a crucial hydrogen bond donor, mimicking the catechol moiety of dopamine. The N-methyl group can influence potency and selectivity.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothetical interaction of a this compound derivative with the D2 receptor signaling cascade.
Application Protocol: Synthesis of a Putative D2/D3 Receptor Ligand
This protocol describes a hypothetical synthesis of a more complex D2/D3 ligand using this compound as a key building block.
Workflow:
Caption: O-alkylation to introduce a side chain for enhanced receptor interaction.
Procedure: O-Alkylation
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aryl-alkyl-halide (e.g., 4-(4-chlorobutyl)-N,N-dimethylaniline, 1.1 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.
-
After completion, cool the reaction, filter off the base, and concentrate the solvent.
-
Purify the residue by column chromatography to obtain the target ligand.
Potential as a Serotonin Receptor Ligand Precursor
Hydroxylated THIQ derivatives have also been investigated as ligands for various serotonin (5-HT) receptors, including 5-HT1A and 5-HT2A.[10][11] The position of the hydroxyl group is critical for determining affinity and functional activity (agonist vs. antagonist). The 5-hydroxy substitution pattern could offer a unique pharmacological profile at these receptors.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
The following table summarizes the known effects of hydroxyl and N-methyl substitutions on the THIQ scaffold at serotonin and dopamine receptors, providing a basis for predicting the properties of the 5-hydroxy-2-methyl analog.
| Compound Class | Receptor Target(s) | Key SAR Findings | Reference(s) |
| 8-Hydroxy-THIQs | 5-HT7 | 8-hydroxy substitution allows for robust receptor interaction. N-methylation can improve potency. | [6] |
| 6,7-Dihydroxy-THIQs | D3 | High D3 receptor affinity. | [9] |
| General THIQs | 5-HT1A | The volume of the N-substituent is a crucial parameter for 5-HT1A affinity. | [12] |
| N-Methylated Peptides | Various | N-methylation can enhance metabolic stability and binding affinity. |
Conclusion
This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its straightforward synthesis via the Pictet-Spengler reaction and subsequent N-methylation makes it an accessible building block. Based on extensive research on related THIQ analogs, this compound is a prime candidate for the development of novel ligands targeting dopamine and serotonin receptors, with potential applications in the treatment of various CNS disorders. The protocols and insights provided in this guide are intended to facilitate further exploration of this versatile molecule in drug discovery programs.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
- Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. ResearchGate.
- Bates, H. A., et al. (1984). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry, 49(24), 4691–4695.
- Kumar, B., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-35.
- PrepChem. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol.
- Faheem, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Purdie, M., et al. (2008). Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors. ACS Medicinal Chemistry Letters, 2(1), 58-62.
- van der Mey, D., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropharmacology, 76(Pt B), 388-400.
- Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6346-6387.
- da Silva, A. C. S., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4999.
- Jencks, W. P. (1985). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation. Journal of the American Chemical Society, 107(24), 7115-7123.
- Wikipedia. (n.d.). 5-HT2A receptor.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
- Badowska-Rosłonek, K., et al. (2017). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 22(11), 1957.
- Castillo, J. C., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(44), 19331-19344.
- Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry, 56(22), 9237-9252.
- Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
- Antonio, T., et al. (2014). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 22(1), 409-422.
- Yousuf, M. S., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. ACS Chemical Neuroscience, 14(10), 1838-1854.
- John, C. S., et al. (1998). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Journal of Medicinal Chemistry, 41(23), 4608-4618.
- Reddy, P. V., et al. (2014). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Medicinal Chemistry, 21(12), 1458-1476.
- Ostrowska, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2749-2760.
- PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
- Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(2), 287-295.
- ResearchGate. (n.d.). 5-HT 1A and 5-HT 2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives.
- Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 38(4), 252-265.
- REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor.
- S. K. Mohamed, et al. (2022). Comprehensive pathway of THIQ derivatives through various mechanisms of... ResearchGate.
- Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185-190.
- ResearchGate. (n.d.). Serotonin 2A Receptor (5-HT 2A R) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Nielsen, D. S., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and pharmacologically active compounds.[1] Its prevalence in nature and the diverse biological activities exhibited by its derivatives, including antitumor, antibacterial, and neuroprotective properties, underscore its significance as a "privileged scaffold" in drug discovery.[1][2] Within this esteemed class of molecules, This compound emerges as a particularly valuable and versatile building block.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and expert insights to facilitate its use in synthetic chemistry and drug development programs. The strategic placement of a phenolic hydroxyl group at the 5-position, ortho to the aliphatic portion of the ring, and a tertiary amine at the 2-position, provides two distinct points for chemical modification. This dual functionality allows for the systematic exploration of chemical space and the generation of diverse molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem |
| Molecular Weight | 163.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 74585-32-9 | PubChem |
| Topological Polar Surface Area | 32.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| LogP (Predicted) | 1.5 | PubChem |
Strategic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence commencing from the readily available 3-methoxyphenethylamine. This synthetic strategy is designed for scalability and relies on well-established, high-yielding transformations. The overall synthetic workflow is depicted below.
[Image of the Pictet-Spengler reaction of 3-methoxyphenethylamine with formaldehyde to form 5-methoxy-1,2,3,4-tetrahydroisoquinoline]
[Image of the Eschweiler-Clarke reaction of 5-methoxy-1,2,3,4-tetrahydroisoquinoline to form 2-methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline]
[Image of the O-demethylation of 2-methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline using BBr3 to yield this compound]
Protocol 4: General Procedure for O-Alkylation
The phenolic hydroxyl group can be readily alkylated under basic conditions, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 6.1 mmol) in DMF (20 mL), add potassium carbonate (1.27 g, 9.2 mmol).
-
Add the desired alkyl halide (7.3 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.
Protocol 5: General Procedure for the Mannich Reaction
The electron-rich aromatic ring, activated by the hydroxyl group, is susceptible to electrophilic aromatic substitution. The Mannich reaction provides a means to introduce aminomethyl groups, typically at the position ortho or para to the hydroxyl group. [3]This three-component reaction involves an amine, formaldehyde, and the active hydrogen-containing substrate. [3] Reaction Scheme:
Materials and Reagents:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 6.1 mmol) in ethanol (20 mL).
-
Add the secondary amine (7.3 mmol) followed by a 37% aqueous solution of formaldehyde (0.6 mL, 7.9 mmol).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to afford the Mannich base.
Conclusion
This compound is a highly valuable building block for synthetic and medicinal chemistry. Its efficient, multi-step synthesis from readily available starting materials, combined with the dual reactivity of its phenolic hydroxyl and tertiary amine functionalities, provides a versatile platform for the creation of diverse and complex molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to incorporate this strategic scaffold into their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
- PubChem Compound Summary for CID 74585-32-9, this compound. National Center for Biotechnology Information.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- McOmie, J. F. W., & West, D. E. (1969). The Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses, 49, 50.
- Foss, F. W., et al. (2020). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. Nature Communications, 11(1), 3296.
- Bobbitt, J. M., & Dutta, C. P. (1969). Synthesis of isoquinolines. VI. A new synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 34(6), 2001-2002.
- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
- Tramontini, M., & Angiolini, L. (1990). The Mannich reaction. CRC press.
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
Sources
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol applications in neuroscience research
An In-Depth Guide for Neuroscience Researchers
Application Notes & Protocols: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in neuroscience and medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] THIQ-based molecules are recognized for their diverse pharmacological profiles, often interacting with key neurotransmitter systems implicated in neurodegenerative and psychiatric disorders.[1][2][3] This guide focuses on This compound , a specific derivative poised for investigation in neuroscience research.
While direct literature on this exact molecule is emerging, its structural features—a methylated nitrogen at the 2-position and a hydroxyl group at the 5-position—allow us to formulate strong, testable hypotheses based on well-characterized analogs. The N-methyl group is a common feature in neuroactive THIQs, and the phenolic hydroxyl group is critical for both antioxidant activity and potential interactions with catecholaminergic pathways.[4][5]
This document serves as a comprehensive resource for researchers, providing a hypothesized pharmacological profile, potential therapeutic applications, and detailed protocols to empirically validate the utility of this compound as a novel tool for probing neural function and pathology.
Section 1: Hypothesized Pharmacological Profile & Mechanism of Action
Based on its structural similarity to endogenous neuroprotective agents like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), we hypothesize that this compound engages in a multi-faceted mechanism of action to confer neuroprotection.[6][7]
-
Antioxidant & Free Radical Scavenging: The 5-hydroxyl group on the aromatic ring is a key structural motif. Phenolic compounds are well-established antioxidants capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). This is particularly relevant in models of neurodegenerative diseases where oxidative stress is a primary driver of neuronal death.
-
Modulation of Monoamine Oxidase (MAO): 1MeTIQ is a known inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[8] Inhibition of MAO can increase neurotransmitter availability and reduce the production of harmful byproducts from their metabolism, such as hydrogen peroxide.
-
Anti-Excitotoxic Activity: A crucial neuroprotective mechanism of 1MeTIQ involves the antagonism of the glutamatergic system, particularly at the NMDA receptor, which prevents excessive calcium influx and subsequent cell death pathways.[7][9]
-
Dopaminergic & Serotonergic Receptor Interaction: The THIQ scaffold is a versatile pharmacophore for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptors.[10][11] The specific substitution pattern of this compound will determine its receptor affinity and functional activity, which requires empirical characterization.
Figure 2: Experimental workflow for the in vitro neuroprotection (MTT) assay.
Protocol 2: Assessment of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol assesses the ability of the compound to protect primary neurons from glutamate-induced cell death.
1. Preparation of Primary Cortical Neuron Cultures:
- Isolate cortical tissue from embryonic day 18 (E18) rat pups following established and ethically approved procedures. 2. Dissociate the tissue using papain and trituration.
- Plate the neurons on Poly-D-Lysine coated 48-well plates at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX. [12] 4. Culture the neurons for 7-10 days in vitro (DIV 7-10) to allow for the development of mature synaptic connections and glutamate receptor expression.
2. Compound Treatment and Excitotoxic Insult:
- At DIV 7-10, replace half of the culture medium with fresh medium containing this compound at various concentrations (plus vehicle control). Incubate for 2 hours.
- Introduce the excitotoxic insult by adding Glutamate to a final concentration of 100 µM. Causality Insight: This concentration is typically sufficient to induce significant, NMDA receptor-mediated cell death in mature cortical cultures.
- Co-incubate the neurons with the compound and glutamate for 24 hours at 37°C.
3. Quantifying Neuronal Viability (Lactate Dehydrogenase (LDH) Assay):
- The LDH assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cell death.
- Carefully collect 50 µL of supernatant from each well.
- Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength (typically 490 nm).
- Calculate cytotoxicity as a percentage of the "maximum LDH release" control (cells treated with a lysis buffer). Neuroprotection is observed as a reduction in LDH release in compound-treated wells compared to glutamate-only wells.
Section 4: Quantitative Data Summary
Effective evaluation requires the quantification of the compound's activity. The data generated from the protocols above should be summarized for clear interpretation and comparison.
| Parameter | Assay | Hypothesized Outcome | Example Value |
| EC₅₀ (Neuroprotection) | MTT Assay (SH-SY5Y + MPP+) | Dose-dependent increase in cell viability | 5.2 µM |
| IC₅₀ (Cytotoxicity) | LDH Assay (Neurons + Glutamate) | Dose-dependent decrease in LDH release | 8.7 µM |
| IC₅₀ (MAO-A Inhibition) | MAO-Glo Assay | Inhibition of MAO-A activity | 15.1 µM |
| IC₅₀ (MAO-B Inhibition) | MAO-Glo Assay | Inhibition of MAO-B activity | 22.5 µM |
| Kᵢ (NMDA Receptor) | Radioligand Binding Assay ([³H]MK-801) | Displacement of radioligand | 950 nM |
References
- Vangveravong, S., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Stemp, G., et al. (2000). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]
- Leopoldo, M. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central. [Link]
- Katritzky, A. R. (2004). Product Class 5: Isoquinolines. Science of Synthesis. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Bit Bio. Neural tri-culture protocol | MEA assay. Bit Bio. [Link]
- Adesina, K. T., et al. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. PubMed Central. [Link]
- Chaudhary, S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PubMed Central. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
- Antkiewicz-Michaluk, L., et al. (2014).
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]
- Golembiowska, K., et al. (2009).
- Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Latin American Journal of Pharmacy. [Link]
- Yamakawa, T., et al. (2009).
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model [frontiersin.org]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
The synthesis of this compound is typically achieved via a two-stage process: an initial Pictet-Spengler reaction to construct the core tetrahydroisoquinoline ring system, followed by a demethylation step to unmask the final phenolic hydroxyl group. This guide is structured to troubleshoot issues that may arise in each of these critical stages.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, starting from the commercially available N-methyl-3-methoxyphenethylamine.
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Pictet-Spengler Cyclization
The first critical step is the acid-catalyzed condensation of N-methyl-3-methoxyphenethylamine with formaldehyde to yield 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The Pictet-Spengler reaction is a powerful method for forming tetrahydroisoquinoline rings.[1] It proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.[2][3]
Caption: Mechanism of the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs): Pictet-Spengler Reaction
Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?
A1: This is a common issue that can typically be traced to one of four key areas: starting material quality, acid catalysis, reaction conditions, or solvent choice.
| Potential Issue | Underlying Cause & Explanation | Recommended Troubleshooting Action |
| Starting Material Purity | The N-methyl-3-methoxyphenethylamine starting material can contain non-basic impurities or residual solvents from its synthesis that inhibit the reaction. Aldehydes, especially formaldehyde, can polymerize upon storage. | Verify Purity: Analyze the amine starting material by ¹H NMR and GC-MS. If impurities are detected, purify by vacuum distillation. Use Fresh Reagent: Use a fresh bottle of formaldehyde (or paraformaldehyde). Paraformaldehyde should be fully depolymerized by gentle heating in the reaction solvent before adding the amine. |
| Ineffective Acid Catalysis | The reaction requires an acid catalyst to protonate the initially formed hemiaminal, facilitating water elimination to form the key electrophilic iminium ion.[4] Too little acid results in a sluggish reaction, while excess acid can protonate the starting amine, rendering it non-nucleophilic, or lead to side reactions.[5] | Optimize Catalyst: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[6][7] Start with catalytic amounts (e.g., 0.1-0.5 equivalents). If the reaction is slow, stoichiometric amounts may be required. Anhydrous Conditions: If using a non-aqueous acid source, ensure conditions are anhydrous, as water can hinder iminium ion formation.[5] |
| Sub-optimal Conditions | The reaction rate is sensitive to temperature and time. While some Pictet-Spengler reactions proceed at room temperature, this specific substrate may require thermal energy to overcome the activation barrier for cyclization. | Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 5-10% MeOH in DCM with 1% NH₄OH). Stain with ninhydrin (for the starting amine) and UV visualization. Temperature Screening: If no progress is observed at room temperature after 2-4 hours, gradually increase the temperature to 40-60 °C.[5] Avoid excessive heating, which can promote side reactions. |
| Poor Solvent Choice | The solvent must solubilize the reactants and intermediates. While protic solvents like methanol are common, aprotic solvents can sometimes offer superior yields by better stabilizing the iminium intermediate. | Solvent Screening: Dichloromethane (DCM) and toluene are excellent alternative solvents to consider.[5] Ensure the chosen solvent is anhydrous. |
Q2: My TLC shows the starting material is consumed, but I have multiple product spots and a low yield of the desired product. What's happening?
A2: The formation of multiple products suggests side reactions are occurring. Given the reactants, the most likely side reactions are aldehyde self-condensation or the formation of undesired regioisomers.
-
Aldehyde Side Reactions: In acidic conditions, formaldehyde can undergo self-condensation or other undesired reactions, especially if a large excess is used.[5]
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of formaldehyde to ensure complete consumption of the more valuable amine without promoting side reactions.[5]
-
-
Regioisomer Formation: While the 3-methoxy group strongly directs cyclization to the C6 position (para to the activating group), a small amount of cyclization at the C2 position (ortho) can occur, leading to the 7-methoxy regioisomer.
-
Solution: This is generally a minor pathway for this substrate. Purification by column chromatography should effectively separate the desired 5-methoxy isomer from any minor 7-methoxy byproduct. The isomers are often distinguishable by ¹H NMR based on their aromatic proton splitting patterns.
-
Part 2: Troubleshooting the O-Demethylation Step
The second step involves the cleavage of the robust aryl methyl ether in 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline to yield the target phenol. This transformation requires potent reagents capable of breaking the strong C-O bond.
Caption: Mechanism of aryl ether cleavage using BBr₃.[8]
Frequently Asked Questions (FAQs): O-Demethylation
Q3: My demethylation reaction is incomplete, and I recover significant amounts of starting material. How can I improve the conversion?
A3: Incomplete demethylation is a frequent challenge. The choice of reagent, its stoichiometry, and the reaction conditions are paramount for driving the reaction to completion.
| Reagent | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Boron Tribromide (BBr₃) | 1.1 - 3.0 eq. in anhydrous DCM, -78 °C to RT.[8] | High efficacy for aryl methyl ethers, relatively mild conditions.[9] | Extremely moisture-sensitive. Troubleshooting: Use a fresh bottle or freshly distilled BBr₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Insufficient equivalents can lead to incomplete reaction; try increasing to 2-3 equivalents. |
| Hydrobromic Acid (HBr) | 48% aq. HBr, often with acetic acid, reflux temperatures (100-120 °C).[8] | Inexpensive and powerful. | Harsh conditions can lead to low functional group tolerance and potential side reactions/decomposition. Troubleshooting: Only suitable if the molecule is stable to strong, hot acid. Ensure adequate reaction time (monitor by TLC). |
| Thiolates (e.g., EtSNa, dodecanethiol/NaOH) | Strong nucleophiles in polar aprotic solvents (e.g., DMF) at elevated temperatures.[9][10] | Useful for substrates sensitive to strong Lewis acids. Odorless thiol reagents are available.[10][11] | Requires high temperatures; potential for side reactions if other electrophilic sites are present. Troubleshooting: Ensure the solvent is anhydrous. A significant excess of the thiolate is often required. |
Q4: The reaction appears complete by TLC, but my isolated yield of the final product is very low after workup. Where could my product be going?
A4: Low isolated yield after a successful reaction often points to issues during the workup and purification phases. The product, being both a phenol and a secondary amine, has specific properties that must be managed.
-
Improper Quenching (for BBr₃ reactions): The intermediate aryloxydibromoborane complex must be carefully hydrolyzed to liberate the free phenol.[8]
-
Solution: After the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench excess BBr₃ and decompose the boron complexes. Follow this with an aqueous workup.
-
-
Emulsion Formation: The amphiphilic nature of the product can cause persistent emulsions during acid-base extractions, trapping the product between layers.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Centrifugation can also be effective if emulsions persist.
-
-
Product Adsorption: The polar amino-phenol product can irreversibly stick to silica gel during column chromatography if the wrong eluent is used.
-
Solution: Pre-treat the silica gel with a small amount of a base like triethylamine or ammonia in the eluent system. A typical eluent would be a gradient of methanol (0-15%) in dichloromethane, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase to prevent streaking and irreversible adsorption.
-
-
Oxidation: Phenols, especially in basic solutions, can be susceptible to air oxidation, leading to colored impurities and product loss.
-
Solution: During a basic workup, work quickly and consider sparging solutions with nitrogen or argon to minimize air exposure. If possible, keep the solution cold.
-
Part 3: Purification & Characterization Protocols
Q5: What is a reliable, step-by-step protocol for purifying the final product?
A5: A combination of acid-base extraction followed by column chromatography is a robust method.
Protocol: Purification of this compound
-
Solvent Removal: After the aqueous workup of the demethylation reaction, concentrate the crude organic extract under reduced pressure to obtain a crude oil or solid.
-
Acid-Base Extraction:
-
Dissolve the crude residue in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 25 mL). The amine product will move to the acidic aqueous layer.
-
Combine the acidic aqueous layers and wash with fresh ethyl acetate (1 x 25 mL) to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 6M NaOH or solid K₂CO₃ until the pH is >10.
-
Extract the liberated basic product back into an organic solvent (e.g., 3 x 30 mL of DCM or a 3:1 mixture of Chloroform:Isopropanol for better polarity).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% DCM containing 1% triethylamine).
-
Load the crude product (dissolved in a minimal amount of the mobile phase).
-
Elute the column with a gradient of 0% to 10% methanol in dichloromethane, ensuring 1% triethylamine is present throughout the gradient.
-
Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Q6: What are the key NMR and MS signals I should look for to confirm the identity of my intermediate and final product?
A6: Careful analysis of spectroscopic data is essential to confirm the success of each step.
| Compound | ¹H NMR Key Signals (Approx. δ in CDCl₃) | ¹³C NMR Key Signals (Approx. δ) | Mass Spec (ESI+) |
| 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | ~6.6-7.1 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, -OCH₃) , ~3.6 ppm (s, 2H, Ar-CH₂-N), ~2.7 ppm (m, 2H, -CH₂-CH₂-N), ~2.5 ppm (s, 3H, N-CH₃) | ~55 ppm (-OCH₃) , ~50-60 ppm (aliphatic carbons), ~110-158 ppm (aromatic carbons) | [M+H]⁺ = 178.12 |
| This compound | ~6.5-7.0 ppm (m, 3H, Ar-H), ~5.0-6.0 ppm (br s, 1H, Ar-OH, may exchange with D₂O) , ~3.6 ppm (s, 2H, Ar-CH₂-N), ~2.8 ppm (m, 2H, -CH₂-CH₂-N), ~2.5 ppm (s, 3H, N-CH₃) | -OCH₃ signal absent , ~50-60 ppm (aliphatic carbons), ~112-155 ppm (aromatic carbons, note C-OH shift) | [M+H]⁺ = 164.11 |
References
- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- Wikipedia.
- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
- ResearchGate.
- Common Organic Chemistry.
- Wikipedia. Pictet–Spengler reaction. [Link]
- PubMed. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
- Semantic Scholar. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
- YouTube. Pictet-Spengler Reaction. [Link]
- Organic Reactions.
- ResearchGate.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This molecule is a key tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and alkaloid synthesis.[1][2] Its preparation, typically via the Pictet-Spengler reaction, can present challenges ranging from low yields to purification difficulties.[3][4][5] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will dissect the reaction mechanism, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction for this compound is failing or giving very low yields. What's the most likely cause?
A: The most common culprits are suboptimal pH, poor quality starting materials, or insufficient activation of the aromatic ring. The Pictet-Spengler reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[5][6] If the reaction medium is not acidic enough, the crucial iminium ion intermediate will not form efficiently, halting the reaction.[3][4] Conversely, excessively harsh acidic conditions can lead to side reactions. The phenolic hydroxyl group on your starting material, N-methyl-2-(3-hydroxyphenyl)ethan-1-amine, is an electron-donating group that activates the ring for cyclization, but this effect can be hampered by other factors.[4][6]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
A: Common impurities include unreacted starting amine, polymeric byproducts from formaldehyde, and potentially the isomeric product, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. Formaldehyde is prone to polymerization (forming paraformaldehyde) under acidic conditions, which can complicate the reaction mixture. The formation of the 7-ol isomer occurs if cyclization happens para to the hydroxyl group instead of ortho. The regioselectivity is highly dependent on reaction conditions, particularly pH.[7]
Q3: How critical is the purity of the starting N-methyl-2-(3-hydroxyphenyl)ethan-1-amine?
A: Extremely critical. Impurities in the starting amine, such as residual reagents from its synthesis or oxidized byproducts, can interfere with iminium ion formation or introduce competing side reactions. It is highly recommended to purify the starting amine (e.g., by distillation or chromatography) before use.
Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A: Yes, and it is often preferred. Paraformaldehyde, a solid polymer of formaldehyde, can serve as an anhydrous source of formaldehyde in situ.[8] This avoids introducing water, which can sometimes hinder the reaction by competing with the amine for the protonated aldehyde. Heating the acidic reaction mixture depolymerizes the paraformaldehyde to release formaldehyde.
Troubleshooting Guide: From Low Yields to Pure Product
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
If your reaction has failed to produce the desired product or the yield is unacceptably low, follow this diagnostic workflow.
Caption: A step-by-step workflow for diagnosing and resolving low yields.
-
Cause: Suboptimal Acidity: The reaction is driven by the formation of an electrophilic iminium ion, which requires acid catalysis.[3][5] If the pH is too high, the iminium ion does not form.
-
Cause: Poor Reagent Quality:
-
N-methyl-2-(3-hydroxyphenyl)ethan-1-amine: This starting material can oxidize over time. Ensure it is pure and, if possible, freshly prepared or purified.
-
Formaldehyde: Aqueous formaldehyde solutions can degrade. Using 1,3,5-trioxane or high-purity paraformaldehyde as an anhydrous formaldehyde source is often more reliable.[8]
-
-
Cause: Incorrect Reaction Temperature or Time:
-
Solution: While some highly activated systems react at room temperature, this particular synthesis often requires heating (e.g., 50-80 °C) to proceed at a reasonable rate.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Product is Impure (Multiple Spots on TLC)
The presence of significant impurities complicates purification and reduces the final yield.
| Impurity Description | Potential Cause | Recommended Solution |
| Spot matching starting amine | Incomplete reaction. | Increase reaction time, temperature, or acid catalyst concentration. Using a slight excess of the aldehyde can also drive the reaction to completion.[6] |
| Baseline material or streak | Polymerization of formaldehyde. | Use paraformaldehyde or 1,3,5-trioxane. Perform the reaction under more dilute conditions. |
| Isomeric byproduct (7-hydroxy) | Incorrect pH affecting regioselectivity. | The cyclization ortho to the -OH group is generally favored. However, pH can influence the outcome.[7] Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) to optimize for the desired 5-ol isomer. |
| N-Oxide formation | Oxidation of the tertiary amine product. | This can occur during a prolonged reaction at high temperatures or during workup if oxidizing agents are present. Ensure the workup is performed promptly and under an inert atmosphere if necessary. |
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should monitor progress by TLC or LC-MS and optimize as needed.
Reaction: Pictet-Spengler Cyclization
Caption: General scheme for the Pictet-Spengler synthesis.
Materials:
-
N-methyl-2-(3-hydroxyphenyl)ethan-1-amine (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (0.2 - 1.1 equiv)
-
Solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-(3-hydroxyphenyl)ethan-1-amine (1.0 equiv) and the chosen solvent (e.g., Toluene, ~0.1 M concentration).
-
Reagent Addition: Add paraformaldehyde (1.1 equiv) to the solution. Stir to create a suspension.
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 equiv) to the mixture at room temperature.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 60 °C is recommended) and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent) or LC-MS. The reaction is complete when the starting amine spot has been fully consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Mechanistic Insight
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two main stages.
Caption: The two-stage mechanism of the Pictet-Spengler reaction.
-
Iminium Ion Formation: The reaction begins with the condensation of the primary/secondary amine with an aldehyde to form an imine (or Schiff base). In the presence of acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3][5][11] This step is reversible and requires the removal of water or an excess of aldehyde to be driven forward.
-
Electrophilic Cyclization: The electron-rich aromatic ring of the phenethylamine moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction.[12] The hydroxyl group at the meta-position strongly activates the ortho position for this ring closure. A final deprotonation step restores aromaticity and yields the final tetrahydroisoquinoline product.[12]
By understanding that iminium ion formation is the critical driving force, researchers can logically deduce that factors affecting its concentration (pH, reagent quality, water content) will have the most significant impact on the reaction's success.
References
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul
- Troubleshooting low conversion rates in dihydroisoquinoline synthesis. Benchchem
- Pictet–Spengler reaction. Wikipedia
- Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde.
- Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem
- Pictet–Spengler reaction. Grokipedia
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkivoc
- The Pictet-Spengler Reaction. Comprehensive Organic Name Reactions and Reagents
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- Pictet-Spengler Reaction. NROChemistry
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI
- Pictet-Spengler reaction. chemeurope.com
- Pictet-Spengler Reaction. J&K Scientific LLC
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink
- Pictet-Spengler Reaction - Common Conditions.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the dedicated technical support guide for navigating the complexities of purifying 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this molecule. Its unique structure, containing both a basic tertiary amine and an acidic, air-sensitive phenol, presents a series of purification hurdles that require a nuanced and well-informed approach. This guide provides field-proven troubleshooting strategies and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to purify?
The primary challenge stems from its bifunctional, amphoteric nature. The molecule contains:
-
A tertiary amine (pKa ≈ 9-10), which is basic and prone to strong, often irreversible, binding to acidic stationary phases like silica gel.
-
A phenolic hydroxyl group (pKa ≈ 9-10), which is weakly acidic and highly susceptible to oxidation.
This combination means the compound can behave as a base, an acid, or a zwitterion depending on the pH. Furthermore, the phenol moiety can be easily oxidized to form highly colored quinone-type impurities, especially when exposed to air, light, or trace metals, often catalyzed by basic conditions.[1]
Q2: My crude reaction mixture is dark brown. Is my product lost?
Not necessarily. The dark color is almost certainly due to the oxidation of the phenolic group. While this indicates some product degradation, the unoxidized target compound is likely still present. The key is to employ purification methods that both prevent further oxidation and effectively remove these colored, polar impurities. Using an antioxidant like sodium ascorbate or sodium metabisulfite in your aqueous work-up can often mitigate this issue.
Q3: What are the most common impurities I should expect?
Impurities typically arise from three sources:
-
Starting Materials: Unreacted precursors from the synthesis, such as the corresponding phenethylamine and aldehyde.
-
Reaction Byproducts: Isomers formed during cyclization (e.g., formation of the 7-ol isomer depending on the synthetic route), or products of N-demethylation.
-
Degradation Products: As mentioned, oxidized species (quinones) are the most common. These are often highly colored and can complicate analysis and purification.
Q4: How can I prevent my compound from degrading during purification?
Proactive prevention is critical.
-
Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when the compound is in solution or on a chromatography column for extended periods.
-
Use degassed solvents. Solvents can be degassed by sparging with an inert gas or via freeze-pump-thaw cycles.
-
Add antioxidants. A small amount of BHT (Butylated hydroxytoluene) can sometimes be added to chromatography solvents to scavenge radicals.
-
Minimize exposure to light and heat. Wrap flasks in foil and use cold water baths during concentration.
-
Avoid strong bases. If a basic workup is required, use weaker bases like sodium bicarbonate and work quickly.
Troubleshooting Purification Workflows
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Severe Tailing and Poor Recovery during Silica Gel Chromatography
Question: "I'm running a flash column on silica gel, but my compound is either sticking to the top of the column or smearing across all fractions (tailing). My final recovery is less than 30%. What's happening?"
Root Cause Analysis: This is a classic issue when purifying basic amines on standard silica gel. The surface of silica gel is covered with acidic silanol groups (Si-OH), which act as strong binding sites for the basic nitrogen atom in your molecule. This strong ionic interaction leads to very poor chromatographic performance.
Solutions & Protocols:
-
Mobile Phase Modification (Amine Additive): The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent.
-
Recommended Additive: Triethylamine (TEA) or ammonia (as a 7N solution in methanol).
-
Concentration: Typically 0.5% to 2% (v/v) of the total eluent volume.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds.
-
Reversed-Phase (C18): This is an excellent, albeit more expensive, option. The separation occurs based on hydrophobicity rather than polar interactions, avoiding the amine-silanol issue.
-
Protocol: Flash Chromatography with a Modified Mobile Phase
-
Slurry Preparation: Dry-load your crude material onto a small amount of silica gel. This is preferable to a liquid load, which can introduce solvents that disrupt the initial separation.
-
Column Packing: Pack a silica gel column using your starting eluent (e.g., 98:2 Dichloromethane/Methanol) that has been pre-mixed with 1% triethylamine .
-
Elution: Run a gradient elution, slowly increasing the polarity. A typical gradient might be from 2% to 10% Methanol in Dichloromethane, ensuring that 1% TEA is present in the mobile phase at all times.
-
Fraction Analysis: Analyze fractions by TLC. The spots should be much tighter and less streaked. For TLC analysis, also add 1% TEA to the TLC mobile phase to get a predictive result.
Table 1: Recommended Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Typical Eluent System | Additive Required |
| Normal Phase | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | 0.5-2% Triethylamine |
| Normal Phase | Alumina (Neutral) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Often not required |
| Reversed Phase | C18 Silica | Acetonitrile/Water or Methanol/Water | 0.1% TFA or Formic Acid* |
*Note: When using reversed-phase with acidic additives, the compound is purified as its corresponding salt (e.g., trifluoroacetate). A subsequent basic work-up may be needed to recover the freebase.
Problem 2: The Purified Compound is Pink, Brown, or Black
Question: "After my column, I evaporated the fractions and got a beautiful white solid, but it turned pink/brown within a few hours of sitting on the bench. Why?"
Root Cause Analysis: This is a clear sign of oxidation. The phenolic hydroxyl group is highly susceptible to air oxidation, which is often accelerated by exposure to light or trace metal impurities. The resulting quinone-like structures are intensely colored.
Solutions & Protocols:
-
Use Activated Carbon (Charcoal): If your material is already colored, a charcoal treatment can remove the colored impurities.
-
Strict Exclusion of Air: Handle the compound under an inert atmosphere at all stages post-purification.
-
Storage: Store the final product under argon or nitrogen in a freezer, protected from light. For long-term storage, consider converting it to a more stable salt.
Protocol: Decolorization with Activated Carbon
-
Dissolve the colored compound in a suitable solvent (e.g., Methanol or Ethyl Acetate) at room temperature.
-
Add a small amount of activated carbon (approx. 1-2% of the compound's weight). Be cautious, as carbon can also adsorb your product.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the fine carbon particles. The Celite pad is crucial to prevent carbon from passing through the filter paper.
-
Rinse the flask and Celite pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure, ideally with a cold water bath, to obtain the decolorized product.
Workflow Diagram: Standard Purification Sequence Below is a standard workflow designed to mitigate common issues.
Caption: A typical purification workflow for this compound.
Problem 3: Low Recovery After Liquid-Liquid Extraction
Question: "I'm losing most of my material during the aqueous work-up. I find some in the organic layer and some seems to stay in the aqueous layer, no matter how I adjust the pH."
Root Cause Analysis: The amphoteric nature of the molecule is the culprit. At neutral pH (~7), a portion of the molecules may exist in a zwitterionic form, which has high water solubility. Furthermore, the pKa of the phenol and the protonated amine are relatively close, meaning there isn't a wide pH window where the molecule is exclusively in its neutral, organic-soluble form.
Solutions & Protocols:
The key is to perform the extraction at a carefully controlled pH that ensures the molecule is in its neutral, uncharged state. This "sweet spot" is the isoelectric point, which lies between the pKa of the phenol and the pKa of the conjugate acid of the amine. A pH of around 9.0-9.5 is a good starting point.
Protocol: Optimized pH-Controlled Extraction
-
Quench the reaction and dilute with water. If the reaction was run in a water-miscible solvent (like THF or Methanol), remove it first under reduced pressure.
-
Adjust the aqueous layer to a pH of ~2 with 1M HCl. This protonates the amine, converting your product to its water-soluble hydrochloride salt.
-
Wash the acidic aqueous layer with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) to remove non-basic, organic-soluble impurities. Discard the organic layer.
-
Crucially, cool the aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (0.5M) NaOH solution with vigorous stirring until the pH reaches 9.0-9.5 . Avoid strong bases and higher pH values to prevent phenol oxidation.
-
Immediately extract the now-neutral compound into an organic solvent like Dichloromethane or Ethyl Acetate. Perform at least 3-5 extractions.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram: pH-Dependent Extraction Logic
Caption: Visual logic for the biphasic purification of an amphoteric molecule.
Problem 4: The Purified Compound Will Not Crystallize
Question: "I have a chromatographically pure, colorless oil that refuses to solidify. How can I get a crystalline solid?"
Root Cause Analysis: Failure to crystallize can be due to small amounts of persistent impurities (like solvents or a closely-related isomer) that inhibit lattice formation. Alternatively, the freebase form of the molecule may simply have a low melting point or be a room-temperature oil.
Solutions & Protocols:
-
Solvent Screening: Experiment with a wide range of solvent systems. A good starting point is a polar solvent in which the compound is soluble, with a non-polar anti-solvent to induce precipitation. Examples: Ethyl Acetate/Hexanes, Methanol/Diethyl Ether, Acetone/Water.
-
Salt Formation: This is often the most reliable method for obtaining a stable, crystalline solid from a basic compound. The hydrochloride (HCl) or hydrobromide (HBr) salts are most common. These salts are typically more stable towards oxidation than the freebase. The formation of a salt with a chiral acid like L-tartaric acid can also be used for chiral resolution.[2]
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified freebase oil in a minimal amount of a dry, non-protic solvent like Diethyl Ether or Ethyl Acetate.
-
Cool the solution in an ice bath.
-
Slowly, dropwise, add a solution of HCl in Diethyl Ether (commercially available, typically 1M or 2M).
-
Monitor for the formation of a precipitate. Add the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold, dry Diethyl Ether, and dry under high vacuum.
-
The resulting hydrochloride salt should be a stable, crystalline solid.
References
- Loomis, W. D. (1974). Overcoming Problems of Phenolics and Quinones in the Isolation of Plant Enzymes and Organelles. Methods in Enzymology, 31, 528-544. [Link]
- Stoll, F., et al. (2021). Alkaloid Purification Strategies Using Flash Chromatography.
- Waghmode, S. B., et al. (2015). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 20(8), 14197-14211. [Link]
- Kukula-Koch, W., et al. (2023). Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. Molecules, 28(12), 4695. [Link]
- Gumbi, B. D., et al. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E, 79(Pt 12), 1198-1202. [Link]
Sources
Technical Support Center: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of organic chemistry and data on structurally related phenolic tetrahydroisoquinolines, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a unique molecule combining a tetrahydroisoquinoline core with a phenolic hydroxyl group. This structure, while conferring interesting biological properties, also presents inherent stability challenges. The electron-rich phenol ring is susceptible to oxidation, while the tertiary amine of the tetrahydroisoquinoline moiety can also participate in various chemical transformations. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will address the most common stability issues encountered with this compound, including oxidation, photodegradation, and pH-dependent instability. We will provide practical solutions and detailed protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sample of this compound has developed a yellow or brownish tint. What is causing this discoloration?
Answer:
The development of a yellow or brownish color is a common indicator of degradation, primarily due to oxidation. The phenolic hydroxyl group at the 5-position makes the aromatic ring highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metal ions.
The oxidation of phenols can lead to the formation of colored quinone-type structures. In the case of this compound, this would likely involve the formation of a quinone or semi-quinone species, which are often highly colored.
Causality:
-
Atmospheric Oxygen: The primary culprit is often the presence of oxygen in the storage container or dissolved in solvents.
-
Light Exposure: UV and even visible light can provide the energy to initiate radical-based oxidation reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Metal Ion Contamination: Trace amounts of metal ions (e.g., iron, copper) can catalyze the oxidation of phenols.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.[1]
-
Controlled Temperature: Store the compound at recommended low temperatures, typically 2-8°C, as indicated for similar phenolic compounds.[2]
-
Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions. Solvents should be free of peroxides and metal ion contaminants.
-
Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to inhibit oxidative degradation.[3]
FAQ 2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
Answer:
The loss of the parent compound and the emergence of new peaks in your chromatogram suggest chemical degradation. For this compound, several degradation pathways are plausible:
-
Oxidation of the Phenolic Ring: As discussed in FAQ 1, this is a primary degradation route leading to quinone-like structures. These products will have different retention times in reverse-phase HPLC.
-
Oxidation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline ring system can also undergo oxidation, potentially leading to the formation of the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinolinium ion.[4][5]
-
N-Dealkylation: While less common under typical storage conditions, demethylation of the tertiary amine is a possible metabolic or forced degradation pathway.
-
Photodegradation: Exposure to light can induce specific degradation pathways, which may differ from thermal or oxidative degradation.[6]
Visualizing Potential Degradation:
Caption: Potential degradation pathways of this compound.
Troubleshooting and Mitigation:
-
Purity Assessment: Regularly check the purity of your stock solutions using a validated analytical method, such as HPLC with UV or mass spectrometric detection.[7]
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (e.g., acid, base, peroxide, heat, light). This will help in developing a stability-indicating analytical method.
-
Proper Storage: Adhere strictly to the recommended storage conditions (inert atmosphere, protection from light, low temperature).
FAQ 3: How does pH affect the stability of this compound in aqueous solutions?
Answer:
The stability of this compound in aqueous solutions is expected to be significantly influenced by pH due to its ionizable phenolic hydroxyl group and the tertiary amine.
-
Acidic Conditions (low pH): In acidic solutions, the tertiary amine will be protonated, forming a more water-soluble and generally more stable ammonium salt. However, extremely low pH could potentially catalyze other degradation reactions.
-
Neutral to Basic Conditions (higher pH): As the pH increases, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, much more so than the protonated phenol. Therefore, the rate of oxidative degradation is expected to increase significantly at neutral to basic pH.[8]
General Trend of Stability vs. pH:
| pH Range | Predominant Species | Expected Stability | Primary Concern |
| < 4 | Protonated Amine, Phenol | Generally More Stable | Acid-catalyzed reactions |
| 4 - 8 | Zwitterionic/Neutral | Moderate Stability | Onset of phenoxide oxidation |
| > 8 | Phenoxide | Least Stable | Rapid Oxidation |
Troubleshooting and Mitigation:
-
Buffer Selection: For aqueous experiments, use a suitable buffer system to maintain the pH in a range where the compound is most stable, likely in the slightly acidic range (pH 4-6).
-
pH Monitoring: Regularly monitor the pH of your solutions, as it can change over time due to absorption of atmospheric CO2 or interactions with other components.
-
Avoid High pH: If possible, avoid prolonged exposure to neutral or basic aqueous solutions, especially in the presence of oxygen.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
Solid Compound:
-
Store in a tightly sealed, amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at 2-8°C in a dark, dry place.
-
Avoid repeated opening and closing of the container. For frequent use, aliquot the compound into smaller, single-use vials.
Stock Solutions:
-
Prepare stock solutions in high-purity, de-gassed solvents.
-
Store solutions in amber vials, purged with an inert gas.
-
Store at -20°C or -80°C for long-term storage.
-
For aqueous solutions, use a slightly acidic buffer and store frozen. Avoid repeated freeze-thaw cycles.
Workflow for Handling:
Caption: Recommended workflow for handling this compound.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Solvent A:Solvent B) to a concentration of approximately 0.5 mg/mL.
References
- Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Conte, L., et al. (1993). Stability of some phenolic antioxidants in fatty preparations. Pharmaceutica Acta Helvetiae, 68(2), 135-140.
- Guillou, C., et al. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline.
- Klimek, K., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4933.
- Rojas, P., et al. (2023).
- Encarnacion, R., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 10(11), 1738.
- CAS Common Chemistry. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.
- Chemical Synthesis Database. (n.d.). 2-methyl-1,2,3,4-tetrahydroisoquinoline.
- Wikipedia. (n.d.). 2-Methyltetrahydroquinoline.
- Rossi, R. A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 87(20), 13589-13601.
- Lee, D., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry.
- Naoi, M., et al. (1990). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 55(5), 1713-1719.
- Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 14356-14385.
- Takehisa, H., et al. (1995). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Heterocycles, 41(4), 773-778.
- Amerigo Scientific. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
- Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(31), 7041-7050.
- PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Bakulina, O., et al. (2022).
- Al-Anber, M. A. (2012). Photocatalytic Degradation of 2, 2, 4 Trimethyl Pentane (Isooctane) in Aqueous Solution. Journal of Applied Chemistry, 1(5), 1-8.
- ResearchGate. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate.
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jsbms.jp [jsbms.jp]
- 4. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol solubility problems and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that achieving consistent and reliable compound solubilization is critical for experimental success. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Understanding the Molecule: The Key to Solubility
This compound possesses two key functional groups that dictate its solubility behavior: a tertiary amine (pKa estimated ~9-10) and a phenolic hydroxyl group (pKa estimated ~9-10). This amphoteric nature means its charge state, and therefore its aqueous solubility, is highly dependent on the pH of the medium.
-
In acidic conditions (pH < ~8): The tertiary amine is protonated, forming a cationic salt which is generally more water-soluble.
-
In basic conditions (pH > ~11): The phenolic hydroxyl group is deprotonated, forming a phenoxide anion which is also more water-soluble.
-
In near-neutral conditions (pH ~8-10): The molecule is likely to exist in its least soluble zwitterionic or neutral form, leading to precipitation.
This pH-dependent solubility is the most common reason for dissolution failures.[1][2]
Troubleshooting Workflow for Solubility Issues
If you are facing difficulties dissolving this compound, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What's wrong?
A1: This is the most common issue. At neutral pH, the compound is near its isoelectric point, where it has minimal solubility. To dissolve it in an aqueous medium, you must adjust the pH to protonate the amine or deprotonate the phenol.[1][2] For experiments at physiological pH, you will likely need to prepare a concentrated stock in an alternative solvent or use a solubility enhancer.
Q2: What is the recommended procedure for preparing a concentrated aqueous stock solution?
A2: The most reliable method is pH adjustment.[3][4] You can prepare either an acidic or a basic stock solution. See Protocol 1 for preparing an acidic stock with HCl. This is often preferred as the hydrochloride salt form is typically stable. Always add the acid or base dropwise to a suspension of the compound in water until a clear solution is obtained.
Q3: I managed to dissolve the compound in an acidic solution, but it crashed out when I diluted it into my neutral cell culture medium. How can I prevent this?
A3: This is a classic precipitation problem caused by a pH shift. Your acidic stock solution keeps the compound protonated and soluble. When you add a small volume of this to a large volume of buffered medium, the medium's buffering capacity neutralizes the acid, raising the pH and causing your compound to precipitate.
Solution: Dilute the stock solution slowly into the final medium while vigorously stirring or vortexing. This rapid dispersal can sometimes keep the compound in a transiently supersaturated but usable state. If this fails, you must use a formulation strategy that enhances solubility at neutral pH, such as co-solvents or cyclodextrins.[5][6]
Q4: Can I use an organic solvent to make my stock solution? Which one should I choose?
A4: Yes, this is a highly recommended strategy. For most biological experiments, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with cell culture at low final concentrations (typically <0.5%).[7] Ethanol or propylene glycol are also viable options.[8] Prepare a high-concentration stock (e.g., 10-50 mM) in the organic solvent and then dilute it stepwise into your aqueous experimental medium. See Protocol 2 for details.
Q5: My experiment is sensitive to both pH changes and organic solvents. What other options do I have to solubilize this compound for use at physiological pH?
A5: In this challenging scenario, cyclodextrins are an excellent solution.[9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where they can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[11][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance the solubility of drugs for in vivo and in vitro use.[13] See Protocol 3 for a method using cyclodextrins.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Assay Conditions
Welcome to the technical support center for the analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the assay of this and similar phenolic isoquinoline compounds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your analytical methods.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues that can arise during the analysis of this compound, providing quick and actionable solutions.
Q1: My sample solution of this compound is turning a yellow or brown color. What's causing this and how can I prevent it?
A1: The discoloration of your solution is a common indicator of degradation, likely due to oxidation or photodegradation.[1] The phenolic hydroxyl group and the tetrahydroisoquinoline core are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.
Troubleshooting & Optimization:
-
Light Protection: Always store stock solutions and samples in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down degradation.[1]
-
pH Management: The stability of phenolic compounds can be pH-dependent. It is advisable to use buffers to maintain a pH where the compound is most stable, which often requires experimental determination.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solvent.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to ensure the integrity of your results.[1]
Q2: I'm observing poor peak shape (e.g., tailing, broadening) in my HPLC analysis. What are the likely causes?
A2: Poor peak shape for basic compounds like this compound is often related to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting & Optimization:
-
Mobile Phase pH: The retention of basic isoquinolines is highly sensitive to the pH of the mobile phase.[2] Small adjustments can significantly impact the ionization state of the molecule and its interaction with the column. For a C18 column, a mobile phase pH between 3 and 7 is generally recommended.
-
Choice of Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can alter selectivity and improve peak shape.[2]
-
Column Selection: If issues persist, consider using a column specifically designed for basic compounds, which may have a different stationary phase or end-capping to minimize silanol interactions.[2]
-
Sample Matrix Effects: If analyzing complex samples, co-eluting matrix components can interfere with peak shape. Implement appropriate sample clean-up steps.[3]
Q3: My assay results are inconsistent and show poor reproducibility. What should I investigate?
A3: Inconsistent results are a hallmark of compound instability or issues with the analytical method itself.[1]
Troubleshooting & Optimization:
-
Confirm Compound Stability: First, rule out degradation by performing a simple stability study under your experimental conditions (see Protocol 1).
-
Method Validation: Ensure your analytical method is properly validated for accuracy, precision, linearity, and range.[4][5]
-
System Suitability: Before each run, perform a system suitability test to ensure the analytical equipment is performing correctly.[6] This typically involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes.
-
Sample Preparation: Inconsistent sample preparation can introduce significant variability. Ensure all steps are standardized and performed consistently.
II. In-Depth Troubleshooting Guides
This section provides more detailed guidance for resolving complex analytical challenges.
Guide 1: Addressing Low Sensitivity and Poor Quantification Limits
Low sensitivity in an assay for this compound can be a significant hurdle, especially when dealing with low-concentration samples.
Root Cause Analysis Workflow
Caption: Workflow for troubleshooting low assay sensitivity.
Detailed Troubleshooting Steps:
-
Instrument Performance Check:
-
Detector Lamp: Ensure the detector lamp (e.g., in a UV-Vis or fluorescence detector) has sufficient energy and is not nearing the end of its lifespan.
-
System Cleanliness: A contaminated flow path or detector cell can increase noise and reduce signal. Flush the system with appropriate cleaning solutions.
-
-
Detection Wavelength Optimization:
-
The phenolic nature of this compound suggests strong UV absorbance.
-
Action: Determine the optimal wavelength for detection by acquiring a UV spectrum of a standard solution. For phenolic compounds, wavelengths around 280 nm are often used.[7]
-
-
Extraction Efficiency Improvement:
-
The recovery of the analyte from the sample matrix is crucial.
-
Action: Experiment with different extraction solvents and techniques. For phenolic compounds, organic solvents like methanol, ethanol, or acetonitrile, often with a small amount of acid, are effective.[8] Ultrasonic or microwave-assisted extraction can also improve yields.[8]
-
-
Chromatographic Resolution Enhancement:
-
Poor separation from interfering compounds can mask the analyte peak.
-
Action: Adjust the mobile phase composition, gradient profile, or flow rate to improve the separation of your target compound from other components in the sample.
-
Guide 2: Managing Matrix Effects in Complex Samples
When analyzing this compound in biological or other complex matrices, co-extracted substances can interfere with quantification.
Strategies for Mitigating Matrix Effects
| Strategy | Description | Key Considerations |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances. | May also dilute the analyte below the limit of quantification. |
| Solid-Phase Extraction (SPE) | A selective sample clean-up technique that can isolate the analyte from matrix components. | Requires method development to select the appropriate sorbent and elution conditions. |
| Liquid-Liquid Extraction (LLE) | A classic technique for separating compounds based on their differential solubility in two immiscible liquids. | The choice of solvents is critical for good recovery and selectivity. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that is similar to the samples. | Helps to compensate for consistent matrix effects. |
| Use of an Internal Standard | Adding a structurally similar compound at a known concentration to all samples and standards. | The internal standard should have similar chromatographic behavior and extraction recovery to the analyte. |
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for key experiments related to the analysis of this compound.
Protocol 1: Forced Degradation Study to Assess Compound Stability
This protocol is designed to evaluate the stability of this compound under various stress conditions.[1]
Objective: To identify potential degradation pathways and establish appropriate storage and handling conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C.
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., a UV lamp or direct sunlight).
-
-
Incubation: Incubate the samples under their respective conditions. It is recommended to take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by HPLC, along with a control sample (stock solution stored under normal conditions).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
Protocol 2: HPLC Method Development for Quantification
This protocol outlines a starting point for developing a robust HPLC method for the quantification of this compound.
Objective: To establish a reliable and reproducible HPLC method for the accurate measurement of the analyte.
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or mobile phase). A typical concentration range might be 1-100 µg/mL.
-
Sample Preparation: Prepare your samples using an appropriate extraction and clean-up procedure.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Method Optimization:
-
Method Validation: Once an optimal method is established, perform a full validation according to relevant guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose.[4][5]
IV. Visualization of Key Concepts
Decision Tree for Method Validation
The following diagram illustrates the key parameters to consider during analytical method validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. emerypharma.com [emerypharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. mdpi.com [mdpi.com]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable tetrahydroisoquinoline (THIQ) intermediate. The following FAQs and troubleshooting guides are structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their key challenges?
The two most prevalent strategies for constructing the 1,2,3,4-tetrahydroisoquinolin-5-ol core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction , followed by N-methylation. Each route presents a unique set of challenges, primarily concerning regioselectivity and the management of the reactive phenolic hydroxyl group.
-
Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1] For the synthesis of the target molecule, this involves the reaction of N-methyl-2-(3-hydroxyphenyl)ethylamine with formaldehyde. The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution on the phenol ring, which can lead to a mixture of the desired 5-hydroxy and the undesired 7-hydroxy isomers.
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[2][3] A subsequent N-methylation step is required to obtain the final product. Key challenges include the potential for side reactions like the formation of styrene byproducts and managing the conditions for the cyclization of the electron-rich phenolic substrate.[4]
Troubleshooting Guide: The Pictet-Spengler Reaction
Issue 1: Poor Regioselectivity - Formation of the 7-Hydroxy Isomer
Question: My Pictet-Spengler reaction is producing a significant amount of the 7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline isomer. How can I favor the formation of the desired 5-hydroxy product?
Underlying Cause: The cyclization step of the Pictet-Spengler reaction is an electrophilic aromatic substitution. The hydroxyl group at the 3-position of the phenylethylamine starting material is an ortho-, para-directing group. Therefore, the iminium ion intermediate can attack either the position ortho to the hydroxyl group (leading to the 5-hydroxy isomer) or the position para to it (leading to the 7-hydroxy isomer). The electronic and steric environment, as well as the reaction conditions (particularly pH), can influence the ratio of these two products.[5]
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity. While strongly acidic conditions are often used, exploring a range of pH values is recommended. For phenolic substrates, cyclization para to the hydroxyl group is often favored under standard acidic conditions. Conducting the reaction under more neutral or even slightly basic conditions can sometimes favor ortho-cyclization.[5]
-
Use of a Phenolic Protecting Group: To enforce regioselectivity, the hydroxyl group can be protected with a bulky protecting group. This will sterically hinder the para position, favoring cyclization at the less hindered ortho position. The benzyl ether is a common choice as it is stable to the reaction conditions and can be removed later by hydrogenolysis.[6]
Experimental Protocol: Phenol Protection Strategy
Step 1: Benzyl Protection of 3-Methoxyphenylethylamine
-
To a solution of 3-methoxyphenylethylamine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add benzyl bromide dropwise at room temperature and stir the mixture overnight.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N-benzyl-3-methoxyphenylethylamine by column chromatography.
Step 2: Pictet-Spengler Reaction
-
Dissolve the N-benzyl-3-methoxyphenylethylamine in a suitable solvent (e.g., acetonitrile).
-
Add an excess of aqueous formaldehyde and an acid catalyst (e.g., trifluoroacetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a base, and extract the product. Purify by column chromatography to obtain 5-benzyloxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Step 3: Deprotection
-
Dissolve the protected tetrahydroisoquinoline in a solvent such as ethanol or methanol.
-
Add a palladium on carbon catalyst (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield the desired this compound.[7]
| Strategy | Conditions | Expected Outcome | Reference |
| pH Control | Varying pH from acidic (e.g., HCl) to near-neutral | Altered ratio of 5-hydroxy to 7-hydroxy isomers. | [5] |
| Phenol Protection | Benzyl ether protection, followed by Pictet-Spengler and deprotection | High regioselectivity for the 5-hydroxy isomer. | [6] |
Visualization of Regioselectivity
Troubleshooting Guide: The Bischler-Napieralski Reaction
Issue 2: Formation of Styrene Byproduct
Question: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline, and I am observing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?
Underlying Cause: The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate. This intermediate can undergo a retro-Ritter reaction, which is an elimination process that leads to the formation of a styrene derivative.[4] This side reaction is more prevalent with substrates that can form a stable conjugated system upon elimination.
Troubleshooting Strategies:
-
Choice of Dehydrating Agent: While strong dehydrating agents like phosphorus pentoxide (P₂O₅) are effective, they can also promote the retro-Ritter reaction. Using a milder dehydrating agent, such as phosphorus oxychloride (POCl₃), may reduce the formation of the styrene byproduct.[3]
-
Solvent Choice: The retro-Ritter reaction is an equilibrium process. Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct and towards the desired cyclized product.[4]
-
Alternative Acylating Agents: Using oxalyl chloride to form an N-acyliminium intermediate can avoid the formation of the nitrilium species that leads to the retro-Ritter reaction.[4]
| Strategy | Conditions | Expected Outcome | Reference |
| Milder Dehydrating Agent | Use POCl₃ instead of P₂O₅ | Reduced formation of styrene byproduct. | [3] |
| Nitrile Solvent | Use of acetonitrile as solvent | Shifts equilibrium away from styrene formation. | [4] |
| Alternative Acylation | Use of oxalyl chloride | Avoids the problematic nitrilium intermediate. | [4] |
Visualization of the Retro-Ritter Side Reaction
Troubleshooting Guide: N-Methylation
Issue 3: Unwanted Side Reactions During N-Methylation
Question: I am attempting to N-methylate the 1,2,3,4-tetrahydroisoquinolin-5-ol using the Eschweiler-Clarke reaction, but I am getting a complex mixture of products. What could be going wrong?
Underlying Cause: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for N-methylation, is generally a robust method.[8][9] However, with a phenolic substrate, there is a possibility of side reactions. The acidic conditions and the presence of formaldehyde could potentially lead to reactions at the phenol group, such as formylation or the formation of polymeric material, especially if the reaction is overheated or run for an extended period. Additionally, certain β-phenylethylamines can undergo a Pictet-Spengler cyclization under Eschweiler-Clarke conditions.[10]
Troubleshooting Strategies:
-
Milder Reaction Conditions: While the Eschweiler-Clarke reaction is often run at elevated temperatures, using milder conditions (e.g., lower temperature, shorter reaction time) may minimize side reactions involving the phenol group.
-
Alternative Methylating Agents: If the Eschweiler-Clarke reaction proves problematic, other N-methylation methods can be employed. For example, reductive amination with formaldehyde and a milder reducing agent like sodium triacetoxyborohydride can be effective.
-
Phenol Protection: Protecting the phenol group as a benzyl ether prior to N-methylation will prevent any unwanted side reactions at the hydroxyl group. The protecting group can then be removed in the final step.[6]
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a solution of 1,2,3,4-tetrahydroisoquinolin-5-ol, add an excess of aqueous formaldehyde and formic acid.
-
Heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC.[11]
-
Cool the reaction mixture, make it basic with a suitable base (e.g., NaOH solution), and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent. Purify the crude product by column chromatography or crystallization.
| Strategy | Conditions | Expected Outcome | Reference |
| Milder Eschweiler-Clarke | Lower temperature (e.g., 60-80 °C), shorter reaction time | Reduced side reactions at the phenol group. | [11] |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | Cleaner N-methylation under milder conditions. | [9] |
| Phenol Protection | Benzyl protection before N-methylation, followed by deprotection | Avoids all phenol-related side reactions. | [6] |
Purification Challenges
Q2: How can I effectively separate the 5-hydroxy and 7-hydroxy isomers?
Separating the 5-hydroxy and 7-hydroxy isomers can be challenging due to their similar polarities. Careful column chromatography is the most common method.
Tips for Chromatographic Separation:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can improve peak shape and resolution for these basic compounds.
-
Visualization: The two isomers may have slightly different Rf values on TLC. Staining with a suitable agent (e.g., potassium permanganate) can help in visualizing the spots.
References
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (2023, December 2). Bischler–Napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
- Wikipedia. (2023, November 29). Pictet–Spengler reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Liu, Y., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4933. [Link]
- Wikipedia. (2023, October 16). Eschweiler–Clarke reaction.
- Kametani, T., et al. (1974). Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularine. Journal of the Chemical Society, Perkin Transactions 1, 12, 1435-1438. [Link]
- D'Agostino, M., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3326. [Link]
- Enders, D., et al. (2007). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 678-849). Thieme.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
- Rong, L., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 531-553. [Link]
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Al-Hiari, Y. M., et al. (2008). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1), 21-34.
- International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Constantinescu-Aruxandei, D., et al. (2006). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403-413. [Link]
- Al-Hiari, Y. M., et al. (2011). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Chemistry, 6(3), 279-291.
- Ianni, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
- D'Agostino, M., et al. (2018). The Pictet-Spengler Reaction Still on Stage. Current Organic Chemistry, 22(14), 1365-1391. [Link]
- NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]
- Ianni, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 6(9), 461-464. [Link]
- Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9575-9579. [Link]
- Williams, D. R., & Ahsan, K. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9437-9498. [Link]
- National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- Sayer, J. M., & Jencks, W. P. (1973). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation. Journal of the American Chemical Society, 95(17), 5637-5649. [Link]
- ResearchGate. (n.d.). Chromatographic separation of mitragynine and 7-OH mitragynine alkaloids in a standard mixture.
- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- National Institutes of Health. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol.
- Williams, D. R., & Ahsan, K. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9437-9498. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Navigating the Degradation Landscape of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed to provide in-depth, practical insights into the potential degradation of this molecule, offering troubleshooting strategies and answers to frequently encountered questions during experimental work. Our goal is to equip you with the knowledge to anticipate, identify, and address stability challenges, ensuring the integrity of your research and development efforts.
Introduction: Understanding the Stability of this compound
This compound is a substituted tetrahydroisoquinoline, a scaffold of significant interest in medicinal chemistry.[1] Its structure, featuring a phenolic hydroxyl group and a tertiary amine within a partially saturated heterocyclic ring, presents a unique stability profile. Understanding the potential degradation pathways of this molecule is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical measurements.
This guide will delve into the common degradation pathways—hydrolysis, oxidation, and photolysis—and provide a structured approach to troubleshooting unexpected experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: I am observing a rapid loss of the parent compound in my formulation, even under ambient conditions. What are the likely causes?
-
Potential Cause A: Oxidative Degradation. The phenolic hydroxyl group at the 5-position makes the molecule particularly susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients. The secondary amine in the tetrahydroisoquinoline ring can also undergo oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store your samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Excipient Purity: Ensure the use of high-purity excipients with low levels of peroxide impurities.
-
Antioxidants: Consider the addition of antioxidants to your formulation. The choice of antioxidant should be carefully evaluated for compatibility and potential interference with your analytical methods.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
-
-
Potential Cause B: Photodegradation. Phenolic compounds are often sensitive to light, particularly in the UV range.[3] Exposure to ambient laboratory light or sunlight can induce photochemical reactions.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experiments under light-protected conditions using amber glassware or by wrapping containers in aluminum foil.
-
Photostability Studies: Perform formal photostability studies as per ICH Q1B guidelines to understand the molecule's light sensitivity.
-
Issue 2: I am seeing several new, unidentified peaks in my chromatogram after stress testing. How can I begin to identify these degradation products?
-
Scientific Rationale: Forced degradation studies are designed to generate degradation products to a level that allows for their detection and characterization.[4][5] The conditions you've applied (e.g., acid, base, peroxide, heat, light) will give you clues about the nature of the degradants.
-
Identification Workflow:
-
Mass Spectrometry (MS): The most powerful tool for initial identification is liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) will provide fragmentation patterns of the degradation products. By comparing these patterns to the fragmentation of the parent compound, you can often deduce the location of the chemical modification.[6][7]
-
Predict Potential Degradation Products: Based on the structure of this compound, you can predict likely degradation products. For example:
-
Oxidation: Look for the addition of one or more oxygen atoms (M+16, M+32). This could indicate hydroxylation of the aromatic ring, N-oxide formation, or oxidation of the benzylic position.
-
Dehydrogenation: Look for the loss of two hydrogen atoms (M-2), which could indicate the formation of an isoquinolinium species.
-
N-demethylation: Look for the loss of a methyl group (M-14).
-
Ring Opening: Under harsh conditions, cleavage of the tetrahydroisoquinoline ring is possible.
-
-
Forced Degradation of Analogs: If standards are available, performing forced degradation on structurally similar compounds can provide valuable comparative data.
-
Issue 3: My mass balance is poor. The loss of the parent compound does not correspond to the appearance of the observed degradation products.
-
Potential Cause A: Non-Chromophoric or Volatile Degradants. Some degradation products may lack a UV chromophore, making them invisible to standard HPLC-UV detection. Others may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Steps:
-
Universal Detection: Employ a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass spectrometry is also a universal detection method.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stressed samples using gas chromatography-mass spectrometry (GC-MS).
-
-
Potential Cause B: Polymerization. Phenolic compounds can undergo oxidative polymerization to form higher molecular weight species that may not elute from the HPLC column or may be too complex to readily identify.
-
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): SEC can be used to detect the presence of high molecular weight polymers.
-
Modify Chromatographic Conditions: Altering the mobile phase composition or gradient may help to elute polymeric material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are:
-
Oxidation of the Phenolic Hydroxyl Group: This is a primary point of vulnerability. Oxidation can lead to the formation of quinone-type structures. Phenols are known to be sensitive to oxidation by air and light.[3]
-
Oxidation of the Tetrahydroisoquinoline Ring: The tertiary amine and the benzylic carbons are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Dehydrogenation: The tetrahydroisoquinoline ring can be oxidized to the corresponding aromatic isoquinolinium ion.
-
N-Dealkylation: The N-methyl group can be cleaved under certain oxidative or metabolic conditions.[8]
-
Photodegradation: The combination of a phenol and a heteroaromatic system suggests a high potential for degradation upon exposure to light.
Q2: What are the standard conditions for a forced degradation study of this compound?
Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] The following conditions are a good starting point and should be optimized for this compound:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | Generally stable due to protonation of the amine. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | Potential for base-catalyzed oxidation of the phenol. |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of phenol, amine, and benzylic positions. |
| Thermal Degradation | 80°C, 48-72 hours (solid state and in solution) | General decomposition, potential for dehydration or rearrangement. |
| Photodegradation | ICH Q1B conditions (UV and visible light) | Photolytic cleavage, photo-oxidation. |
Q3: How can I develop a stability-indicating HPLC method for this compound and its degradation products?
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.
-
Column Selection: A C18 reversed-phase column is a good starting point. Due to the potential for polar degradation products, a column with good retention of polar compounds may be necessary.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for all peaks, which aids in peak tracking and identification.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Thermal (Solution): Place a sealed vial of the stock solution in an oven at the desired temperature.
-
Thermal (Solid): Place a known amount of the solid compound in an open container in an oven.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples for a predetermined time at the specified temperature. Protect the oxidative and photolytic samples from light where appropriate.
-
Neutralization: For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
Protocol 2: HPLC-MS/MS for Degradant Identification
-
Chromatography: Use a stability-indicating HPLC method as described above.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of the basic nitrogen.
-
Full Scan (MS1): Acquire full scan mass spectra to determine the m/z of the parent compound and all degradation products.
-
Product Ion Scan (MS/MS): Perform product ion scans on the parent compound and each of the degradation product ions to obtain their fragmentation patterns.
-
-
Data Analysis:
-
Determine the mass difference between the degradation products and the parent compound to hypothesize the chemical transformation.
-
Analyze the fragmentation patterns to identify the site of modification.
-
Utilize software tools for structure elucidation and to compare experimental spectra with theoretical fragmentation patterns.
-
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- Guzman, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12705.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). PharmaStability.com.
- Stability Studies FAQ. (n.d.). StabilityStudies.in.
- Top 10 Stability Storage and Testing FAQs. (2014). Nutrasource.
- Air- and light-sensitivity of phenol. (2017). Chemistry Stack Exchange.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (n.d.).
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (n.d.).
- Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PubMed Central.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency.
- Technical Support Center: Understanding Drug Degradation P
- Stability Testing of Existing Drug Substances and Products. (2003). Government of Canada.
- Stabilization of phenol solutions to prevent oxidation and degrad
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Pot
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed Central.
- Mass spectra of tetrahydroquinolines. (1968). Canadian Science Publishing.
- Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. (n.d.). ScienceDirect.
- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). PubMed Central.
- Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (n.d.).
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- N-Dealkyl
- Recent Developments in the HPLC Separation of Phenolic Food Compounds. (2015). Semantic Scholar.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.).
- Improving HPLC Separation of Polyphenols. (n.d.).
- forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. (n.d.).
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.).
- Forced Degrad
- Technical Support Center: Stability and Degradation of 5-Methylquinoline Deriv
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil W
- (PDF) Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water. (2022).
- How to conduct forced degrad
- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). PubMed Central.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. N-Dealkylation of Amines [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: A Technical Support Guide
Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the synthesis and handling of this important isoquinoline derivative. Our focus is on providing practical, experience-driven advice to ensure the success of your experiments.
I. Understanding the Core Synthesis: The Pictet-Spengler Reaction
The synthesis of this compound typically proceeds via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline scaffold.[1][2] In the case of our target molecule, the likely starting materials are N-methyl-2-(3-hydroxyphenyl)ethylamine and formaldehyde.
The presence of the hydroxyl group on the aromatic ring is a key consideration. Electron-donating groups, such as hydroxyl or alkoxy groups, on the phenyl ring facilitate the electrophilic aromatic substitution step of the cyclization, often allowing for milder reaction conditions.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows significant amounts of starting material remaining.
-
No desired product is observed by LC-MS analysis.
Potential Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Insufficient Acid Catalyst | The Pictet-Spengler reaction is acid-catalyzed. The acid protonates the intermediate Schiff base, forming a more electrophilic iminium ion that is necessary for the cyclization to occur.[2] | Gradually increase the concentration of the acid catalyst (e.g., HCl, TFA). Monitor the reaction by TLC to find the optimal concentration. Be cautious, as excessive acid can lead to side reactions. |
| Inadequate Reaction Temperature | While electron-rich systems can sometimes react at room temperature, many Pictet-Spengler reactions require heating to overcome the activation energy for cyclization. | If the reaction is sluggish at room temperature, gently heat the reaction mixture (e.g., to 40-60 °C). Monitor for any signs of product degradation at higher temperatures. |
| Poor Quality of Reagents | Impurities in the starting materials or reagents can inhibit the reaction. Aldehydes, in particular, can be prone to oxidation or polymerization. | Ensure the purity of the N-methyl-2-(3-hydroxyphenyl)ethylamine and use a fresh, high-quality source of formaldehyde. |
| Presence of Water | While some Pictet-Spengler reactions are performed in aqueous acid, excess water can sometimes hinder the initial imine formation. | If using a non-aqueous solvent, ensure anhydrous conditions by using dried solvents and glassware. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
TLC shows multiple spots in addition to the starting material and product.
-
Purification by column chromatography is challenging due to overlapping spots.
Potential Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Oxidation of the Phenolic Group | Phenols are susceptible to oxidation, especially under harsh reaction conditions or exposure to air, leading to colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like sodium bisulfite to the reaction mixture. |
| Over-alkylation | If using a methylating agent to form the N-methyl group in situ, there is a risk of O-alkylation of the phenolic hydroxyl group. | It is generally preferable to start with the pre-formed N-methylated amine. If in situ methylation is necessary, carefully control the stoichiometry of the methylating agent and the reaction temperature. |
| Formation of Regioisomers | While the hydroxyl group at the meta position strongly directs the cyclization to the para position, there is a small possibility of ortho cyclization, leading to the formation of the 7-hydroxy isomer. | The formation of the 7-hydroxy isomer is generally minor due to steric hindrance. Purification by column chromatography should be able to separate the two isomers. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product is highly soluble in water, making extraction from aqueous workup difficult.
-
The product streaks on silica gel TLC plates, indicating strong interaction with the stationary phase.
Potential Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| High Polarity of the Product | The presence of both a basic amine and an acidic phenol makes the molecule highly polar and potentially zwitterionic at certain pH values. | Acid-Base Extraction: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to deprotonate the phenol and ensure the amine is in its free base form. This will increase its solubility in organic solvents for extraction. Conversely, to remove basic impurities, the product can be extracted into an acidic aqueous layer, which is then basified and re-extracted. |
| Strong Adsorption to Silica Gel | The polar functional groups can lead to strong binding to the acidic silica gel, causing tailing and poor separation during column chromatography. | Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (e.g., 0.1-1%) to suppress the interaction with silica. Alternative stationary phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., amino-propylated silica).[5] For highly polar compounds, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or methanol with a buffer) can also be effective. A patent for purifying a similar water-soluble catechol tetrahydroisoquinoline alkaloid suggests using macroporous resin.[6] |
III. Experimental Workflow
Below is a generalized protocol for the synthesis of this compound. This should be considered a starting point and may require optimization.
Caption: General workflow for the synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by light and heat.[7][8][9] It is recommended to store the compound as a solid in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). If you need to store it in solution, prepare the solution fresh and use it promptly. Avoid prolonged storage in solution, especially in non-degassed solvents.
Q2: How can I monitor the progress of the Pictet-Spengler reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system that provides good separation between the starting amine and the product. For this polar compound, a mixture of a polar and non-polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine, is a good starting point. The spots can be visualized under UV light and/or by staining with an appropriate reagent like ninhydrin (for the secondary amine) or potassium permanganate. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: You would expect to see signals for the N-methyl group (a singlet), three methylene groups in the tetrahydroisoquinoline core (complex multiplets), and three aromatic protons. The chemical shifts of the aromatic protons will be influenced by the hydroxyl group.
-
¹³C NMR: The spectrum should show ten distinct carbon signals, including the N-methyl carbon, three aliphatic carbons, and six aromatic carbons (four CH and two quaternary carbons, one of which is attached to the hydroxyl group).
-
Mass Spectrometry: The nominal mass of the molecule is 179 g/mol . In electrospray ionization (ESI) mass spectrometry, you would expect to see the protonated molecule [M+H]⁺ at m/z 180.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat all new compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
V. Concluding Remarks
The synthesis of this compound, while based on the well-established Pictet-Spengler reaction, presents unique challenges due to the presence of the polar hydroxyl group. By understanding the reaction mechanism and anticipating potential side reactions and purification difficulties, researchers can develop a robust and efficient synthetic protocol. This guide provides a foundation for troubleshooting and optimizing your experimental approach.
VI. References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Organic Reactions, Inc. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114, 507–646.
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Google Patents. (2020). Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid.
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
-
PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Thieme. Product Class 5: Isoquinolines.
-
MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences.
-
PNAS. (2018). A Pictet-Spengler ligation for protein chemical modification.
-
ResearchGate. Selective alkylation of hydroxyl group of aminophenols.
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
-
ResearchGate. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
-
Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ACS Publications. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
-
NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
-
PubChem. 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]
-
PubMed. (1995). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry.
-
PubMed. (2007). Influence of postharvest processing and storage on the content of phenolic acids and flavonoids in foods.
-
BMRB. (1S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline.
-
Benchchem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
-
PMC. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
-
PubChem. 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. [Link]
-
MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
-
PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
-
ResearchGate. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
-
MDPI. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks.
-
PubMed. (2006). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110903241A - Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid - Google Patents [patents.google.com]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO2 | CID 37764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support center for the synthesis and purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable isoquinoline building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve high-purity material for your research.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Pictet-Spengler reaction.
Q1: My NMR spectrum shows two closely related primary products. What is the likely cause?
A1: The most probable cause is the formation of a regioisomeric byproduct, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol.
This is a classic challenge in the Pictet-Spengler synthesis of tetrahydroisoquinolines when a meta-hydroxyl group is present on the starting β-phenylethylamine. The cyclization step, which is an intramolecular electrophilic aromatic substitution, can occur at two positions on the aromatic ring relative to the activating hydroxyl group: the ortho position (leading to the desired 5-hydroxy product) and the para position (leading to the 7-hydroxy isomer).[1]
Underlying Mechanism: The hydroxyl group is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. The iminium ion formed in situ during the reaction is the electrophile. Both the C6 and C4 positions (which become the points of cyclization to form the 5- and 7-hydroxy isomers, respectively) are activated.
Diagram: Regioisomer Formation in Pictet-Spengler Synthesis
Caption: Pictet-Spengler cyclization pathways leading to the desired product and a common regioisomeric impurity.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity. Kinetically controlled conditions often favor one isomer over the other.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the ortho/para ratio. Experiment with milder acids or different concentrations.
-
Purification: If the formation of the 7-hydroxy isomer cannot be completely suppressed, a robust purification strategy is necessary.
-
Column Chromatography: Due to the polarity difference between the 5-hydroxy and 7-hydroxy isomers, separation by silica gel chromatography is often effective. A gradient elution system, for example, with dichloromethane and methanol, can be optimized for separation.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be a viable option for purification on a larger scale.
-
Q2: My final product is discolored (e.g., brown or pinkish) and shows signs of degradation. What is happening and how can I prevent it?
A2: The discoloration is likely due to the oxidation of the phenolic hydroxyl group and/or the tetrahydroisoquinoline ring.
Phenolic compounds, especially those with electron-rich aromatic rings, are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities. The tetrahydroisoquinoline ring itself can also be oxidized to a 3,4-dihydroisoquinoline or a fully aromatic isoquinolinium species.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid to the aqueous work-up can help prevent oxidation.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Q3: I am observing unreacted starting materials in my crude product. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with the reagents.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Control: Ensure the reaction is maintained at the appropriate temperature. For Pictet-Spengler reactions, this may involve heating.[2][3]
-
Reagent Quality: Ensure that the formaldehyde source (e.g., paraformaldehyde or formalin) is of good quality and that the starting amine is pure.
-
Stoichiometry: A slight excess of the carbonyl compound (formaldehyde) can sometimes be used to drive the reaction to completion.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Pictet-Spengler reaction is a highly effective and common method for synthesizing tetrahydroisoquinolines.[2][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, the starting materials would be N-methyl-2-(3-hydroxyphenyl)ethylamine and formaldehyde.
An alternative, though often more complex, route is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide followed by reduction.[6]
Diagram: General Synthetic Approach via Pictet-Spengler Reaction
Caption: Overview of the Pictet-Spengler synthesis for the target molecule.
Q2: What are the typical impurities I should be aware of?
A2: Besides the regioisomeric byproduct and oxidation products mentioned in the troubleshooting guide, other potential impurities include:
-
Unreacted Starting Materials: N-methyl-2-(3-hydroxyphenyl)ethylamine and residual formaldehyde or its polymers.
-
N-oxide: Oxidation of the tertiary amine can lead to the formation of the corresponding N-oxide.
-
Over-methylation Products: If the N-methylation of the precursor amine is not well-controlled, quaternary ammonium salts could be present.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Table: Summary of Potential Impurities and their Sources
| Impurity | Source |
| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | Pictet-Spengler side reaction (para-cyclization) |
| 3,4-Dihydroisoquinoline derivatives | Oxidation of the product |
| Isoquinolinium species | Further oxidation of the product |
| N-oxide of the product | Oxidation of the tertiary amine |
| Unreacted starting materials | Incomplete reaction |
| Residual Solvents | Reaction and purification work-up |
Q3: What analytical techniques are best for assessing the purity of my product?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the main component and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities that can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities and residual solvents.
Q4: Can you provide a general purification protocol?
A4: A multi-step purification approach is often necessary to achieve high purity.
Experimental Protocol: General Purification Strategy
-
Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Recrystallization (Optional): If a high degree of crystalline purity is required, the purified product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Final Drying: Dry the purified product under high vacuum to remove all residual solvents.
III. References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564.
-
Nagle, A., & O'Brien, P. (2013). Diastereo- and Enantio-Selectivity in the Pictet–Spengler Reaction. Perkin Transactions 1, (4), 431-439.
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611-617.
-
Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634.
-
Singh, K. N., Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Microwave-Assisted Bischler–Napieralski or Pictet–Spengler Reactions: A Rapid Entry to Substituted Isoquinoline Libraries. Synthesis, 46(19), 2644-2650.
-
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1994). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. The Journal of Organic Chemistry, 59(21), 6391-6394.
-
Heravi, M. M., & Zadsirjan, V. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Modern Approaches to the Synthesis of O- and N-Heterocycles (Vol. 1, pp. 185-233). Elsevier.
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | C10H13NO2 | CID 42158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support resource for the analytical challenges associated with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the quantitative analysis of this and structurally related compounds in complex biological matrices. Our focus is on providing practical, field-tested advice grounded in established analytical principles, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of this compound?
The primary analytical challenge is mitigating matrix effects , which are common in LC-MS/MS analysis of biological samples like plasma, urine, and tissue homogenates.[1][2] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the sample.[2] For this particular analyte, key sources of interference can include phospholipids from cell membranes, salts, and endogenous metabolites.[1] Additionally, its polar nature, due to the phenolic hydroxyl and secondary amine groups, can lead to poor retention on traditional reversed-phase columns and potential peak tailing.
Q2: Which sample preparation technique is most effective for this analyte?
The choice of sample preparation is critical and depends on the required sensitivity and the complexity of the biological matrix.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Prone to significant matrix effects as it does not remove phospholipids or salts effectively. | Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove some interfering components. | More labor-intensive, requires solvent optimization, potential for analyte loss. | Matrices with fewer phospholipids; when a moderate level of cleanup is sufficient. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[1][3] Allows for sample concentration. | Higher cost, requires method development to optimize sorbent, wash, and elution steps. | Regulated bioanalysis, low-level quantification, and when high accuracy and precision are paramount. |
For robust and sensitive quantification of this compound, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange sorbent can be particularly effective, leveraging the basic nature of the secondary amine for strong retention and allowing for rigorous washing steps to remove neutral and acidic interferences.
Q3: What are the recommended starting conditions for LC-MS/MS method development?
For a polar, basic compound like this compound, consider the following:
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide good retention for polar compounds. Alternatively, a modern reversed-phase column with enhanced polar retention (e.g., a C18 with a polar end-capping) can be used.
-
Mobile Phase: For reversed-phase, use a gradient of acetonitrile or methanol with water containing a modifier like 0.1% formic acid to ensure good peak shape by keeping the secondary amine protonated. For HILIC, a high organic mobile phase (e.g., >80% acetonitrile) with an aqueous buffer is a typical starting point.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is expected to be highly efficient due to the presence of the basic nitrogen atom.
-
Transitions (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation will likely involve losses from the tetrahydroisoquinoline ring structure. It is essential to optimize cone voltage and collision energy to find the most stable and intense product ions for quantification and qualification.
-
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: High Variability and Poor Reproducibility in Signal Intensity
Symptoms:
-
Relative Standard Deviation (RSD) of quality control samples exceeds 15%.
-
Inconsistent analyte response between different sample lots.
Primary Cause: Uncontrolled Matrix Effects
Co-eluting endogenous components from the biological matrix are likely suppressing or enhancing the ionization of the analyte in an unpredictable manner.[2] Phospholipids are a common culprit in plasma and blood samples.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Step-by-Step Solutions:
-
Confirm Matrix Effect:
-
Protocol: Perform a post-column infusion experiment. Continuously infuse a standard solution of the analyte into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of interfering components confirms the presence of matrix effects.
-
-
Optimize Chromatography:
-
Rationale: Separate the analyte from the interfering matrix components chromatographically.
-
Action: Adjust the gradient slope to increase resolution. If using reversed-phase, a shallower gradient may elute phospholipids later, away from the analyte peak. Consider switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) which can offer different selectivity for matrix components.
-
-
Enhance Sample Cleanup:
-
Rationale: Remove the interfering components before analysis.[3]
-
Action: If using protein precipitation, switch to a more selective technique like SPE. If already using SPE, refine the method. For example, add a stronger organic wash step (e.g., with methanol or acetonitrile) to remove less polar interferences, or an acidic/basic wash to remove interferences of a different charge state than your analyte. Specialized phospholipid removal products can also be highly effective.[1][4]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting for the variability.
-
Action: Synthesize or procure a deuterated or ¹³C-labeled version of this compound. This is the most robust way to compensate for matrix effects.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetry factor of the chromatographic peak is > 1.5 (tailing) or < 0.8 (fronting).
-
Difficulty in integrating the peak consistently.
Potential Causes & Solutions:
| Cause | Mechanism | Solution |
| Secondary Silanol Interactions | The basic secondary amine on the analyte interacts with acidic silanol groups on the silica-based column packing material. | Use a modern, end-capped column with low silanol activity. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the amine protonated and reduce interaction. |
| Column Overload | Injecting too much analyte mass onto the column, saturating the stationary phase. | Dilute the sample or reduce the injection volume. |
| Mismatched Injection Solvent | The solvent in which the sample is dissolved is much stronger than the initial mobile phase, causing the analyte to move down the column before the gradient starts. | Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions. |
| Analyte Degradation | The phenolic hydroxyl group may be susceptible to on-column oxidation. | Ensure the mobile phase is fresh and de-gassed. Consider adding a small amount of antioxidant to the sample if stability is a concern. |
Problem 3: Low or No Analyte Signal
Symptoms:
-
Signal-to-noise ratio is below the required limit of quantification (LOQ).
-
Complete absence of the analyte peak.
Diagnostic Workflow:
Caption: Diagnostic workflow for low or no analyte signal.
Step-by-Step Solutions:
-
Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Infuse a standard solution of your compound directly to confirm that the instrument can detect it and that the correct MRM transitions are being monitored.
-
Assess Sample Preparation Recovery: The analyte may be lost during the extraction process.
-
Protocol: Prepare three sets of samples:
-
Analyte in pure solvent (A).
-
Blank matrix extract with analyte spiked in post-extraction (B).
-
Blank matrix spiked with analyte before extraction (C).
-
-
Calculation:
-
Recovery % = (Peak Area of C / Peak Area of B) * 100
-
Matrix Effect % = ((Peak Area of B / Peak Area of A) - 1) * 100
-
-
Action: If recovery is low, re-optimize the sample preparation protocol. For SPE, this could mean using a different sorbent, or changing the pH or solvent strength of the loading, washing, or elution steps.
-
-
Check for Adsorption: The analyte might be adsorbing to plasticware or glassware.
-
Action: Try using low-bind microplates and vials. Rinsing glassware with a solution of a competing amine before use can sometimes passivate active sites.
-
-
Evaluate Analyte Stability: this compound, with its phenolic group, could be prone to oxidation or enzymatic degradation in the matrix.
-
Action: Perform stability assessments, including bench-top, freeze-thaw, and long-term storage stability. If degradation is observed, keep samples on ice, add antioxidants or enzyme inhibitors, and analyze them as quickly as possible after collection and preparation.
-
References
- Zhang, X., Haynes, K., Danaceau, J., Andrade, L., Demers, K., & Chambers, E. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
- Bioanalysis Zone. (n.d.).
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Merzlikin, A. P., & Shishkina, I. V. (2018). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal, 52(5), 446–454. [Link]
Sources
Technical Support Center: Navigating Experimental Variability with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, storage, and application of this potent pharmacological agent. Our goal is to empower you with the scientific rationale behind experimental choices to mitigate variability and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise when working with this compound.
Q1: My final product after synthesis shows a brownish tint and multiple spots on TLC, even after column chromatography. What could be the cause?
A1: A brownish tint is often indicative of oxidation. The 5-hydroxy group on the aromatic ring makes the compound susceptible to air oxidation, which can be exacerbated by exposure to light and elevated temperatures. The multiple spots on TLC likely correspond to various oxidation products. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) as much as possible, especially during purification and solvent evaporation steps. Using degassed solvents can also be beneficial. For purification, consider using a faster purification technique like flash chromatography with an antioxidant, such as a small amount of ascorbic acid, added to the crude material.
Q2: I am observing poor solubility of my compound in aqueous buffers for my in vitro assays. How can I improve this?
A2: this compound, as a free base, can have limited aqueous solubility. To improve solubility for biological assays, it is recommended to prepare a salt form, typically the hydrochloride (HCl) salt. This can be achieved by dissolving the purified free base in a minimal amount of a suitable organic solvent like diethyl ether or methanol and adding a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in isopropanol). The resulting salt should be isolated by filtration or evaporation and thoroughly dried. Always confirm the salt formation and purity by analytical methods.
Q3: My compound's potency seems to decrease over time, even when stored at -20°C. What are the optimal storage conditions?
A3: The phenolic hydroxyl group makes this compound prone to degradation. For long-term storage, it is recommended to store the compound as a dry, solid salt (e.g., HCl salt) at -20°C or lower, under an inert atmosphere, and protected from light.[1][2][3][4] If you need to store it in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid storing in aqueous buffers for extended periods.
Q4: I am seeing inconsistent results in my dopamine receptor binding assays. What are the critical parameters to control?
A4: Inconsistent results in receptor binding assays can stem from multiple factors. Key parameters to control include:
-
Ligand Concentration: Ensure accurate and consistent concentrations of both the radioligand and your test compound.
-
Incubation Time and Temperature: These should be optimized and kept constant to ensure the binding reaction reaches equilibrium.[5][6][7]
-
Buffer Composition: pH, ionic strength, and the presence of divalent cations can significantly impact binding.[5]
-
Non-Specific Binding: High non-specific binding can mask the true specific binding. Ensure you are using an appropriate concentration of a suitable displacer.
-
Compound Stability in Assay Buffer: Verify that your compound is stable under the assay conditions for the duration of the experiment.
Section 2: Synthesis and Purification Troubleshooting
The synthesis of this compound can be challenging due to the electron-rich nature of the aromatic ring and the presence of the phenolic hydroxyl group. A common and effective synthetic route is the Pictet-Spengler reaction.[1][2][8][9][10][11][12][13][14]
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol via Pictet-Spengler Reaction
-
Reaction Setup: To a solution of m-tyramine hydrochloride (1 equivalent) in water, add aqueous formaldehyde (37 wt. %, 1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
-
Reaction Setup: Dissolve the purified 1,2,3,4-tetrahydroisoquinolin-5-ol (1 equivalent) in formic acid (excess, can be used as solvent).
-
Reaction Conditions: Add aqueous formaldehyde (37 wt. %, 2.5 equivalents) and heat the mixture to 80-90°C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully add it to a beaker of ice. Basify with a concentrated solution of sodium hydroxide until pH > 10.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography.
Troubleshooting Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Guide |
| Low yield in Pictet-Spengler reaction | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient duration. Monitor by TLC until the starting material is consumed. |
| Side reactions due to harsh acidic conditions. | While acid is necessary, prolonged exposure to strong acid at high temperatures can lead to side products. Consider using milder conditions if possible. | |
| Formation of multiple products in N-methylation | Over-methylation or side reactions. | The Eschweiler-Clarke reaction is generally clean. However, ensure the temperature is controlled. Alternative, milder methylation procedures using methyl iodide with a non-nucleophilic base could be explored, though this may lead to quaternization. |
| Difficulty in purifying the final product | Co-eluting impurities. | If standard silica gel chromatography is insufficient, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization of the salt form can also be an effective purification method.[15] |
| Product degradation during purification | Oxidation of the phenolic hydroxyl group. | As mentioned in the FAQs, perform chromatography quickly and consider adding an antioxidant to the crude material. Use degassed solvents. |
Diagram: Impurity Profiling Decision Tree
Caption: Decision tree for identifying and addressing impurities.
Section 3: Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for obtaining reliable experimental data.
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the expected structure. The absence of significant impurity peaks is crucial. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should match the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, with purity typically >95% for in vitro studies and >98% for in vivo studies. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. |
Troubleshooting Analytical Results
Q: My ¹H NMR spectrum shows broad peaks for the aromatic protons. What could be the reason?
A: Broadening of NMR signals can be due to several factors:
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Aggregation: At higher concentrations, the molecule might aggregate, leading to broader peaks. Try acquiring the spectrum at a lower concentration.
-
Chemical exchange: If there are conformational isomers that are slowly interconverting on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature might resolve these peaks.
Q: My HPLC analysis shows a tailing peak for my compound. How can I improve the peak shape?
A: Peak tailing in HPLC is often due to interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be due to interaction with residual silanol groups on the silica-based column. To improve peak shape, try:
-
Adding a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can improve peak shape.
-
Lowering the pH of the mobile phase: This will ensure your compound is fully protonated and less likely to interact with the stationary phase.
-
Using a different type of column: Columns specifically designed for the analysis of basic compounds are available.
Section 4: Troubleshooting Pharmacological Assays
The biological activity of this compound is often assessed in dopamine receptor binding assays and in vivo models of neurological disorders.
Diagram: Workflow for Troubleshooting Inconsistent In Vitro Data
Caption: A systematic approach to troubleshooting in vitro assay variability.
Common Issues in In Vivo Studies
Q: I am not observing the expected behavioral effects in my animal model after administering the compound. What should I check?
A: Lack of efficacy in an in vivo model can be due to several factors beyond the compound's intrinsic activity:
-
Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or may not be crossing the blood-brain barrier effectively. Consider performing pharmacokinetic studies to determine the compound's concentration in the plasma and brain.
-
Dose: The dose used may be too low. A dose-response study is essential to determine the optimal dose.
-
Route of Administration: The chosen route of administration may not be appropriate. Consider alternative routes (e.g., intraperitoneal vs. oral).
-
Animal Model: The chosen animal model may not be sensitive to the compound's mechanism of action.
By systematically addressing these potential sources of variability, researchers can enhance the reliability and reproducibility of their experiments with this compound.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Zhou, K., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]
- PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel). [Link]
- Chen, J., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2264. [Link]
- ResearchGate. (2016).
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
- Scribd. (n.d.). Bischler Napieralski Reaction | PDF. [Link]
- Assay Depot. (2024).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246–13279. [Link]
- PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- NCBI Bookshelf. (2021).
- ResearchGate. (n.d.). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... | Download Scientific Diagram. [Link]
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
- ResearchGate. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. [Link]
- Molecular Biology of the Cell (MBoC). (2017).
- MDPI. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]
- MDPI. (2016).
- Google Patents. (n.d.).
- PubMed Central. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- PubMed Central. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- Organic Chemistry Frontiers (RSC Publishing). (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. [Link]
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]
- The Royal Society of Chemistry. (2022). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- ChemRxiv. (2022).
- J-STAGE. (n.d.). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]
- ResearchGate. (2019). Tetrahydroisoquinolin‐5‐amine moiety in biologically active compounds.. [Link]
- ResearchGate. (2021). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Welcome to the dedicated technical support guide for the synthesis and refinement of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. This document is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common experimental challenges. Our focus is on explaining the causality behind protocol choices, ensuring reproducible outcomes, and grounding our advice in established chemical principles.
I. Overview & Core Synthesis Strategy
The synthesis of this compound is typically approached via a two-stage process. The foundational framework, the tetrahydroisoquinoline (THIQ) core, is first constructed using the Pictet-Spengler reaction . This is followed by N-methylation to yield the final product. This strategy is efficient, but success hinges on precise control over key reaction parameters, particularly during the initial cyclization step.
The overall workflow is visualized below:
Caption: Competing pathways in the Pictet-Spengler cyclization.
Problem 2: Dark Brown/Black Reaction Mixture & Low Yield of Identifiable Product
Question: My reaction mixture turns very dark, and upon workup, I isolate a tar-like substance with very little of my desired product. What is happening?
Causality Analysis: Phenols are sensitive to both acidic conditions and oxidation. The combination of a strong acid, heat, and the presence of an aldehyde can lead to polymerization and degradation. The dark color is a strong indicator of the formation of complex, polymeric side products. [1]The starting material or product may also be susceptible to air oxidation, which is often catalyzed by acid.
Solutions:
| Parameter | Recommendation & Rationale |
| Atmosphere | Run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidation of the electron-rich phenolic ring by atmospheric oxygen, which can be a primary cause of color formation and degradation. |
| Reagent Purity | Use freshly distilled or high-purity formaldehyde. Commercial formaldehyde solutions (formalin) contain methanol and can form paraformaldehyde. Using a fresh, high-quality source ensures reproducible stoichiometry and minimizes impurities that could catalyze decomposition. |
| Temperature Control | Strictly control the temperature. Avoid excessive heating. Start the reaction at a lower temperature (e.g., 0 °C) and only warm if necessary, while monitoring by TLC. |
| Workup | Work up the reaction promptly upon completion. Do not let the reaction sit in the acidic medium for an extended period. Quench the acid by basifying the mixture with a cold solution of NaHCO₃ or Na₂CO₃. |
IV. Troubleshooting Guide: Eschweiler-Clarke N-Methylation (Stage 2)
This guide addresses issues that may arise during the N-methylation of the 1,2,3,4-tetrahydroisoquinolin-5-ol intermediate.
Problem 1: Incomplete Reaction or Low Yield
Question: After performing the Eschweiler-Clarke reaction, TLC and NMR analysis show a significant amount of starting material remaining. How can I drive the reaction to completion?
Causality Analysis: The Eschweiler-Clarke reaction relies on the in-situ formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. [2][3]Incomplete reactions can result from insufficient reagents, non-optimal temperature, or premature workup.
Solutions:
| Parameter | Recommendation & Rationale |
| Reagent Stoichiometry | Use a molar excess of both formaldehyde and formic acid. A common ratio is ~2-3 equivalents of each relative to the secondary amine. The excess ensures that the equilibrium for iminium ion formation is pushed forward and that sufficient reducing agent is present. [2] |
| Temperature & Time | Increase reaction temperature. The reaction is often performed at or near the boiling point of the aqueous solution (90-100 °C) and may require several hours. [4]Monitor the reaction by TLC until the starting material spot is completely consumed. |
| pH Control | Ensure the reaction medium remains acidic. Formic acid serves as both the acid catalyst and the hydride source. Its presence is essential for the entire catalytic cycle. |
Problem 2: Formation of an Unexpected Side Product
Question: I've isolated my main product, but I also have a significant side product with a similar polarity. What could it be?
Causality Analysis: While the Eschweiler-Clarke reaction is generally very clean, potential side reactions with a phenolic substrate could include:
-
O-formylation: The phenolic hydroxyl group could potentially be formylated by formic acid under heating, forming a formate ester. This ester would likely be hydrolyzed back to the phenol during aqueous basic workup, but if the workup is not sufficiently basic or prolonged, it might persist.
-
Impurity-driven reactions: Impurities in the starting materials could lead to other byproducts.
Solutions:
| Action | Rationale |
| Thorough Workup | Ensure a robust basic workup. After the reaction, make the solution strongly alkaline (pH > 10) with NaOH or K₂CO₃ and stir for a period (e.g., 1 hour) before extraction. This will hydrolyze any potential formate esters. |
| Characterize Byproduct | Isolate and analyze the side product. Obtain MS and NMR data. A formate ester would show a characteristic carbonyl stretch in the IR (~1720 cm⁻¹) and a distinct formate proton signal in the ¹H NMR spectrum (~8 ppm). |
| Purification | Optimize column chromatography. A slight change in the solvent system polarity (e.g., adding a small amount of triethylamine to the eluent for basic compounds, or a different solvent like methanol/DCM) can often resolve closely-eluting spots. |
V. Experimental Protocols & Data
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol (Stage 1)
This is a representative protocol and should be optimized based on your specific laboratory conditions.
-
To a round-bottom flask maintained under a nitrogen atmosphere, add m-tyramine hydrochloride (1.0 eq).
-
Add trifluoroacetic acid (TFA) as the solvent (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or a 9:1 mixture of chloroform/isopropanol) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by silica gel column chromatography or by precipitation as its HCl salt from an ethereal solution. [1]
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction (Stage 2)
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinolin-5-ol (1.0 eq) in formic acid (90%, ~3.0 eq).
-
Add aqueous formaldehyde (37 wt. %, ~2.5 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath to 100 °C for 4-8 hours. [4]4. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully make it alkaline (pH > 10) by the slow addition of 10% aqueous sodium hydroxide.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization Data (Reference)
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (3H, complex splitting pattern), a singlet for the benzylic C1 protons, two sets of triplets for the C3 and C4 methylene protons, and a singlet for the N-CH₃ protons (~2.4-2.6 ppm). A broad singlet for the phenolic -OH. |
| ¹³C NMR | ~10 unique carbon signals, including aromatic carbons (one of which is deshielded due to the -OH group), aliphatic carbons for C1, C3, and C4, and the N-CH₃ carbon signal (~42-45 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion corresponding to the molecular weight of C₁₀H₁₃NO (m/z ≈ 164.1). |
VI. References
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol. PrepChem.com. (n.d.). Retrieved January 9, 2026, from [Link]
-
The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. University of Johannesburg. (n.d.). Retrieved January 9, 2026, from [Link]
-
Pictet–Spengler reaction. Wikipedia. (2023, November 29). Retrieved January 9, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. (2021, March 29). Retrieved January 9, 2026, from [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. (n.d.). Retrieved January 9, 2026, from [Link]
-
Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. (2001, September). Retrieved January 9, 2026, from [Link]
-
Eschweiler–Clarke reaction. Wikipedia. (2023, April 26). Retrieved January 9, 2026, from [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. (2018, August 24). Retrieved January 9, 2026, from [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. (n.d.). Retrieved January 9, 2026, from [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents. (1997, May 15). Retrieved January 9, 2026, from
-
Oxidative stability of DHA phenolic ester. ResearchGate. (2014, January). Retrieved January 9, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. (2016, March 29). Retrieved January 9, 2026, from [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. (2020, May). Retrieved January 9, 2026, from [Link]
-
2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. (2023, September 25). Retrieved January 9, 2026, from [Link]
-
Eschweiler-Clarke Reaction. YouTube. (2022, May 7). Retrieved January 9, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. (2021, March 18). Retrieved January 9, 2026, from [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. (2021, March 23). Retrieved January 9, 2026, from [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. (2021, February 8). Retrieved January 9, 2026, from [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. (2022, October 11). Retrieved January 9, 2026, from [Link]
-
JPH01153679A - Purification of isoquinoline. Google Patents. (1989, June 15). Retrieved January 9, 2026, from
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. (2014, October 16). Retrieved January 9, 2026, from [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PubMed Central. (2018, February 23). Retrieved January 9, 2026, from [Link]
-
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI. (2023, January 12). Retrieved January 9, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and Other Tetrahydroisoquinoline Analogs for Neurological Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, placing it in the context of other key THIQ derivatives to inform research and development in neuropharmacology. We will delve into the structure-activity relationships (SAR) that govern the interaction of these molecules with key neurological targets, supported by experimental data and detailed protocols.
The Tetrahydroisoquinoline Core: A Privileged Scaffold in Neuroscience
The THIQ framework is a recurring motif in molecules targeting the central nervous system (CNS). Its rigid structure, incorporating a phenethylamine moiety, makes it an ideal template for designing ligands for various receptors, particularly dopaminergic and serotonergic systems.[3][4] The biological effects of THIQ derivatives can be finely tuned by substitutions on both the aromatic ring and the nitrogen atom.[5][6]
Profiling this compound: A Focus on Key Structural Features
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely pharmacological profile by examining the influence of its key structural features: the N-methyl group and the 5-hydroxy group, based on the established SAR of the THIQ class.
N-Methylation: The presence of a methyl group at the 2-position (the nitrogen atom) is a common feature in many biologically active THIQs. N-methylation can significantly impact a compound's pharmacological properties, including its potential for neurotoxicity or neuroprotection. For instance, N-methylated dopamine-derived THIQs have been investigated for their potential role in the pathogenesis of Parkinson's disease due to their structural similarity to the neurotoxin MPP+.[7] Conversely, some N-methylated THIQs, such as N-methyl-(R)-salsolinol, have demonstrated neuroprotective effects in certain experimental models.[8]
5-Position Hydroxylation: Substitution on the aromatic ring is a critical determinant of receptor affinity and selectivity. While data on 5-hydroxy THIQs is limited, studies on related hydroxylated analogs provide valuable insights. For example, the position of hydroxyl groups is crucial for dopaminergic activity, with 6,7-dihydroxy substitution being a key feature of dopamine-derived THIQs like salsolinol.[8] Research on 8-hydroxy-tetrahydroisoquinolines has revealed their potential as inverse agonists at the 5-HT7 receptor, highlighting the importance of the hydroxyl group's placement in directing serotonergic activity.[9] The 5-hydroxy group in our target compound is expected to influence its hydrogen bonding capabilities and overall electronic properties, thereby affecting its interaction with receptor binding pockets.[10]
Comparative Analysis with Other Tetrahydroisoquinolines
To understand the potential performance of this compound, it is essential to compare it with other well-characterized THIQ derivatives. The following table summarizes the known activities of key analogs, providing a basis for predicting the properties of our target compound.
| Compound Name | Structure | Key Biological Activities | Receptor Affinity (Ki, nM) | References |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Precursor for various derivatives; shows some affinity for dopamine and serotonin receptors. | D2-like (antagonist properties) | [1] | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotective effects, MAO inhibitor, potential antidepressant. | Displaces [3H]apomorphine from D2 receptors. | [11] | |
| Salsolinol (1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) | Dopamine-derived, implicated in Parkinson's disease, shows neuroprotective and neurotoxic effects depending on the context. | Interacts with dopamine D2 receptors. | [8] | |
| Pellotine (1,2-Dimethyl-6,7-dimethoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline) | 5-HT7 receptor inverse agonist. | 5-HT7 (EC50 = 457 nM) | [9] | |
| Anhalidine (2-Methyl-6,7-dimethoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline) | Potent 5-HT7 receptor inverse agonist. | 5-HT7 (EC50 = 219 nM) | [9] |
Experimental Protocols for Evaluation
To empirically determine the pharmacological profile of this compound and compare it to other THIQs, the following experimental workflows are recommended.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for synthesizing the THIQ scaffold.[12][13]
Workflow Diagram:
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the appropriate β-arylethylamine (e.g., 3-aminophenol for a 5-hydroxy precursor) and an aldehyde (e.g., acetaldehyde for a 1-methyl derivative) in a suitable solvent (e.g., dichloromethane or toluene).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or BF3·OEt2) to the reaction mixture. The acid facilitates the formation of the electrophilic iminium ion.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Receptor Binding Assays
To determine the affinity of the synthesized compounds for dopamine and serotonin receptors, competitive radioligand binding assays are the gold standard.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A), a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
To assess whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs), functional assays measuring downstream signaling, such as cyclic AMP (cAMP) levels, are crucial.
Workflow Diagram:
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: For agonist testing, add increasing concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Stimulation: Incubate the cells with the compounds for a specified time to allow for receptor activation and modulation of adenylyl cyclase activity.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel CNS-active agents. While this compound represents an under-explored molecule, the principles of medicinal chemistry and the wealth of data on related analogs allow us to formulate a clear strategy for its synthesis and pharmacological evaluation. By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the affinity and functional activity of this and other novel THIQ derivatives at key neurological targets. This will not only contribute to a deeper understanding of the structure-activity relationships within this important class of compounds but also pave the way for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- Naoi, M., Maruyama, W., & Yi, H. (1996). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neuroscience Research, 24(4), 315-326. [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-13. [Link]
- Al-Hiari, Y. M., El-Abadelah, M. M., & Zarga, M. H. A. (2009). Synthesis, characterization, and crystal structure of some new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines. Molecules, 14(9), 3459-3470. [Link]
- Drug Design Org.
- Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38167-38177. [Link]
- Denny, W. A., & Palmer, B. D. (2017). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 25(15), 4079-4093. [Link]
- Engels, M. F., & Scheffer, J. J. (1998). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Current medicinal chemistry, 5(6), 519-534. [Link]
- Ogden, K. K., Khatri, A., Traynelis, S. F., & Liotta, D. C. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 56(13), 5351-5381. [Link]
- Mazurek, A. P., Rys, B., & Sadlej, J. (1996). Synthesis and pharmacological properties of 1, 2, 3, 4-tetrahydroisoquinoline derivatives. Acta poloniae pharmaceutica, 53(1), 25-29. [Link]
- Maruyama, W., Dostert, P., & Naoi, M. (2002). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease.
- Ueno, H., Yokota, K., Hoshi, J., Yasue, K., Hayashi, M., Hase, Y., ... & Cho, H. (2005). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Journal of medicinal chemistry, 48(10), 3587-3603. [Link]
- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS chemical neuroscience, 12(23), 4385-4395. [Link]
- Schmidt, M., Scherkus, C., Muschiol, J., Menyes, U., & Gröger, H. (2018). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Sarpong, R., & Tantillo, D. J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). The Journal of organic chemistry, 86(15), 9995-10037. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- van Vliet, L. A., Tepper, P. G., de Boer, P., & Kruse, C. G. (2000). Novel 1, 2, 3, 4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 10(11), 1183-1186. [Link]
- Gellynck, E., Heyninck, E., & Smolders, I. (2013). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 33(1), 1-56. [Link]
- Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287. [Link]
- Dukat, M., Mosier, P. D., Kolanos, R., Roth, B. L., & Glennon, R. A. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. ACS chemical neuroscience, 7(5), 584-590. [Link]
- Wikipedia. N-Methylserotonin. [Link]
- Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2014). 1-Methyl-1, 2, 3, 4-tetrahydroisoquinoline, an endogenous neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Neurotoxicity research, 25(1), 14-26. [Link]
- Al-Salahi, R., Al-Qawasmeh, R. A., & Marashdah, A. (2020). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Molecules, 25(21), 5127. [Link]
- Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287. [Link]
- Gatch, M. B., Forster, M. J., & Taylor, D. P. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Psychopharmacology, 241(2), 431-443. [Link]
- Abdul-Hay, H., Macias, A. T., & Setola, V. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. [Link]
- Mokrosz, M. J., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., ... & Chojnacka-Wójcik, E. (1999). 1, 2, 3, 4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 7(2), 287-295. [Link]
- Yuan, J., Chonder, A., & Luedtke, R. R. (2010). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & medicinal chemistry, 18(15), 5576-5586. [Link]
- Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]
- ResearchGate. ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. [Link]
- Schmidt, C. J., & Taylor, V. L. (1990). Characterization of acute N-ethyl-3, 4-methylenedioxyamphetamine (MDE) action on the central serotonergic system. Pharmacology Biochemistry and Behavior, 35(4), 863-868. [Link]
- Scotton, W. J., Hill, L. J., Williams, A. C., & Barnes, N. M. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice.
Sources
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
A Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and Leading Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, the exploration of novel neuroprotective agents is paramount. This guide provides an in-depth technical comparison of the emerging investigational compound, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, with established and widely studied neuroprotectants: Edaravone, Riluzole, N-acetylcysteine (NAC), and the natural compound Curcumin. Due to the limited specific data on this compound, this guide will leverage data from its close and well-researched analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), as a representative of this chemical class.
This document is designed to be a comprehensive resource, offering a comparative analysis of mechanisms of action, supported by available preclinical data, and detailed experimental protocols for key neuroprotection assays.
The Landscape of Neuroprotection: A Multifaceted Challenge
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. The underlying pathological mechanisms are complex and interconnected, often involving oxidative stress, excitotoxicity, neuroinflammation, and apoptosis. Effective neuroprotection, therefore, hinges on the ability of a therapeutic agent to modulate one or more of these deleterious pathways.
Profiling the Neuroprotectants
This guide will focus on a diverse array of compounds, each with a unique and, in some cases, overlapping mechanistic profile.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): An endogenous compound found in the brain, 1MeTIQ is a promising neuroprotective agent with a multi-target profile. Its neuroprotective effects are attributed to its ability to counteract oxidative stress and inhibit glutamate-induced excitotoxicity.
-
Edaravone: A potent free radical scavenger, Edaravone is clinically approved for the treatment of acute ischemic stroke and ALS.[1] Its primary mechanism involves the direct neutralization of reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.[2]
-
Riluzole: Another clinically approved drug for ALS, Riluzole's neuroprotective action is primarily attributed to its anti-glutamatergic properties.[3] It modulates glutamatergic neurotransmission by inhibiting glutamate release and blocking postsynaptic glutamate receptors.[3]
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular glutathione levels and directly scavenging free radicals.
-
Curcumin: The primary bioactive compound in turmeric, Curcumin is a natural polyphenol with a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-protein aggregation properties.[4]
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective efficacy of these compounds stems from their ability to intervene in key pathological cascades. A comparative overview of their primary mechanisms is presented below.
| Feature | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Edaravone | Riluzole | N-acetylcysteine (NAC) | Curcumin |
| Primary Mechanism | Multi-target: Anti-excitotoxic & Antioxidant | Free Radical Scavenger | Anti-glutamatergic | Glutathione Precursor & Antioxidant | Multi-target: Antioxidant, Anti-inflammatory, Anti-protein aggregate |
| Excitotoxicity | Inhibits NMDA receptors and glutamate release[5] | Indirectly by reducing ROS-mediated damage | Inhibits glutamate release and blocks NMDA receptors[3] | Modulates glutamate levels via the cystine/glutamate antiporter | Inhibits glutamate release and modulates glutamate receptors[6][7] |
| Oxidative Stress | Scavenges free radicals | Potent scavenger of hydroxyl and peroxyl radicals[2] | Reduces excitotoxicity-induced ROS production | Increases glutathione synthesis and directly scavenges ROS | Potent scavenger of free radicals and induces antioxidant enzymes |
| Neuroinflammation | Limited direct evidence | Can reduce inflammatory responses secondary to oxidative stress | May have indirect anti-inflammatory effects | Reduces pro-inflammatory cytokine production | Potent inhibitor of pro-inflammatory signaling pathways (e.g., NF-κB) |
| Apoptosis | Can inhibit caspase-3 activity[5] | Reduces apoptosis triggered by oxidative stress | Can attenuate excitotoxicity-induced apoptosis | Can modulate apoptotic pathways | Inhibits multiple pro-apoptotic pathways |
Quantitative Comparison of In Vitro Efficacy
Direct comparison of the potency of these neuroprotective agents is challenging due to variations in experimental models and conditions across different studies. The following tables summarize available quantitative data from in vitro studies in two key models of neurotoxicity: glutamate-induced excitotoxicity and MPP+-induced toxicity (a model for Parkinson's disease).
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Neurotoxic Insult | Endpoint | Efficacy/Potency | Reference(s) |
| 1MeTIQ | Rat cerebellar granule cells | 100-250 µM Glutamate | Cell Viability | 500 µM 1MeTIQ showed almost complete neuroprotection, comparable to 0.5 µM MK-801 and 5 µM memantine. | [8] |
| Edaravone | Spiral Ganglion Neurons | 2 mM Glutamate | Cell Viability (MTT) | 500 µM Edaravone significantly increased cell viability from ~25% to ~49% when added 2h post-insult. | [9] |
| Riluzole | Crayfish neuromuscular junction | 20 mM Glutamate | EPSP Amplitude | 50 µM Riluzole protected against loss of EPSP amplitude. | |
| NAC | Mouse cortical cultures | NAC-induced excitotoxicity | Neuronal Death | High concentrations (1-10 mM) of NAC itself were found to be excitotoxic in this model. | |
| Curcumin | SH-SY5Y cells | 30 mM Glutamate | Cell Viability (MTS) & LDH Release | 1 µM Curcumin effectively protected against glutamate-induced toxicity. | [7] |
Table 2: Neuroprotective Efficacy Against MPP+-Induced Toxicity
| Compound | Cell Line | Neurotoxic Insult | Endpoint | Efficacy/Potency | Reference(s) |
| 1MeTIQ | Not directly compared in the same MPP+ model in the provided search results. | - | - | - | - |
| Edaravone | PC12 cells | MPP+ | Cell Viability & Apoptosis | Edaravone inhibited the decrease in cell viability and apoptosis induced by MPP+. | |
| Riluzole | SH-SY5Y cells | MPP+ | Dopaminergic Cell Loss | 1-10 µM Riluzole dose-dependently reduced MPP+-induced dopaminergic cell loss. | |
| NAC | SH-SY5Y cells in a co-culture model | Rotenone (another mitochondrial complex I inhibitor) | Cell Viability (MTT) & ROS | Nanoformulations of NAC protected against rotenone-induced cytotoxicity and oxidative stress. | [8] |
| Curcumin | Differentiated PC12 cells | 1 mM MPP+ | Cell Viability | 10 µM Curcumin increased cell viability to ~95% from ~62% with MPP+ alone. | [4] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by complex signaling pathways. The following diagram illustrates some of the key pathways involved.
Key neuroprotective mechanisms against common neurotoxic insults.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound in an in vitro cell culture model.
A generalized workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the neuroprotective compound for a predetermined duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate, MPP+) to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control cells.
DCFDA Assay for Intracellular ROS Production
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Loading: After the neurotoxic insult, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the ROS production in cells treated with the neurotoxin alone.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Cleavage of the substrate by active caspase-3 releases the fluorophore or chromophore, which can be quantified.
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Incubation: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate and incubate at 37°C for 1-2 hours in the dark.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and express the results as a fold change relative to the control group.
Conclusion
The comparative analysis of this compound (represented by its analog 1MeTIQ) and the established neuroprotectants Edaravone, Riluzole, NAC, and Curcumin reveals a landscape of diverse and complementary mechanisms of action. While Edaravone and NAC primarily target oxidative stress, Riluzole focuses on mitigating glutamate excitotoxicity. In contrast, 1MeTIQ and Curcumin exhibit a more multi-faceted approach, targeting both excitotoxicity and oxidative stress.
The available in vitro data, while not directly comparable in all cases, suggests that all these compounds show promise in preclinical models of neurodegeneration. 1MeTIQ, in particular, demonstrates a potency in anti-excitotoxic assays that is comparable to established NMDA receptor antagonists.
For drug development professionals, this guide highlights the potential of substituted tetrahydroisoquinolines as a chemical scaffold for the development of novel neuroprotective agents. The multi-target nature of compounds like 1MeTIQ may offer a therapeutic advantage in complex neurodegenerative diseases where multiple pathological pathways are at play. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising compounds and to guide the development of the next generation of neuroprotective therapies.
References
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-875. [Link]
- Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group. The New England journal of medicine, 330(9), 585–591. [Link]
- Chen, Y., et al. (2015). Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons. Neural Plasticity, 2015, 803028. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233–S241. [Link]
- Gao, H., et al. (2014). Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression. Journal of the Neurological Sciences, 343(1-2), 115-119. [Link]
- Kirsch, L., Ishizaki, S., & Frasca, A. (2020). Preliminary evidence that riluzole protects against glutamate-induced excitotoxicity at the crayfish neuromuscular junction. Pioneering Neuroscience, 18, 39-44. [Link]
- Krzyzanowska, W., et al. (2011). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Neurotoxicity Research, 20(3), 238-251. [Link]
- Lin, Y., et al. (2012). Curcumin inhibits glutamate release from rat prefrontal nerve endings by affecting vesicle mobilization. International Journal of Molecular Sciences, 13(6), 7009-7021. [Link]
- Mancuso, C., et al. (2012). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience, 10(1), 38-44. [Link]
- Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and Behavior, 3(4), 329-352. [Link]
- Sarnowska, A., et al. (2016). Curcumin and N-Acetylcysteine Nanocarriers Alone or Combined with Deferoxamine Target the Mitochondria and Protect against Neurotoxicity and Oxidative Stress in a Co-Culture Model of Parkinson's Disease. International Journal of Molecular Sciences, 17(1), 130. [Link]
- Sharma, S., et al. (2017). Inhibitory effects of curcumin and cyclocurcumin in 1-methyl-4-phenylpyridinium (MPP+) induced neurotoxicity in differentiated PC12 cells. Scientific Reports, 7(1), 17003. [Link]
- Wang, R., et al. (2014). Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network.
- Watanabe, T., et al. (2004). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Pharmacy and Therapeutics, 29(3), 211-229. [Link]
- Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews, 12(1), 9-20. [Link]
- Zhang, X., et al. (2010). N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures. Journal of Biomedical Science, 17, 30. [Link]
Sources
- 1. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Curcumin and N-Acetylcysteine Nanocarriers Alone or Combined with Deferoxamine Target the Mitochondria and Protect against Neurotoxicity and Oxidative Stress in a Co-Culture Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
The validation of an analytical method ensures its suitability for its intended purpose, providing confidence in the accuracy, precision, and reliability of the results. This is particularly critical in a pharmaceutical setting, where such data underpins safety and efficacy assessments. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for analytical method validation.
Physicochemical Properties and Analytical Considerations
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a heterocyclic amine with a phenolic hydroxyl group. Its structure suggests good solubility in polar organic solvents and aqueous acidic solutions. The presence of a chromophore (the isoquinoline ring system) makes it a suitable candidate for UV-Vis spectrophotometric detection. The phenolic hydroxyl group may also impart native fluorescence, opening the possibility of highly sensitive fluorescence detection. Furthermore, the basic nitrogen atom makes the molecule readily ionizable, which is ideal for mass spectrometry-based detection.
Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, three primary chromatographic techniques are considered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Principle | Absorbance of UV light by the analyte. | Emission of light by the analyte after excitation at a specific wavelength. | Separation by mass-to-charge ratio of analyte ions. |
| Selectivity | Moderate; dependent on chromatographic separation. | High; requires both specific excitation and emission wavelengths. | Very High; based on parent and fragment ion masses. |
| Sensitivity | µg/mL to high ng/mL range. | High ng/mL to pg/mL range. | pg/mL to fg/mL range. |
| Matrix Effect | Low to moderate. | Moderate; potential for quenching. | High; potential for ion suppression or enhancement. |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
Proposed Analytical Methodologies and Validation Strategies
The following sections outline the proposed experimental protocols and validation strategies for each technique, based on established methods for similar tetrahydroisoquinoline compounds[1]. The validation will adhere to the ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[2][3][4].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (estimated to be around 280 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare samples by dissolving the material in methanol and diluting with the mobile phase to fall within the calibration range.
-
Caption: HPLC-UV Method Validation Workflow.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity, particularly in the presence of co-eluting impurities that do not fluoresce, HPLC-FLD is a superior alternative to HPLC-UV.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions: Similar to HPLC-UV, but optimization of the mobile phase pH may be required to enhance fluorescence.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): Determined by scanning a standard solution (e.g., ~280 nm).
-
Emission Wavelength (λem): Determined by scanning a standard solution (e.g., ~310 nm).
-
-
Standard and Sample Preparation: As per the HPLC-UV method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying this compound in complex biological matrices such as plasma or tissue homogenates. The following protocol is adapted from a method for structurally similar compounds[1].
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: Precipitate proteins in the sample by adding a threefold volume of cold acetonitrile.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a mixed-mode or reverse-phase SPE cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample.
-
Wash with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Column: A C18 or HILIC column suitable for LC-MS.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion ([M+H]⁺): The exact mass of this compound would need to be determined, but for a similar compound, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, the molecular weight is 179.22 g/mol [5].
-
Product Ions: Determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions would be selected for quantification and qualification.
-
-
Internal Standard: A stable isotope-labeled version of the analyte is highly recommended for the most accurate and precise results.
-
Caption: LC-MS/MS Bioanalytical Method Validation Workflow.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines[2][3][4].
| Validation Parameter | Acceptance Criteria | Applicable To |
| Specificity/Selectivity | No interference at the retention time of the analyte. | All methods |
| Linearity (r²) | ≥ 0.995 | All methods |
| Range | Typically 80-120% of the test concentration for assays. | All methods |
| Accuracy (% Recovery) | Typically 98-102% for drug substance; 95-105% for drug product. For bioanalysis, within ±15% of nominal (±20% at LLOQ). | All methods |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2%. Intermediate Precision (Inter-day): ≤ 3%. For bioanalysis, ≤ 15% (≤ 20% at LLOQ). | All methods |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Quantitative impurity methods |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | Quantitative impurity methods and bioanalysis |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | All methods |
Conclusion
While a specific, validated analytical method for this compound is not yet documented in the public domain, this guide provides a comprehensive framework for the development and validation of such a method. The choice between HPLC-UV, HPLC-FLD, and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For early-stage drug substance characterization, HPLC-UV offers a cost-effective and robust solution. For trace-level quantification in biological fluids, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable choice. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently establish a reliable and reproducible analytical method for this compound, ensuring the integrity and quality of their data.
References
- Igarashi, K., Ohta, M., Nakanishi, T., Kakiuchi, Y., Bissel, P., & Castagnoli, Jr., N. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-88. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. National Center for Biotechnology Information.
- Bari, M. M., & Rahmat, S. (2019). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 14(6), 50-58. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chemical Synthesis Database. (2025). 2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Shabir, G. A. (2004). Step-by-step analytical methods validation and protocol in the quality system compliance industry.
Sources
- 1. jsbms.jp [jsbms.jp]
- 2. iosrphr.org [iosrphr.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. [PDF] Step-by-step analytical methods validation and protocol in the quality system compliance industry | Semantic Scholar [semanticscholar.org]
- 5. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | C10H13NO2 | CID 42158 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Analogs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Compounds incorporating the THIQ nucleus exhibit diverse pharmacological activities, engaging with a range of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[4][5] This guide focuses on the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol core, providing an in-depth, comparative analysis of its structure-activity relationships (SAR). We will dissect how specific structural modifications to this scaffold influence receptor binding affinity and functional activity, offering field-proven insights for researchers and professionals in drug development.
The Core Scaffold: A Foundation for Neuromodulation
The parent compound, this compound, presents several key positions amenable to chemical modification to explore and optimize biological activity. Understanding the impact of substitutions at these sites is crucial for designing next-generation ligands with enhanced potency, selectivity, and desired functional outcomes (e.g., agonist vs. antagonist activity).
Key Modification Sites:
-
N-2 Position: The secondary amine is a critical interaction point, and its substituent dictates steric and electronic properties.
-
C-5 Phenolic Group: The hydroxyl group can act as a hydrogen bond donor and/or acceptor, a key pharmacophoric feature for many GPCR ligands.
-
Aromatic Ring (Positions C-6, C-7, C-8): Substitution on the benzene ring can modulate lipophilicity, electronic distribution, and introduce new interactions with the receptor binding pocket.
-
Aliphatic Ring (Positions C-1, C-3, C-4): Modifications here can influence the conformation of the THIQ core and introduce chirality, which often has a profound impact on activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Our analysis synthesizes data from multiple studies to build a coherent SAR model. The primary targets discussed are the Dopamine D2 (D2R) and Serotonin 1A (5-HT1A) receptors, as they are frequently modulated by THIQ derivatives and are implicated in a range of neurological and psychiatric disorders.[4][5][6][7]
Modifications at the N-2 Position
The substituent on the nitrogen atom is a primary determinant of affinity and functional activity. In many ligand classes, this group extends into a variable region of the receptor binding pocket.
| Compound ID | N-2 Substituent | Aromatic Ring Substituents | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Parent | -CH₃ | 5-OH | D2 / 5-HT1A | (Baseline) | (Baseline) |
| Analog 1a | -(CH₂)₃-Aryl | 5-OH | 5-HT1A | Low (e.g., >100) | Weak Partial Agonist |
| Analog 1b | -(CH₂)₄-Aryl | 5-OH | 5-HT1A | High (e.g., <10) | Agonist/Partial Agonist |
| Analog 1c | -(CH₂)₂-Aryl | 5-OH | 5-HT1A | Moderate (e.g., 20-50) | Partial Agonist |
Expert Insights: Studies on related N-substituted THIQs reveal that the length of the alkyl chain linking the nitrogen to a terminal aryl group is critical for 5-HT1A receptor affinity.[5] A three- or four-atom linker often provides the optimal distance to engage with key receptor residues. The volume and nature of the terminal aryl group are also crucial parameters that determine affinity.[5] For instance, a four-membered alkyl chain (Analog 1b) generally confers higher affinity than shorter chains.[5]
Modifications on the Aromatic Ring
Altering the substitution pattern of the benzene moiety can fine-tune receptor selectivity and affinity.
| Compound ID | N-2 Substituent | Aromatic Ring Substituents | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2 vs. D3) |
| Analog 2a | -R | 5-OH, 7-CF₃SO₂O- | D3 | 5.3 | ~150-fold vs D2 |
| Analog 2b | -R | 5-OH | D3 | >100 | Low |
| Analog 2c | -R | 7,8-dichloro | PNMT | 0.24 | N/A |
| Analog 2d | -R | (unsubstituted) | PNMT | 10.3 | N/A |
Expert Insights: The introduction of specific substituents on the aromatic ring can dramatically enhance affinity and introduce selectivity for closely related receptor subtypes. For example, adding a 7-triflate (-CF₃SO₂O) group to a THIQ scaffold (Analog 2a) was instrumental in achieving high affinity for the D3 receptor with 150-fold selectivity over the D2 receptor.[4] Similarly, for inhibitors of phenylethanolamine N-methyltransferase (PNMT), adding chloro groups at the 7 and 8 positions (Analog 2c) increases potency by over 40-fold compared to the unsubstituted analog (Analog 2d).[8] This highlights the importance of probing the electronic and steric requirements of the receptor's aromatic binding region.
Modifications at the C-3 Position
The region around the C-3 position appears to be sterically constrained, yet capable of specific hydrogen bonding interactions.
| Compound ID | N-2 Substituent | C-3 Substituent | Aromatic Ring Substituents | Target Receptor | Binding Affinity (Ki, µM) |
| Analog 3a | -H | -CH₃ | (unsubstituted) | PNMT | (Enhanced vs. Parent) |
| Analog 3b | -H | -CH₂OH | (unsubstituted) | PNMT | 2.4 |
| Analog 3c | -H | -H | (unsubstituted) | PNMT | 10.3 |
| Analog 3d | -H | -CH₂CH₃ | (unsubstituted) | PNMT | (Diminished vs. 3a) |
Expert Insights: For PNMT inhibitors, substitution at the C-3 position of the THIQ core has a significant impact. A methyl group (Analog 3a) enhances activity over the parent compound (Analog 3c).[8] The introduction of a hydroxymethyl group (Analog 3b) also leads to a potent inhibitor, suggesting the presence of a hydrogen-bond-accepting residue in the enzyme's active site.[8] However, extending the alkyl chain to an ethyl group (Analog 3d) diminishes potency, indicating this region is spatially compact.[8]
GPCR Signaling: The Mechanism of Action
Many THIQ derivatives exert their effects by modulating GPCRs that couple to inhibitory G-proteins (Gαi/o). Activation of these receptors, such as D2 and 5-HT1A, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][9] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).
Caption: Gαi-coupled GPCR signaling pathway modulated by THIQ agonists.
Experimental Protocols: A Guide to Self-Validating Systems
The reliability of any SAR study hinges on the robustness and reproducibility of its experimental assays. Here, we detail the standard protocols for quantifying ligand-receptor interactions and subsequent functional responses.
Protocol 1: Radioligand Competitive Binding Assay (for Ki Determination)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[10][11]
Objective: To determine the inhibitory constant (Ki) of unlabeled THIQ analogs.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2R or 5-HT1A).
-
Radioligand with known affinity for the target (e.g., [³H]Spiperone for D2R).
-
Unlabeled test compounds (THIQ analogs).
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[13]
-
96-well microplates and glass fiber filters (GF/C, pre-soaked in 0.3% PEI).[12]
-
Filtration apparatus (cell harvester) and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in fresh, cold Binding Buffer to the desired protein concentration (typically 50-120 µg protein per well).[12]
-
Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:[12]
-
Total Binding: 50 µL radioligand, 50 µL Binding Buffer, 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand, 50 µL of a high concentration of a known competing ligand (e.g., 10 µM Haloperidol for D2R), 150 µL membrane suspension.
-
Competition: 50 µL radioligand, 50 µL of test compound dilution (typically 10 concentrations over a 5-log unit range), 150 µL membrane suspension.[10]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked GF/C filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[12][13]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Protocol 2: cAMP Functional Assay (for EC₅₀/IC₅₀ Determination)
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of the second messenger cAMP following receptor activation.[9] We describe a common method using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the functional potency (EC₅₀) of agonists or inhibitory potency (IC₅₀) of antagonists.
Materials:
-
HEK293 cells stably expressing the target Gαi-coupled receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP HTRF assay kit (containing d2-labeled cAMP and anti-cAMP cryptate antibody).[14]
-
White, opaque 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Seed cells into 384-well plates and grow to near confluence.
-
Agonist Mode Assay:
-
Remove culture medium and add test compounds at various concentrations.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This is necessary for Gαi-coupled receptors to measure the inhibition of this stimulation.
-
Incubate for 15-20 minutes at room temperature.[15]
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with various concentrations of the test antagonist for ~10 minutes.
-
Add a known agonist at a fixed concentration (typically its EC₈₀) to all wells except the basal control.
-
Add a fixed concentration of forskolin.
-
Incubate for 15-20 minutes.
-
-
Lysis and Detection: Add the HTRF lysis and detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.[14]
-
Data Analysis:
-
Calculate the HTRF ratio (Em665/Em620 * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[14]
-
For agonists, plot the percent inhibition of the forskolin response against the log of the agonist concentration to determine the EC₅₀ value.
-
For antagonists, plot the percent inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀ value.
-
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Cisbio. (2019, March 15). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
- Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed.
- Parma, R., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-84.
- (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
- Mokrosz, M. J., et al. (n.d.). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed.
- Wilson, R. J., et al. (2018). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties. Journal of Medicinal Chemistry.
- (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771.
- National Center for Biotechnology Information. (2021, September 8). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?.
- Bentham Science. (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER.
- Faheem, M., et al. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem.
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- CONICET. (n.d.).
- DeMarinis, R. M., et al. (n.d.). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central.
- American Chemical Society. (n.d.). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.
- National Center for Biotechnology Information. (n.d.).
- (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- American Chemical Society. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.
- Amsterdam UMC. (n.d.).
- Wikipedia. (n.d.). 5-HT1A receptor.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. Given the absence of published cross-reactivity data for this specific molecule, we present a robust, multi-tiered strategy grounded in established pharmacological principles and best practices in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk a novel compound by proactively identifying and characterizing potential molecular promiscuity.
The tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. While this versatility is beneficial for designing specific ligands, it also presents a significant risk of off-target interactions, which can lead to unforeseen side effects or toxicity. Therefore, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a critical step in establishing a compound's true therapeutic potential.
Our approach is built on a logical progression from broad, high-throughput screening to more focused, functional analyses of identified interactions. We will detail the rationale behind target selection, provide validated experimental protocols, and present a model for comparative data analysis.
Part 1: The Strategic Approach to Selectivity Profiling
A successful selectivity profiling campaign is tiered, designed to efficiently identify potential liabilities and guide further investigation without expending unnecessary resources. Our recommended workflow prioritizes a broad initial screen against a panel of targets known to be modulated by the THIQ scaffold, followed by functional validation of any significant "hits."
This strategy ensures that we first understand the landscape of potential interactions before committing to more complex, resource-intensive assays. The decision to proceed with a compound is thus based on a comprehensive and data-driven risk assessment.
Caption: Tiered workflow for cross-reactivity assessment.
Part 2: Experimental Design & Methodologies
The foundation of a reliable cross-reactivity study lies in the use of validated, reproducible, and industry-standard assays. Here, we detail the protocols for a comprehensive evaluation of this compound.
Primary Screening: Radioligand Binding Assays
The initial step involves screening the compound against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are the gold standard for this purpose due to their high throughput, sensitivity, and reproducibility. They directly measure the ability of a test compound to displace a radiolabeled ligand from a specific target, providing a clear indication of binding affinity.
Rationale for Target Selection:
The selection of targets should be guided by the chemical class of the test compound. For a THIQ derivative, the panel must include, at a minimum:
-
Adrenergic Receptors: (α1A, α1B, α2A, α2B, β1, β2)
-
Dopamine Receptors: (D1, D2, D3, D4, D5) and the Dopamine Transporter (DAT).
-
Serotonin Receptors: (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and the Serotonin Transporter (SERT).
-
Histamine Receptors: (H1, H2, H3)
-
Muscarinic Receptors: (M1, M2, M3, M4, M5)
-
Key Ion Channels: (hERG, Cav1.2, Nav1.5) to assess cardiovascular risk.
A comprehensive panel, such as the Eurofins SafetyScreen44 , is highly recommended as it covers these and other critical targets associated with adverse drug reactions.
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation: Cell membranes or recombinant proteins expressing the target of interest are prepared and stored. A specific, high-affinity radioligand for each target is selected.
-
Incubation: The target preparation is incubated with the radioligand and the test compound (this compound, typically at a screening concentration of 10 µM) in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to control wells (containing no test compound). A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
Secondary Screening & Functional Validation
Any target identified as a "hit" in the primary screen must be validated to confirm the interaction and determine its functional consequence. This is crucial because a compound can bind to a receptor without eliciting a biological response (antagonist) or by activating it (agonist).
2.2.1. Dose-Response Analysis (Ki Determination)
To quantify the binding affinity, a competition binding assay is performed with multiple concentrations of the test compound. This allows for the calculation of the inhibitory constant (Ki), which represents the affinity of the compound for the target.
2.2.2. Functional Assays
The choice of functional assay depends on the target class.
-
For GPCRs:
-
cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic AMP levels are measured. Assays based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence are common.
-
Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes (e.g., Fura-2, Fluo-4).
-
-
For Transporters:
-
Uptake Assays: The ability of the compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter (e.g., DAT, SERT) is measured.
-
Experimental Protocol: cAMP Functional Assay (HTRF)
-
Cell Plating: Cells expressing the target GPCR are plated in a microplate and incubated.
-
Compound Addition: The cells are treated with various concentrations of this compound. For antagonist mode, cells are co-incubated with a known agonist.
-
Lysis & Reagent Addition: Cells are lysed, and the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.
-
Detection: The plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Analysis: Dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists).
Part 3: Data Interpretation & Comparative Analysis
The ultimate goal is to generate a selectivity profile that can be easily compared against other compounds. The data should be summarized in a clear, tabular format.
Hypothetical Comparative Data
Below is a hypothetical comparison of this compound against two reference compounds: a known non-selective THIQ derivative ("Promiscuous THIQ") and a highly selective research tool ("Selective Comparator"). Assume the primary target of interest is Dopamine Receptor D2.
| Target | This compound | Promiscuous THIQ | Selective Comparator |
| Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | |
| Dopamine D2 (Primary Target) | 15 | 25 | 5 |
| Dopamine D3 | 150 | 30 | >10,000 |
| Adrenergic α2A | 850 | 120 | >10,000 |
| Serotonin 5-HT2A | 1,200 | 90 | >10,000 |
| hERG Channel | >10,000 | 550 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Functional Characterization Summary
| Target Hit (from binding) | Functional Assay | Result for this compound |
| Functional Potency (EC50/IC50, nM) | Mode of Action | |
| Dopamine D2 | cAMP Assay | IC50 = 25 |
| Dopamine D3 | cAMP Assay | IC50 = 210 |
Data are hypothetical and for illustrative purposes only.
-
This compound shows good potency for the D2 receptor with a 10-fold selectivity over the D3 receptor and >50-fold selectivity over other tested off-targets.
-
Promiscuous THIQ exhibits multiple high-affinity interactions, suggesting a higher potential for side effects.
-
Selective Comparator demonstrates a clean profile, validating it as a specific research tool.
The functional data confirm that our lead compound acts as an antagonist at both D2 and D3 receptors. The selectivity window (Off-target IC50 / On-target IC50) is a critical parameter for predicting the therapeutic index.
Caption: Decision-making based on selectivity ratio.
Conclusion and Recommendations
This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By employing a tiered strategy of broad binding screens followed by specific functional assays, researchers can build a comprehensive understanding of a compound's selectivity.
Based on our hypothetical data, this compound demonstrates a promising, albeit not perfect, selectivity profile. The 10-fold selectivity over the D3 receptor is a key finding that would require careful consideration in the context of the desired therapeutic application. We recommend proceeding with in vivo studies to determine if this selectivity window translates into a safe and effective therapeutic index. This proactive, data-driven approach to cross-reactivity is essential for mitigating risk and accelerating the journey from discovery to clinical application.
References
- Title: The role of radioligand binding in drug discovery.
- Title: SafetyScreen - In Vitro Pharmacological Profiling. Source: Eurofins Discovery URL:[Link]
- Title: Assay guidance for detecting Gs- and Gi-coupled GPCRs using homogenous cAMP assays. Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]
- Title: Principles of Calcium Flux Assays. Source: Molecular Devices URL:[Link]
A Comparative Guide to the Enantiomeric Separation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: Method Development and Performance Analysis
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in numerous natural products and synthetic compounds with significant biological activities.[1] Consequently, the ability to resolve and quantify the individual enantiomers of novel THIQ derivatives, such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, is a critical step in the drug discovery and development pipeline.
This guide provides a comprehensive comparison of two powerful chromatographic techniques for the enantiomeric separation of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the rationale behind method development, present hypothetical yet representative experimental data, and offer insights into the practical application of these techniques for researchers, scientists, and drug development professionals.
The Significance of Chiral Purity in Tetrahydroisoquinolines
The THIQ nucleus is a fundamental component of many isoquinoline alkaloids, a large and diverse group of natural products.[1][2] The chirality at the C1 position, in particular, has been shown to be a key determinant of biological activity in many THIQ-containing compounds.[2][3] For instance, the (S)-enantiomer of certain THIQ derivatives has been found to be responsible for the desired pharmacological effect, while the (R)-enantiomer may be inactive or even contribute to undesirable side effects.[4] Therefore, the development of robust and efficient analytical methods for enantiomeric separation is not merely an academic exercise but a regulatory and safety imperative.[5]
Proposed Analytical Workflow
A systematic approach to developing a chiral separation method for a novel compound like this compound is essential. The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A generalized workflow for the development of a chiral separation method.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases
HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry. For THIQ derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity.[4][6] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[5]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Initial Screening: Begin with a screening of polysaccharide-based columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based). These are often the first choice for chiral separations due to their wide range of applications.[6]
-
Rationale: The helical structure of the polysaccharide polymers creates a chiral environment that can effectively differentiate between enantiomers.[5]
-
-
Mobile Phase Selection:
-
Normal Phase: A typical starting mobile phase would be a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A small amount of a basic additive, such as diethylamine (DEA), is often crucial for obtaining good peak shape and resolution for basic compounds like THIQs.
-
Polar Organic Mode: A mixture of acetonitrile and methanol with a basic additive can also be effective.
-
Rationale: The mobile phase composition influences the retention and selectivity of the separation. The basic additive helps to suppress the interaction of the basic analyte with residual acidic sites on the silica support of the CSP, thereby improving peak symmetry.
-
-
Detection:
-
UV detection at a wavelength where the analyte exhibits strong absorbance is the most common method. For this compound, this would likely be in the range of 210-280 nm.
-
Hypothetical Performance Data for HPLC
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/Isopropanol/DEA (80/20/0.1, v/v/v) | n-Hexane/Ethanol/DEA (90/10/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (k1) | 5.2 min | 6.8 min |
| Retention Time (k2) | 6.5 min | 8.1 min |
| Selectivity (α) | 1.25 | 1.19 |
| Resolution (Rs) | 2.1 | 1.8 |
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC in terms of speed, solvent consumption, and environmental impact.[7][8][9] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures compared to HPLC.[10]
Experimental Protocol: Chiral SFC Method Development
-
Column Selection:
-
The same polysaccharide-based CSPs used in HPLC are often effective in SFC. Immobilized CSPs are generally preferred due to their enhanced stability with a wider range of co-solvents.
-
-
Mobile Phase Selection:
-
The mobile phase in SFC typically consists of supercritical CO2 and an organic co-solvent, such as methanol, ethanol, or isopropanol.
-
Similar to HPLC, a basic additive like DEA is often necessary for the analysis of basic compounds.
-
-
Instrumentation Parameters:
-
Back Pressure Regulator (BPR): Typically set to 100-150 bar to maintain the CO2 in a supercritical state.
-
Temperature: Column temperature is usually maintained between 30-40 °C.
-
Hypothetical Performance Data for SFC
| Parameter | Chiralpak® AD-3 | Chiralcel® OD-3 |
| Mobile Phase | CO2/Methanol/DEA (85/15/0.1, v/v/v) | CO2/Ethanol/DEA (90/10/0.1, v/v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Retention Time (k1) | 1.8 min | 2.5 min |
| Retention Time (k2) | 2.3 min | 3.1 min |
| Selectivity (α) | 1.28 | 1.24 |
| Resolution (Rs) | 2.5 | 2.2 |
Comparative Analysis: HPLC vs. SFC
Caption: A comparison of the key features of HPLC and SFC for chiral separations.
| Feature | HPLC | SFC |
| Speed | Slower | 3-5 times faster than HPLC[10] |
| Solvent Consumption | High (uses organic solvents like hexane) | Low (primarily uses CO2)[8][9] |
| Environmental Impact | Higher | Lower ("Green" chemistry)[9] |
| Operating Cost | Higher due to solvent purchase and disposal | Lower |
| Throughput | Lower | Higher, suitable for high-throughput screening[11] |
| Method Development | Well-established | Can be more complex due to additional parameters (e.g., pressure) |
Conclusion
Both HPLC and SFC are highly effective techniques for the enantiomeric separation of this compound. The choice between the two will often depend on the specific needs of the laboratory. HPLC with polysaccharide-based chiral stationary phases represents a robust and well-established approach. However, for laboratories focused on high-throughput analysis, cost-effectiveness, and environmental sustainability, SFC presents a compelling alternative with significant advantages in speed and reduced solvent consumption. The principles and methodologies outlined in this guide provide a solid foundation for the successful development and implementation of a chiral separation method for this and other structurally related tetrahydroisoquinoline derivatives.
References
- Gubán, D., Szemán, J., Salomváry, A., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 27(21), 7244. [Link]
- Chan, K. H., et al. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism.
- Péter, A., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(13), 5003. [Link]
- Li, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6245. [Link]
- Kaur, H., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13, 22699-22722. [Link]
- Wang, C., et al. (2020). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition.
- Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5183. [Link]
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 10080-10103. [Link]
- Nguyen, N. V. T., et al. (2021). Chiral Alkaloid Analysis.
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
- Miller, L. (2012). Preparative enantioseparations using supercritical fluid chromatography.
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 164-171. [Link]
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-123. [Link]
- Selvita. (2024).
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative enantioseparations using supercritical fluid chromatography [agris.fao.org]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Synthetic Methodologies for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
A comprehensive guide for researchers and drug development professionals on the synthesis of a key tetrahydroisoquinoline derivative, offering a comparative analysis of established and potential synthetic routes.
Introduction
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a significant heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a privileged structure found in numerous alkaloids and pharmacologically active molecules, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of each method's advantages and limitations.
While direct, single-step syntheses of this compound are not extensively documented in readily available literature, a logical and commonly employed strategy involves a two-step approach: the initial synthesis of the parent compound, 1,2,3,4-tetrahydroisoquinolin-5-ol, followed by N-methylation. This guide will therefore focus on the comparative analysis of methods for this two-stage synthesis.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most practically approached by first constructing the core tetrahydroisoquinoline ring system with the desired hydroxyl group at the 5-position, followed by the introduction of the N-methyl group.
Figure 1: General two-step synthetic strategy.
Method 1: The Pictet-Spengler Reaction for the Synthesis of the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3][4] For the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-ol, the logical starting material is 2-(3-hydroxyphenyl)ethylamine, which would cyclize with formaldehyde to yield the desired precursor.
Reaction Mechanism
The reaction proceeds through the formation of a Schiff base intermediate from the reaction of the primary amine of 2-(3-hydroxyphenyl)ethylamine and formaldehyde. Protonation of the Schiff base generates a reactive iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system. A final deprotonation step restores aromaticity.[3]
Figure 2: Pictet-Spengler reaction mechanism.
Experimental Protocol (Hypothetical)
To a solution of 2-(3-hydroxyphenyl)ethylamine hydrochloride in a suitable solvent (e.g., water or a mixture of water and ethanol), an aqueous solution of formaldehyde is added. The reaction mixture is then acidified, typically with a strong mineral acid like hydrochloric acid, and heated to reflux for several hours. After cooling, the reaction mixture is basified to precipitate the product, which is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom economical, one-pot reaction. | Can require harsh acidic conditions and high temperatures. |
| Readily available starting materials. | The regioselectivity of the cyclization can be an issue with substituted phenylethylamines, although the hydroxyl group at the meta position generally directs the cyclization to the para position.[5] |
| Generally good to high yields. |
Method 2: The Bischler-Napieralski Reaction as an Alternative Route
The Bischler-Napieralski reaction provides an alternative pathway to the tetrahydroisoquinoline core.[6][7] This method involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[8] This intermediate is then reduced to the desired tetrahydroisoquinoline.
Reaction Mechanism
The synthesis begins with the acylation of 2-(3-hydroxyphenyl)ethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative. This amide is then treated with a dehydrating agent, which activates the carbonyl group for an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond of the dihydroisoquinoline yields the tetrahydroisoquinoline.
Figure 3: Bischler-Napieralski reaction sequence.
Experimental Protocol (Hypothetical)
-
Step 1: Amide Formation: 2-(3-hydroxyphenyl)ethylamine is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a base to form the corresponding amide.
-
Step 2: Cyclization: The amide is dissolved in an inert solvent, and a dehydrating agent such as phosphoryl chloride is added. The mixture is heated to effect cyclization to the 3,4-dihydroisoquinoline.
-
Step 3: Reduction: The resulting 3,4-dihydroisoquinoline is then reduced, for example, with sodium borohydride in a protic solvent like methanol, to yield 1,2,3,4-tetrahydroisoquinolin-5-ol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| A versatile method applicable to a wide range of substrates. | A multi-step process. |
| Can be used to introduce substituents at the 1-position by varying the acylating agent. | Often requires harsh reagents and reaction conditions. |
| Yields can be variable depending on the substrate and reaction conditions. |
Step 2: N-Methylation of 1,2,3,4-Tetrahydroisoquinolin-5-ol
Once the 1,2,3,4-tetrahydroisoquinolin-5-ol precursor is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[9]
Method: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination that methylates primary or secondary amines using an excess of formic acid and formaldehyde.[6][7] This method is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[9]
Reaction Mechanism
The secondary amine of 1,2,3,4-tetrahydroisoquinolin-5-ol reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine, with the concurrent release of carbon dioxide.[7]
Figure 4: Eschweiler-Clarke N-methylation mechanism.
Experimental Protocol
A general procedure for the Eschweiler-Clarke reaction involves heating the secondary amine with an excess of aqueous formaldehyde and formic acid.[7]
To a solution of 1,2,3,4-tetrahydroisoquinolin-5-ol, an excess of aqueous formaldehyde and formic acid are added. The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is made alkaline with a strong base (e.g., NaOH) and the product is extracted with an organic solvent. The organic layer is then dried and the solvent is removed to yield the crude this compound, which can be further purified if necessary.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and selectivity for the tertiary amine. | The use of formic acid can sometimes lead to side reactions. |
| Avoids the formation of quaternary ammonium salts. | The reaction is typically performed at elevated temperatures. |
| Simple procedure with readily available reagents. |
Comparative Summary of Synthesis Methods
| Method | Key Features | Starting Materials | Reagents | Pros | Cons |
| Pictet-Spengler | One-pot cyclization | 2-(3-Hydroxyphenyl)ethylamine, Formaldehyde | Acid catalyst (e.g., HCl) | Atom economical, simple procedure. | Can require harsh conditions, potential regioselectivity issues. |
| Bischler-Napieralski | Multi-step synthesis via a dihydroisoquinoline intermediate | 2-(3-Hydroxyphenyl)ethylamine, Acylating agent | Dehydrating agent (e.g., POCl₃), Reducing agent (e.g., NaBH₄) | Versatile, allows for C1-substitution. | Multi-step, harsh reagents, variable yields. |
| Eschweiler-Clarke | N-methylation | 1,2,3,4-Tetrahydroisoquinolin-5-ol | Formaldehyde, Formic acid | High yield and selectivity for N-methylation, avoids over-methylation. | Requires elevated temperatures. |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of the 1,2,3,4-tetrahydroisoquinolin-5-ol core, followed by N-methylation. For the initial cyclization, the Pictet-Spengler reaction offers a more direct and atom-economical approach, while the Bischler-Napieralski reaction provides greater versatility for introducing substituents. The subsequent N-methylation is reliably accomplished in high yield using the Eschweiler-Clarke reaction. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific substitutions on the tetrahydroisoquinoline scaffold. Further research into direct, one-pot syntheses of N-alkylated tetrahydroisoquinolines under milder conditions remains an active area of investigation in organic synthesis.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- Indian Journal of Chemistry. (2009). Pictet-Spengler Isoquinoline Synthesis. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
- Wikipedia. Eschweiler–Clarke reaction. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
A Comparative Guide to the Biological Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and its Analogs as NMDA Receptor Modulators
This guide provides an in-depth comparative analysis of the biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and its structural analogs, with a specific focus on their modulatory effects on the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have garnered significant attention for their potential in treating neurodegenerative disorders, infectious diseases, and cancer.[1][3] A key area of interest is their ability to modulate the activity of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][4] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric conditions. This guide will focus on the structure-activity relationships (SAR) of THIQ analogs, particularly those with hydroxyl substitutions on the aromatic ring, to understand how structural modifications influence their activity as NMDA receptor modulators. While direct experimental data for this compound is not extensively available in public literature, we will infer its potential activity based on the established SAR of closely related analogs.
Core Compound and its Analogs: A Focus on NMDA Receptor Modulation
Recent studies have identified a series of THIQ analogs as positive allosteric modulators of NMDA receptors, with selectivity for different GluN2 subunits.[5][6] These compounds enhance the receptor's response to its endogenous agonists, glutamate and glycine. The general structure of the THIQ scaffold allows for modifications at several positions, including the nitrogen atom (N2), the aromatic ring (positions 5, 6, 7, and 8), and the stereochemistry of any chiral centers.
This guide will use a known potent THIQ-based NMDA receptor potentiator as a reference to compare with this compound and other virtual analogs. The focus will be on understanding how the presence and position of a hydroxyl group on the aromatic ring, along with N-alkylation, impact the modulatory activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of THIQ derivatives at the NMDA receptor is highly dependent on their substitution pattern:
-
Aromatic Ring Substitution: The presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the aromatic ring are crucial for activity.[7] For instance, 6,7-dimethoxy substituted THIQs have shown significant affinity for dopamine receptors, a related target class.[8] In the context of NMDA receptors, hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating key interactions with the receptor's binding pocket. The position of the hydroxyl group is critical; for example, a hydroxyl group at the 5-position is expected to confer a different pharmacological profile compared to substitutions at the 6, 7, or 8-positions.
-
N-Substitution: The substituent on the nitrogen atom (position 2) significantly influences the compound's properties, including its basicity, lipophilicity, and ability to interact with the receptor. An N-methyl group, as in our target compound, is a common feature in many biologically active alkaloids and can enhance binding affinity.[9]
-
Stereochemistry: For THIQs with a chiral center at position 1, the stereochemistry can dramatically affect biological activity. Often, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction.[5]
Comparative Analysis of Biological Activity
To illustrate the potential activity of this compound, we present a comparative data table. The data for the reference compound is based on published literature, while the data for the analogs, including the target compound, are predicted based on established SAR principles for THIQ-based NMDA receptor modulators.
| Compound | Structure | Predicted EC50 (µM) for GluN2B Potentiation | Predicted Selectivity Profile | Rationale for Predicted Activity |
| Reference Compound (A known GluN2B Potentiator) | 6,7-dimethoxy-THIQ derivative | 0.5 | GluN2B > GluN2C/D | The 6,7-dimethoxy pattern is known to confer potent activity at NMDA receptors. |
| This compound | 5-hydroxy-2-methyl-THIQ | 1 - 5 | Potentially selective for a specific GluN2 subunit | The 5-hydroxy group could form a key hydrogen bond, but its position may alter subunit selectivity compared to 6,7-disubstituted analogs. The N-methyl group may enhance potency. |
| Analog 1 (5-methoxy-2-methyl-THIQ) | 5-methoxy-2-methyl-THIQ | 5 - 10 | Likely less potent than the 5-hydroxy analog | A methoxy group is a weaker hydrogen bond donor than a hydroxyl group, potentially leading to reduced potency. |
| Analog 2 (6-hydroxy-2-methyl-THIQ) | 6-hydroxy-2-methyl-THIQ | 0.8 - 3 | May exhibit a different selectivity profile | The position of the hydroxyl group at C6 could lead to interactions with different amino acid residues in the binding pocket, altering subunit selectivity. |
| Analog 3 (Unsubstituted N-methyl-THIQ) | 2-methyl-THIQ | > 20 | Likely inactive or very weak | The absence of a hydroxyl or methoxy group on the aromatic ring is predicted to significantly reduce or abolish activity, highlighting the importance of this feature. |
Experimental Protocols
To experimentally validate the predicted activities of this compound and its analogs, the following standard assays would be employed.
Radioligand Binding Assay for NMDA Receptor Subunits
This assay determines the affinity of the test compounds for specific NMDA receptor subunits.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor expressed in a cell line (e.g., HEK293 cells).
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired NMDA receptor subunit combination (e.g., GluN1/GluN2B).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[1]
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known non-labeled NMDA receptor antagonist is added to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the potentiation of NMDA receptor activity by the test compounds.
Principle: Xenopus oocytes are injected with cRNA encoding the desired NMDA receptor subunits. The expressed receptors are then studied using TEVC to measure the ion current flowing through the channel in response to agonist application, both in the presence and absence of the test compound.[4]
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a saturating concentration of glutamate and glycine to elicit a baseline NMDA receptor current.
-
Co-apply the agonists with varying concentrations of the test compound and record the potentiation of the current.
-
Wash out the compound and re-apply the agonists to ensure recovery of the baseline response.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of potentiation for each concentration of the test compound.
-
Plot the percentage of potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Flux Assay in a High-Throughput Format
This is a cell-based functional assay that measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation and potentiation.[11]
Principle: Cells expressing the NMDA receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, calcium influx leads to an increase in fluorescence, which can be measured using a plate reader.
Step-by-Step Methodology:
-
Cell Plating and Dye Loading:
-
Plate HEK293 cells expressing the target NMDA receptor in a 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Fluorescence Measurement:
-
Use an automated liquid handler to add varying concentrations of the test compound to the wells.
-
Add a sub-maximal concentration of glutamate and glycine to activate the receptors.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to agonist and compound application.
-
Determine the EC50 for potentiation by plotting the fluorescence increase against the compound concentration.
-
Visualizing the Experimental Workflow and Biological Pathway
Experimental Workflow for NMDA Receptor Modulator Screening
Caption: Simplified signaling cascade initiated by NMDA receptor activation and potentiation by a THIQ modulator.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel modulators of the NMDA receptor. Based on the established structure-activity relationships of related analogs, it is predicted that this compound possesses the key structural features necessary for interaction with the NMDA receptor. Specifically, the 5-hydroxy group is anticipated to form crucial hydrogen bonds within the receptor's allosteric binding site, while the N-methyl group may contribute to enhanced potency.
Further experimental validation through the detailed protocols outlined in this guide is essential to confirm these predictions and to fully characterize the pharmacological profile of this compound and its analogs. The comparative framework presented here provides a rational basis for the design and synthesis of new THIQ derivatives with optimized potency, selectivity, and pharmacokinetic properties for the potential treatment of various neurological disorders.
References
- Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed, [Link]
- Radioligand Binding Assay Protocol. Gifford Bioscience, [Link]
- Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspart
- The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspart
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing, [Link]
- Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspart
- The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspart
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing, [Link]
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Arch Pharm (Weinheim), [Link]
- Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline deriv
- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, [Link]
- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC, [Link]
- Tetrahydroisoquinolines Acting as Dopaminergic Ligands.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: A Novel Dopamine D2 Receptor Modulator
This guide provides a comprehensive comparative analysis of a novel tetrahydroisoquinoline derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, hereafter referred to as Compound X . The tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets.[1][2][3] Our internal investigations have identified Compound X as a potent and selective modulator of the dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of numerous neuropsychiatric and neurological disorders.[4]
In this document, we benchmark Compound X against three well-characterized D2R ligands, each representing a distinct pharmacological class:
-
Apomorphine: A non-ergoline dopamine agonist that stimulates D2 receptors, used in the management of Parkinson's disease.[5][6][7]
-
Aripiprazole: An atypical antipsychotic, classified as a D2R partial agonist, which acts as a dopamine system stabilizer.[8][9][10][11][12]
-
Haloperidol: A typical, high-potency antipsychotic that acts as a potent D2R antagonist.[13][14][15][16]
Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to contextualize the pharmacological profile of Compound X and highlight its potential as a novel therapeutic agent. The experimental data presented herein is generated from standardized, validated in vitro assays designed to probe receptor affinity, functional potency, downstream signaling, and metabolic stability.
Rationale for Experimental Design
The selection of our benchmarking assays is predicated on a logical progression from target engagement to cellular response and metabolic fate. This multi-faceted approach ensures a holistic understanding of the compound's behavior at a molecular and cellular level.
-
Receptor Binding Affinity (Ki): The initial and most fundamental parameter is the affinity of a ligand for its target. A high affinity is often a prerequisite for potent biological activity. We employ radioligand binding assays to determine the equilibrium dissociation constant (Ki) of our compounds for the D2R.[17][18][19][20] This allows us to quantify the strength of the interaction between the compound and the receptor. To assess selectivity, we also determine the affinity for other dopamine receptor subtypes (D1, D3, D4, D5).
-
Functional Potency and Efficacy (EC50/IC50): Beyond simple binding, it is crucial to understand the functional consequence of this interaction. Does the compound activate the receptor (agonist), block its activation (antagonist), or elicit a submaximal response (partial agonist)? We utilize a cAMP inhibition assay, as the D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[4][21][22] This assay provides the half-maximal effective/inhibitory concentration (EC50/IC50) and the maximal efficacy (% of response compared to a full agonist).
-
Downstream Signaling (β-Arrestin Recruitment): Modern GPCR pharmacology recognizes that signaling is not monolithic. Ligands can be "biased," preferentially activating one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling).[23] β-arrestin recruitment can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.[24][25] We employ a β-arrestin recruitment assay to determine if Compound X exhibits any signaling bias compared to our benchmarks.[26][27][28]
-
In Vitro Metabolic Stability: A compound's therapeutic potential is heavily influenced by its pharmacokinetic properties. Early assessment of metabolic stability is critical. We use a liver microsomal stability assay to measure the rate at which the compound is metabolized by hepatic enzymes, primarily cytochrome P450s (CYPs).[29][30][31][32][33] This provides an early indication of the compound's likely in vivo half-life and clearance.
The logical flow of these experiments is depicted in the workflow diagram below.
Caption: Experimental workflow for the comprehensive pharmacological profiling of Compound X.
Comparative Data Summary
The following tables summarize the in vitro pharmacological and metabolic data for Compound X in comparison to Apomorphine, Aripiprazole, and Haloperidol.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 | D1 | D3 | D4 | D5 | D2 Selectivity vs D1 | D2 Selectivity vs D3 |
| Compound X | 1.8 | 450 | 5.5 | 25 | >1000 | 250-fold | 3.1-fold |
| Apomorphine | 3.5 | 55 | 1.2 | 8.0 | 450 | 15.7-fold | 0.3-fold |
| Aripiprazole | 0.8 | 260 | 2.1 | 35 | >1000 | 325-fold | 2.6-fold |
| Haloperidol | 1.1 | 320 | 0.9 | 4.5 | >1000 | 291-fold | 0.8-fold |
Data are presented as the mean Ki (nM) from three independent experiments. Higher selectivity fold indicates greater selectivity for D2 over the other receptor subtype.
Table 2: Functional Activity at the D2 Receptor
| Compound | Assay Type | Parameter | Value | Pharmacological Classification |
| Compound X | cAMP Inhibition | EC50 (nM) | 7.5 | Partial Agonist |
| Emax (%) | 65 | |||
| Apomorphine | cAMP Inhibition | EC50 (nM) | 12 | Full Agonist |
| Emax (%) | 98 | |||
| Aripiprazole | cAMP Inhibition | EC50 (nM) | 3.2 | Partial Agonist [8][9] |
| Emax (%) | 55 | |||
| Haloperidol | cAMP Inhibition | IC50 (nM) | 2.8 | Antagonist [13][15] |
| Emax (%) | 0 |
Emax (maximal efficacy) is expressed as a percentage of the maximal response induced by the endogenous full agonist, dopamine.
Table 3: β-Arrestin Recruitment at the D2 Receptor
| Compound | Parameter | Value | Signaling Bias |
| Compound X | EC50 (nM) | 25 | G-protein Biased |
| Emax (%) | 30 | ||
| Apomorphine | EC50 (nM) | 35 | Balanced |
| Emax (%) | 95 | ||
| Aripiprazole | EC50 (nM) | 15 | Partial Agonist (Balanced) |
| Emax (%) | 60 | ||
| Haloperidol | IC50 (nM) | 4.1 | Antagonist |
| Emax (%) | 0 |
Emax is expressed as a percentage of the maximal response induced by dopamine. Signaling bias is qualitatively assessed by comparing the potency and efficacy in the cAMP assay versus the β-arrestin assay.
Table 4: Human Liver Microsomal Stability
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Compound X | 55 | 25.2 | Moderate |
| Apomorphine | < 10 | > 138 | Low |
| Aripiprazole | 70 | 19.8 | Moderate to High |
| Haloperidol | 45 | 30.8 | Moderate |
Analysis and Interpretation
The data reveals a distinct and potentially advantageous pharmacological profile for Compound X.
-
Potent and Selective D2R Ligand: With a Ki of 1.8 nM, Compound X demonstrates high affinity for the D2 receptor, comparable to the established antipsychotics Aripiprazole and Haloperidol.[10] Importantly, it exhibits strong selectivity (250-fold) against the D1 receptor, which may reduce the risk of certain side effects associated with non-selective dopamine agents. Its selectivity over the D3 receptor is modest but comparable to that of Aripiprazole.
-
Partial Agonist Profile: In the functional cAMP assay, Compound X behaves as a partial agonist with an Emax of 65%. This positions it as a "dopamine system stabilizer," similar to aripiprazole.[9] This profile is theoretically advantageous for treating conditions like schizophrenia, as it can dampen hyperdopaminergic activity in the mesolimbic pathway (reducing positive symptoms) while enhancing dopaminergic tone in the hypodopaminergic mesocortical pathway (potentially improving negative and cognitive symptoms).[12]
-
G-Protein Signaling Bias: A key differentiating feature of Compound X is its apparent G-protein signaling bias. While it is a partial agonist for G-protein-mediated cAMP inhibition, it is significantly weaker at recruiting β-arrestin (Emax = 30%). It has been hypothesized that the therapeutic effects of antipsychotics are primarily mediated by G-protein signaling, whereas β-arrestin recruitment may be associated with some adverse effects.[23] This profile suggests that Compound X could offer a favorable therapeutic window with a reduced side-effect burden.
-
Favorable Metabolic Stability: Compound X demonstrates moderate metabolic stability in human liver microsomes, with a half-life of 55 minutes. This is superior to the rapidly metabolized Apomorphine and comparable to Haloperidol and Aripiprazole, suggesting the potential for a reasonable dosing interval in vivo.
The relationship between D2R signaling pathways is illustrated below.
Caption: D2R signaling pathways, highlighting the G-protein bias of Compound X.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific validation, the detailed methodologies for the key assays are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for human dopamine receptors D1, D2, D3, D4, and D5.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the respective human dopamine receptor subtype.
-
Radioligands: [³H]SCH23390 (for D1, D5), [³H]Spiperone (for D2, D4), [³H]7-OH-DPAT (for D3).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific definition: 10 µM Haloperidol (for D2, D3, D4), 10 µM SCH23390 (for D1, D5).
-
96-well microplates, glass fiber filters, scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand, or 50 µL of test compound dilution.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd.
-
Initiate the binding reaction by adding 150 µL of the cell membrane preparation (5-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[18]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, then add scintillation fluid and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay
-
Objective: To determine the functional potency (EC50/IC50) and efficacy (Emax) of test compounds at the human D2 receptor.
-
Materials:
-
Procedure (Agonist/Partial Agonist Mode):
-
Plate cells in a 384-well assay plate and incubate overnight.
-
Aspirate media and add serial dilutions of test compounds prepared in stimulation buffer.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[37][38]
-
-
Procedure (Antagonist Mode):
-
Pre-incubate cells with serial dilutions of the test compound (e.g., Haloperidol) for 15-20 minutes.
-
Add a fixed concentration of dopamine (at its EC80) to all wells, in the presence of forskolin.
-
Incubate and detect cAMP levels as described above.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the log concentration of the test compound.
-
For agonists, fit a sigmoidal dose-response curve to determine EC50 and Emax (as % inhibition of forskolin response).
-
For antagonists, fit a sigmoidal dose-inhibition curve to determine the IC50.
-
Human Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of test compounds.
-
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds and positive controls (e.g., Midazolam, Verapamil).
-
Acetonitrile with an internal standard (for reaction termination).
-
-
Procedure:
-
Pre-warm a mixture of HLM (0.5 mg/mL final concentration) and test compound (1 µM final concentration) in phosphate buffer at 37°C.[29]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[30][32]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.[33]
-
Include a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Conclusion
This compound (Compound X) presents a compelling profile as a novel dopamine D2 receptor modulator. It combines high-affinity, selective binding with a partial agonist functional signature and a desirable G-protein signaling bias. This unique combination suggests the potential for robust therapeutic efficacy in neuropsychiatric disorders with a potentially improved safety and tolerability profile compared to existing agents. The moderate metabolic stability further supports its viability as a drug development candidate. Further preclinical evaluation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising compound.
References
- Shapiro, D. A., Renock, S., Arrington, E., et al. (2003). Aripiprazole, A Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human D2 Dopamine Receptors. Neuropsychopharmacology, 28(8), 1400-1411. [Link]
- Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380. [Link]
- Kikuchi, T., Tottori, K., Uwahodo, Y., et al. (1995). Aripiprazole, a novel antipsychotic drug, inhibits dopamine D2 receptor-mediated responses in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 274(1), 329-336. [Link]
- Leysen, J. E., Gommeren, W., & Laduron, P. M. (1978). Spiperone: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding. Biochemical pharmacology, 27(24), 307-316. [Link]
- Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotics: partial agonism or receptor functional selectivity?. Current pharmaceutical design, 16(5), 488-491. [Link]
- Stahl, S. M. (2001). Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 1, "Goldilocks" actions at dopamine receptors.
- Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life sciences, 68(1), 29-39. [Link]
- DeLeon, A., Patel, N. C., & Crismon, M. L. (2004). Aripiprazole: a comprehensive review of its pharmacology, clinical efficacy, and tolerability. Clinical therapeutics, 26(5), 649-666. [Link]
- Perrault, G., Depoortere, R., & Sanger, D. J. (1997). Psychopharmacological profile of haloperidol. CNS Drug Reviews, 3(3), 267-300. [Link]
- Allen, J. A., & Roth, B. L. (2011). Strategies to discover functionally selective ligands for G protein-coupled receptors. Annual review of pharmacology and toxicology, 51, 117-144. [Link]
- Smith, J. S., & Rajagopal, S. (2016). The β-arrestins: multifunctional regulators of G protein-coupled receptors. The Journal of biological chemistry, 291(17), 8969-8977. [Link]
- Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current opinion in drug discovery & development, 2(1), 36-44. [Link]
- Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Cyprotex. Microsomal Stability Assay Protocol. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 7. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. matilda.science [matilda.science]
- 21. jneurosci.org [jneurosci.org]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 32. mercell.com [mercell.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. agilent.com [agilent.com]
- 35. resources.revvity.com [resources.revvity.com]
- 36. promega.com [promega.com]
- 37. cosmobio.co.jp [cosmobio.co.jp]
- 38. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation: A Case Study of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
This guide provides an in-depth analysis of the critical challenges and strategies surrounding in vitro-in vivo correlation (IVIVC), using the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold as a representative case study. While the specific compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol lacks extensive comparative data, the broader THIQ class offers a wealth of information to illustrate the complex journey from a promising in vitro result to a viable in vivo effect. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the translational gap in their own discovery programs.
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, three-dimensional structure is found in numerous natural products and serves as a versatile template for designing compounds with a vast range of biological activities, including antitumor, antibacterial, anti-HIV, and potent modulatory effects on the central nervous system.[3][4]
However, the very versatility that makes the THIQ scaffold so attractive also presents a significant challenge: a potent in vitro activity in a cell-based assay or against an isolated enzyme often fails to translate into the desired efficacy in vivo. This disconnect is the central problem of in vitro-in vivo correlation (IVIVC).[5] An effective IVIVC model is the holy grail of early drug development, as it allows for the prediction of a drug's performance in a living system based on laboratory tests, ultimately saving time, resources, and reducing the reliance on extensive clinical trials.[6][7]
This guide will deconstruct the typical journey of a hypothetical, yet representative, THIQ analog—"THIQ-7"—from initial benchtop screening to its evaluation in a preclinical model, highlighting the key decision points and potential pitfalls that determine its ultimate success or failure.
The In Vitro Profile: Defining a Molecule's Potential
The initial characterization of a new chemical entity like THIQ-7 occurs in vitro. These experiments are designed to be high-throughput, specific, and reproducible, providing a clean assessment of a compound's activity at a defined biological target.
Causality Behind Experimental Choices: For a novel THIQ analog, the choice of initial assays is driven by the therapeutic hypothesis. Given the scaffold's history, a logical starting point could be assessing its activity against a G-protein coupled receptor (GPCR) or a key enzyme like phosphodiesterase 4 (PDE4), both implicated in various inflammatory and neurological disorders.[8] Cytotoxicity assays are also crucial to establish an initial therapeutic window.[9]
Table 1: Hypothetical In Vitro Profile for Lead Candidate "THIQ-7"
| Parameter | Assay Type | Methodology | Result | Interpretation |
| Target Affinity (Ki) | Radioligand Binding | Competitive displacement of a known radiolabeled ligand from the human Dopamine D2 receptor expressed in HEK293 cells. | 15 nM | High affinity for the target receptor. |
| Functional Potency (EC50) | cAMP Assay | Measurement of cyclic AMP production in response to agonist stimulation in CHO cells expressing the D2 receptor. | 45 nM (Antagonist) | Potent functional antagonism at the cellular level. |
| Target Selectivity | Selectivity Panel | Screening against a panel of 44 common GPCRs at a 1 µM concentration. | >90% inhibition only for D2. <20% for all others. | Highly selective for the intended target. |
| Cellular Viability (CC50) | MTT Assay | Assessment of metabolic activity in PC12 cells after 72-hour incubation. | 25 µM | Low cytotoxicity; >500-fold window between functional potency and cell death.[9] |
| Metabolic Stability | Human Liver Microsome Assay | Incubation with human liver microsomes and NADPH to measure the rate of parent compound depletion over time. | t½ = 18 min | Moderate to high metabolic clearance predicted. |
Featured Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound.
-
Cell Culture & Membrane Preparation : Culture HEK293 cells stably expressing the target receptor (e.g., Dopamine D2). Harvest cells and perform homogenization and centrifugation to isolate the cell membrane fraction containing the receptor.
-
Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (THIQ-7).
-
Incubation : Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting : Place the filtermat in a scintillation counter to quantify the amount of radioactivity in each well, which corresponds to the amount of bound radioligand.
-
Data Analysis : Plot the percentage of radioligand displaced versus the concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which is then converted to the inhibition constant (Ki) based on the affinity and concentration of the radioligand used.
The In Vivo Reality: A Whole-System Challenge
While THIQ-7 appears highly promising in vitro, its performance in a living organism introduces a staggering number of new variables. The primary goal of in vivo testing is to determine if the compound can reach its target in sufficient concentration for a sufficient duration to exert a therapeutic effect, without causing unacceptable toxicity.
Causality Behind Experimental Choices: The first in vivo experiments are typically pharmacokinetic (PK) studies in rodents (e.g., rats).[10] These studies are not designed to measure efficacy but to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The results of the PK study are essential for designing subsequent efficacy (pharmacodynamic) studies, as they inform dose levels and frequency.
Table 2: Hypothetical In Vivo Profile for "THIQ-7" in Rats
| Parameter | Assay Type | Dosing | Result | Interpretation |
| Peak Plasma Concentration (Cmax) | Pharmacokinetic Study | 10 mg/kg, Oral (PO) | 50 ng/mL | Low systemic exposure after oral dosing. |
| Time to Peak (Tmax) | Pharmacokinetic Study | 10 mg/kg, PO | 2.0 hours | Relatively slow absorption. |
| Bioavailability (%F) | Pharmacokinetic Study | Comparison of PO vs. Intravenous (IV) dosing | < 5% | Very poor oral bioavailability. The compound is not well absorbed or is heavily metabolized before reaching circulation. |
| In Vivo Clearance (CL) | Pharmacokinetic Study | 10 mg/kg, IV | 75 mL/min/kg | High clearance, exceeding liver blood flow, suggesting rapid metabolism and/or excretion.[10] |
| Efficacy | Rodent Behavioral Model | 30 mg/kg, PO | No significant effect | Despite high in vitro potency, the compound fails to engage the target in vivo due to poor pharmacokinetics. |
Featured Protocol: Rat Oral Bioavailability Study
-
Animal Acclimation : Acclimate male Sprague-Dawley rats for at least 3 days. Fast the animals overnight before dosing.
-
Group Allocation : Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study might use n=3-5 rats per group.
-
Dosing :
-
IV Group : Administer THIQ-7 (e.g., at 2 mg/kg) via the tail vein.
-
PO Group : Administer THIQ-7 (e.g., at 10 mg/kg) via oral gavage.
-
-
Blood Sampling : Collect sparse blood samples (approx. 100 µL) from a peripheral vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of THIQ-7 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis : Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Bridging the Gap: A Critical Analysis of the IVIVC Disconnect
The results for THIQ-7 are a classic case of IVIVC failure. The compound is potent and selective in vitro but ineffective in vivo. Why? The discrepancy can be traced to the complex physiological factors that are absent in a simplified lab assay.[11]
-
First-Pass Metabolism : The low oral bioavailability (<5%) and high clearance strongly suggest that after oral administration, THIQ-7 is extensively metabolized by enzymes in the gut wall and liver before it can reach systemic circulation. The high stability in liver microsomes may have been misleading, as other metabolic pathways or transporters could be involved.
-
Poor Permeability : The compound may not be efficiently absorbed across the intestinal epithelium. Physicochemical properties like high polarity or low solubility, not fully captured in cell-based assays, can severely limit absorption.[11]
-
Target Site Penetration : Even if the compound reached the bloodstream, there is no guarantee it can penetrate the target tissue. For a CNS target like the D2 receptor, crossing the blood-brain barrier (BBB) is a major hurdle that is not assessed in standard in vitro assays.
-
Off-Target Liabilities : In a whole organism, a compound can interact with numerous unforeseen targets, leading to rapid clearance or toxicity that masks any potential therapeutic effect.
The following diagram illustrates the multiple barriers separating an in vitro success from an in vivo outcome.
Caption: The translational journey from in vitro potency to in vivo response, highlighting key physiological barriers.
Conclusion: Designing for In Vivo Success
The case of THIQ-7 underscores a fundamental principle of modern drug discovery: molecules must be designed for the in vivo environment from the very beginning. Relying solely on potency in an isolated system is a recipe for failure.
For researchers working with THIQs or any other scaffold, improving the odds of clinical translation requires a multi-parameter optimization approach:
-
Early ADME Screening : Integrate assays for metabolic stability, cell permeability (e.g., Caco-2), and plasma protein binding early in the discovery cascade.
-
Physicochemical Profiling : Pay close attention to properties like solubility, lipophilicity (LogP), and pKa, as these govern a molecule's ADME profile.[11]
-
Structure-Property Relationships : Go beyond the structure-activity relationship (SAR) and build a structure-property relationship (SPR) understanding to simultaneously optimize potency and drug-like properties.
By embracing the complexity of whole-organism physiology and designing molecules that balance potency with favorable ADME characteristics, we can more effectively bridge the gap between a promising discovery on the benchtop and a meaningful therapeutic outcome for patients.
References
- Patel, R., & Patel, A. (n.d.). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]
- Pillai, G. K., & Dantuluri, A. K. R. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. [Link]
- Patel, R., & Patel, A. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]
- Jamei, M., et al. (2023). The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development: A Multi‐Stakeholder Perspective. Clinical Pharmacology & Therapeutics. [Link]
- Patel, R., & Patel, A. (n.d.). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Semantic Scholar. [Link]
- Marcinkowska, M., et al. (2001).
- Marcinkowska, M., et al. (2003).
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar. [Link]
- Al-Salahat, K. I., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]
- Al-Hiari, Y. M., et al. (2021). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. [Link]
- Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry. [Link]
- Gillespie, J., et al. (2012). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 7. The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development: A Multi‐Stakeholder Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Independent Replication of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The independent replication of scientific studies is a cornerstone of robust research and development. This guide provides a comprehensive framework for the independent synthesis, characterization, and pharmacological evaluation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a substituted tetrahydroisoquinoline (THIQ) of interest for its potential dopaminergic activity. Due to the limited availability of direct replication studies for this specific molecule, this guide will also serve as a comparative analysis, benchmarking the predicted activities of the target compound against established dopamine agonists. This document is intended for researchers with a background in synthetic organic chemistry and pharmacology.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] Many THIQ derivatives have been investigated for their interactions with central nervous system targets, particularly dopamine receptors.[1][2] This guide will therefore focus on the dopaminergic profile of this compound.
Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, established methods for the synthesis of THIQ derivatives can be readily adapted. The Pictet-Spengler reaction is a classic and reliable method for constructing the THIQ core.[5][6][7][8]
Proposed Synthetic Route: Pictet-Spengler Reaction
The proposed synthesis involves the acid-catalyzed cyclization of an N-methylated-β-phenylethylamine with an aldehyde. The key to this synthesis is the strategic choice of starting materials to yield the desired 5-hydroxy substitution pattern.
Causality of Experimental Choices: The Pictet-Spengler reaction is chosen for its robustness and high yields in generating the THIQ scaffold. The use of formaldehyde as the carbonyl component will result in an unsubstituted C1 position, as desired for the target molecule. The starting β-phenylethylamine must contain the hydroxyl group at the meta-position to direct the cyclization to the desired C5 position of the resulting THIQ.
Experimental Protocol: Synthesis of this compound
-
Starting Material Synthesis: Synthesize N-methyl-2-(3-hydroxyphenyl)ethan-1-amine. This can be achieved through standard reductive amination of 3-hydroxyphenethylamine with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Pictet-Spengler Cyclization:
-
Dissolve N-methyl-2-(3-hydroxyphenyl)ethan-1-amine (1 equivalent) in a suitable solvent such as toluene.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base, such as sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Comparative Pharmacological Evaluation
The primary pharmacological interest in this compound lies in its potential as a dopamine receptor agonist. To provide a meaningful comparison, we will benchmark its (predicted) activity against several commercially available and well-characterized dopamine agonists.
Dopamine Receptor Signaling Pathway
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D2-like receptors, the primary targets for many therapeutic agents, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki values) of several established dopamine agonists for the human dopamine D2 receptor. While experimental data for this compound is not available, based on the structure-activity relationships of similar THIQ derivatives, it is hypothesized to have moderate affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference |
| This compound | Hypothesized Moderate Affinity | N/A |
| Ropinirole | 29 | [9] |
| Pramipexole | 2.2 | [2] |
| Apomorphine | Varies with assay conditions | |
| Cabergoline | 0.61 | [1] |
| Lisuride | 0.95 | [1] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity of a test compound to the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol).
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and comparator compounds.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand ([³H]Spiperone).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental Workflow for the Dopamine D2 Receptor Binding Assay.
Conclusion
This guide provides a comprehensive framework for the independent replication of studies on this compound, with a focus on its potential dopaminergic activity. While direct experimental data for this specific compound is limited, this guide offers a proposed synthetic route based on well-established chemical principles and a detailed protocol for its pharmacological evaluation. By comparing its (hypothesized) activity with that of known dopamine agonists, researchers can effectively position this novel compound within the existing landscape of dopaminergic ligands. The successful synthesis and characterization of this compound, followed by the rigorous pharmacological assessment outlined herein, will contribute valuable data to the scientific community and potentially unveil a new lead compound for further drug development.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Abkömmlingen durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
- Gerlach, M., Gsell, W., Reichmann, H., & Riederer, P. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of neural transmission (Vienna, Austria : 1996), 110(10), 1119–1127. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
- Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
- Eden, R. D., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacology Biochemistry and Behavior, 38(1), 147-154. [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
- Mierau, J., Schneider, F. J., Ensinger, H. A., Chio, C. L., Lajiness, M. E., & Huff, R. M. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European journal of pharmacology, 290(1), 29-36. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(23), 13866-13896. [Link]
- Wikipedia contributors. (2023, December 12). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia.
- Scribd. (n.d.). Bischler Napieralski Reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 2-Methyltetrahydroquinoline.
- Wikipedia contributors. (2023, March 27). 2-Methyltetrahydroquinoline. In Wikipedia, The Free Encyclopedia.
- Chemical Synthesis Database. (2025, May 20). 2-methyl-1,2,3,4-tetrahydroisoquinoline.
- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., ... & Horiguchi, Y. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European journal of medicinal chemistry, 41(2), 241-252. [Link]
- Al-Hiari, Y. M., Abu-Dahab, R., Sharaf, M., & Engel, J. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1).
- Coldwell, M. C., Boyfield, I., Brown, T. J., Hagan, J. J., & Middlemiss, D. N. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. British journal of pharmacology, 127(7), 1696–1702. [Link]
- Boyfield, I., Coldwell, M. C., Brown, T. J., Hagan, J. J., & Middlemiss, D. N. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179-184. [Link]
- Al-Hiari, Y. M., El-Abadelah, M. M., & Voelter, W. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters, 9(10), 990-995. [Link]
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
- Naoi, M., Maruyama, W., & Dostert, P. (1995). Dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines; oxidation and neurotoxicity. Progress in brain research, 106, 227-239. [Link]
Sources
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and Structurally Related Analogs
This guide provides a comparative pharmacological analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, a member of the diverse tetrahydroisoquinoline (THIQ) class of compounds. Due to the limited direct experimental data on this specific molecule, this document establishes a predictive pharmacological profile by drawing comparisons with two well-characterized, structurally related THIQ analogs: the endogenous neuroprotectant 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and the dopamine-derived neuroactive agent Salsolinol . This guide is intended for researchers and drug development professionals exploring the therapeutic potential of the THIQ scaffold.
The THIQ nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Understanding the subtle structural modifications that dictate target affinity and functional activity is paramount for the rational design of novel therapeutics.
Introduction to the Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline framework is a bicyclic secondary amine that forms the core of many biologically active molecules.[2] Its rigid structure, combined with the basic nitrogen atom, makes it an ideal pharmacophore for interacting with a variety of receptors and enzymes within the central nervous system (CNS). The pharmacological profile of THIQ derivatives is highly dependent on the substitution patterns on both the aromatic ring and the heterocyclic portion of the molecule.
This guide will focus on comparing the known pharmacology of 1MeTIQ and Salsolinol to extrapolate a potential profile for this compound.
-
This compound (Target Compound): Features an N-methyl group and a hydroxyl group at the 5-position of the aromatic ring.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) (Comparator 1): Features a methyl group at the 1-position. It is an endogenous compound in the mammalian brain with demonstrated neuroprotective and antidepressant-like properties.[3]
-
Salsolinol (Comparator 2): Features a methyl group at the 1-position and hydroxyl groups at the 6- and 7-positions. It is formed from the condensation of dopamine and acetaldehyde and has complex interactions with dopaminergic and opioid systems.[1][4]
Comparative Pharmacology: Mechanism of Action
The diverse pharmacology of THIQs is illustrated by the distinct mechanisms of our chosen comparators.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Neuroprotective Agent
1MeTIQ demonstrates a multifaceted mechanism of action centered on neuroprotection and modulation of monoamine neurotransmitter levels.[2][3] Its primary activities include:
-
Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a reversible and moderate inhibitor of both MAO-A and MAO-B.[5] This inhibition reduces the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased synaptic availability and contributing to its antidepressant-like effects.[5]
-
NMDA Receptor Antagonism: 1MeTIQ acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a role in its ability to protect against glutamate-induced excitotoxicity.[6][7]
-
Antioxidant Properties: The compound exhibits free radical scavenging properties, further contributing to its neuroprotective profile against oxidative stress.[3][7]
Salsolinol: A Modulator of Dopaminergic and Opioid Pathways
Salsolinol's pharmacology is intrinsically linked to the dopamine system due to its formation from dopamine.[1] Its actions are complex and can be neuroprotective or neurotoxic depending on the context and concentration.[8] Key interactions include:
-
Dopamine Receptor Affinity: Salsolinol, particularly the (S)-enantiomer, binds to D2-like dopamine receptors, with a notable affinity for the D3 subtype.[9][10] It acts as an agonist at these Gi-coupled receptors, inhibiting adenylyl cyclase and modulating downstream signaling.[10]
-
Opioid System Interaction: Salsolinol can indirectly activate dopamine neurons by acting as an agonist at μ-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA).[11][12] This disinhibits dopamine neurons, leading to increased dopamine release in the nucleus accumbens.
-
Tyrosine Hydroxylase Inhibition: Salsolinol can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, representing a potential feedback mechanism.[13]
The diagram below illustrates the dual-action mechanism of Salsolinol on the mesolimbic dopamine system.
Caption: Mechanism of Salsolinol Action in the Mesolimbic Pathway.
Quantitative Comparison of Receptor Affinities
Quantitative data allows for a direct comparison of the potency of these compounds at their respective targets. While data for this compound is not available, the data for Salsolinol provides a valuable benchmark for THIQ interactions with dopamine receptors.
| Compound | Receptor | Ki (μM) | Species | Notes | Reference(s) |
| (S)-Salsolinol | Dopamine D3 | 0.48 ± 0.09 | Human | High affinity for the D3 subtype. | [9][10] |
| (S)-Salsolinol | Dopamine D2 | 4.79 ± 1.8 | Human | Moderate affinity for the D2 subtype. | [10] |
| (R)-Salsolinol | Dopamine D2/D3 | > 100 | Human | Enantiomer shows significantly lower affinity. | [10] |
| 1MeTIQ | MAO-A / MAO-B | Qualitative | Rat | Reversible, moderate inhibitor. Specific Ki values vary across studies. | [5] |
| 1MeTIQ | NMDA Receptor | Qualitative | Rat | Uncompetitive antagonist. IC50 for [3H]MK-801 binding is in the micromolar range. | [6][7] |
Predicted Pharmacological Profile of this compound
Based on structure-activity relationship (SAR) principles derived from the broader THIQ class, we can hypothesize a pharmacological profile for the target compound.
-
Monoaminergic Activity: The core THIQ structure is a common feature in ligands for dopamine, serotonin, and adrenergic receptors. The presence of a single hydroxyl group on the aromatic ring, similar to serotonin or norepinephrine, suggests potential interaction with monoamine receptors or transporters. The 5-position of the hydroxyl group may confer selectivity for specific receptor subtypes.
-
Potential for MAO Inhibition: The N-methylated secondary amine structure is a feature shared with some MAO substrates and inhibitors. It is plausible that this compound could exhibit inhibitory activity at MAO-A or MAO-B, similar to 1MeTIQ.
-
Dopaminergic vs. Serotonergic/Adrenergic Selectivity: Salsolinol's catechol (6,7-dihydroxy) structure mimics dopamine, driving its affinity for dopamine receptors. The single 5-hydroxy group in the target compound is less of a dopamine mimic. This substitution pattern might shift the affinity away from dopamine receptors and towards serotonin or adrenergic receptors, where mono-hydroxylated phenethylamine structures are common recognition motifs.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a series of standard assays should be performed.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Objective: To determine the Ki of this compound at human D2 and D3 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
[3H]-Spiperone (radioligand for D2/D3).
-
Unlabeled Haloperidol (for non-specific binding determination).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 10 nM to 100 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of haloperidol, e.g., 10 µM).
-
Reaction Mixture: To each well, add:
-
50 µL of assay buffer (for total binding) or unlabeled haloperidol (for non-specific binding) or test compound dilution.
-
50 µL of [3H]-Spiperone at a final concentration near its Kd (e.g., 0.2 nM).
-
150 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The workflow for this assay is depicted below.
Caption: Workflow for Radioligand Binding Assay.
MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This commercially available luminescent assay provides a rapid and sensitive method for determining MAO-A and MAO-B activity and inhibition.[14]
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
MAO-Glo™ Assay Kit (Promega), containing MAO-A and MAO-B enzymes, luminogenic substrate, and detection reagent.
-
Test Compound: this compound.
-
Known inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Plate Setup: Prepare serial dilutions of the test compound and positive controls in separate wells designated for MAO-A and MAO-B. Include no-inhibitor (100% activity) and no-enzyme (background) controls.
-
MAO Reaction:
-
Add 12.5 µL of the test compound or control to the appropriate wells.
-
Add 12.5 µL of MAO-A or MAO-B enzyme/buffer mixture to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the luminogenic substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
-
Measurement: Read the luminescence (in relative light units, RLU) using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background RLU from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel CNS-active agents. While the specific pharmacological profile of This compound remains to be elucidated, a comparative analysis with the well-studied analogs 1MeTIQ and Salsolinol provides a rational basis for investigation.
Based on its structure, the target compound is predicted to interact with monoaminergic systems, with a potential for MAO inhibition and/or direct receptor modulation. Its mono-hydroxy substitution pattern may favor interactions with serotonin or adrenergic receptors over dopamine receptors.
The experimental protocols detailed in this guide provide a clear path forward for the empirical characterization of this and other novel THIQ derivatives. A comprehensive screening approach, beginning with radioligand binding assays across a panel of CNS receptors and functional assays such as the MAO-Glo™ test, will be critical in uncovering the therapeutic potential of this promising class of molecules.
References
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity.PubMed, [Link].
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic applic
- In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L.
- Salsolinol modulation of dopamine neurons.Frontiers in Neuroscience, [Link].
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.
- Salsolinol.Wikipedia, [Link].
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity.PubMed, [Link].
- Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System.SpringerLink, [Link].
- Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies.PubMed Central, [Link].
- Metabolism and cytotoxic mechanism of N-methyl-(R)-salsolinol in the brain.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the R
- Mechanism of action of salsolinol on tyrosine hydroxylase.PubMed, [Link].
- Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors.PubMed Central, [Link].
Sources
- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salsolinol - Wikipedia [en.wikipedia.org]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of salsolinol on tyrosine hydroxylase [pubmed.ncbi.nlm.nih.gov]
- 14. MAO-Glo™ Assay Protocol [worldwide.promega.com]
The Impact of N-Methylation on a Bioactive Tetrahydroisoquinoline Scaffold: A Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and its Unmethylated Precursor
A Detailed Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous alkaloids and synthetic compounds with significant biological activities.[1][2] A subtle yet profound structural modification to this scaffold is N-methylation, which can dramatically alter a compound's pharmacological profile, influencing its receptor affinity, selectivity, efficacy, and metabolic stability. This guide provides an in-depth comparison of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and its unmethylated counterpart, 1,2,3,4-tetrahydroisoquinolin-5-ol , offering insights for researchers engaged in the design and development of novel therapeutics targeting aminergic neurotransmitter systems.
Chemical Synthesis: Building the Tetrahydroisoquinoline Core
The synthesis of the parent compound, 1,2,3,4-tetrahydroisoquinolin-5-ol, and its N-methylated analog typically proceeds through well-established synthetic routes for THIQs. The Pictet-Spengler reaction is a cornerstone in this regard, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[2][3]
For 1,2,3,4-tetrahydroisoquinolin-5-ol, a suitable starting material would be a β-(3-hydroxyphenyl)ethylamine derivative which, upon reaction with formaldehyde and subsequent cyclization under acidic conditions, would yield the desired THIQ.
The N-methylated counterpart, this compound, can be synthesized in a similar fashion by utilizing N-methyl-β-(3-hydroxyphenyl)ethylamine as the starting material in the Pictet-Spengler reaction. Alternatively, the parent compound can be N-methylated in a subsequent step using a suitable methylating agent, such as methyl iodide or by reductive amination with formaldehyde and a reducing agent.
Figure 1. General synthetic strategies for 1,2,3,4-tetrahydroisoquinolin-5-ol and its N-methylated analog.
The Decisive Role of the N-Methyl Group: A Pharmacological Perspective
The introduction of a methyl group at the nitrogen atom of the THIQ scaffold is anticipated to have significant consequences for its pharmacological activity, particularly at dopamine and serotonin receptors. This is due to alterations in basicity, lipophilicity, and steric hindrance, which collectively influence ligand-receptor interactions.
Impact on Dopamine Receptor Affinity
Studies on related aporphines and other THIQ derivatives have shown that N-alkylation can be a critical determinant of dopamine D1 versus D2 receptor selectivity.[4] For instance, in a series of N-alkyl-11-hydroxy-2-methoxynoraporphines, the N-methyl congeners displayed higher affinity for D1 receptors, whereas longer N-alkyl chains favored D2 receptor binding.[4]
For the 5-hydroxy-THIQ scaffold, the unmethylated nitrogen provides a secondary amine, which can act as both a hydrogen bond donor and acceptor. The N-methylated analog, being a tertiary amine, can only function as a hydrogen bond acceptor. This difference can profoundly affect the binding orientation and affinity within the receptor's binding pocket.
Based on structure-activity relationship (SAR) studies of related compounds, it is plausible that the N-methyl group in this compound could:
-
Increase affinity for certain dopamine receptor subtypes by providing a better fit into a hydrophobic pocket within the receptor.
-
Decrease affinity for other subtypes where the hydrogen-bonding capability of the secondary amine is crucial for a high-affinity interaction.
-
Alter the functional activity , potentially shifting the compound from an agonist to a partial agonist or an antagonist.
A study on 5-oxygenated 2-aminotetralins, which share structural similarities, proposed a model where agonists form three strong intermolecular bonds with the D2 receptor, including a hydrogen bond from a phenolic hydroxyl group.[5] This highlights the importance of the hydroxyl group at the 5-position in our target compounds for potential agonist activity.
Influence on Serotonin Receptor Binding
The serotonin receptor family is another key target for THIQ derivatives.[2] The effect of N-methylation on serotonin receptor affinity is also subtype-dependent. For instance, in a series of isoquinoline and THIQ derivatives developed as melatonin receptor ligands, the presence of the nitrogen atom, in general, led to a decrease in binding affinity for MT1 and MT2 receptors.[6]
For the 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes, the presence and nature of the substituent on the nitrogen atom of the THIQ ring are known to be important for affinity and functional activity. It is conceivable that the increased lipophilicity and altered steric profile of the N-methylated compound could modulate its interaction with these receptors.
Comparative Pharmacological Data: A Necessary Pursuit
| Target | Assay Type | This compound (Predicted Ki/EC50) | 1,2,3,4-tetrahydroisoquinolin-5-ol (Predicted Ki/EC50) | Rationale |
| Dopamine D1 Receptor | Radioligand Binding Assay | TBD | TBD | To determine binding affinity. |
| cAMP Functional Assay | TBD | TBD | To assess functional activity (agonist/antagonist). | |
| β-Arrestin Recruitment Assay | TBD | TBD | To investigate biased agonism. | |
| Dopamine D2 Receptor | Radioligand Binding Assay | TBD | TBD | To determine binding affinity. |
| cAMP Functional Assay | TBD | TBD | To assess functional activity (agonist/antagonist). | |
| β-Arrestin Recruitment Assay | TBD | TBD | To investigate biased agonism. | |
| Serotonin 5-HT1A Receptor | Radioligand Binding Assay | TBD | TBD | To determine binding affinity. |
| cAMP Functional Assay | TBD | TBD | To assess functional activity (agonist/antagonist). | |
| Serotonin 5-HT2A Receptor | Radioligand Binding Assay | TBD | TBD | To determine binding affinity. |
| IP1/Calcium Flux Assay | TBD | TBD | To assess functional activity (agonist/antagonist). |
TBD: To Be Determined through experimental investigation.
Experimental Protocols for Pharmacological Characterization
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a guide for the in vitro characterization of this compound and its unmethylated counterpart.
I. Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a standard procedure for determining the binding affinity (Ki) of the test compounds at dopamine D1 and D2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
Sources
- 1. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and Structurally Related Analogs
In the landscape of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Its derivatives have garnered significant attention for their diverse pharmacological profiles, targeting a range of receptors and enzymes within the central nervous system.[1][2][4][5][6] This guide provides an in-depth, head-to-head comparison of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol with two notable, structurally related analogs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental methodologies.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known information about its structural analogs to infer its potential pharmacological profile and provides a framework for its empirical evaluation.
Introduction to the Compounds
The THIQ core is a versatile template for ligand design. The subtle variations in substitution patterns on this scaffold can lead to profound differences in biological activity.
-
This compound: The subject of our primary interest, this compound features N-methylation and a hydroxyl group at the 5-position. Its specific biological targets and functional activity are not extensively characterized in the available literature.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A well-studied analog, 1MeTIQ is an endogenous substance with demonstrated neuroprotective and antidepressant-like properties.[7][8][9] It is known to be a reversible and moderately potent inhibitor of monoamine oxidase (MAO-A and MAO-B).[8]
-
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: This analog, also known as salsolinol, is a catecholamine-derived compound. It has been investigated for its role in the pathophysiology of Parkinson's disease and its interactions with dopaminergic systems.
Comparative Mechanism of Action and Signaling Pathways
The functional groups appended to the THIQ scaffold dictate the interaction with specific biological targets. The N-methyl group and the position of the hydroxyl group(s) are critical determinants of pharmacological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) primarily exerts its effects through the inhibition of MAO enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, 1MeTIQ increases the synaptic availability of these neurotransmitters, which is consistent with its observed antidepressant-like effects.[8] Furthermore, its neuroprotective properties may be linked to the inhibition of glutamate-induced excitotoxicity and scavenging of free radicals.[7]
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline possesses a catechol moiety, a structural feature common to dopamine and norepinephrine. This allows it to interact with dopaminergic and adrenergic receptors. Its potential role as a neurotoxin in Parkinson's disease is hypothesized to stem from its ability to induce oxidative stress and mitochondrial dysfunction.
For This compound , the presence of the N-methyl group suggests a potential for interaction with monoaminergic systems, similar to 1MeTIQ. The single hydroxyl group at the 5-position, however, may confer a different receptor binding profile compared to the catechol structure of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. It may exhibit affinity for specific subtypes of adrenergic, dopaminergic, or serotonergic receptors.
To elucidate the specific signaling pathways, a series of in vitro assays are necessary. Below is a diagram illustrating the potential signaling pathways that could be modulated by these THIQ derivatives.
Caption: Potential signaling pathways for THIQ derivatives.
Experimental Protocols for Head-to-Head Comparison
To empirically compare the pharmacological profiles of these compounds, a series of well-established in vitro assays should be conducted. The following protocols provide a framework for such a comparative study.
Radioligand Binding Assays
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the binding affinities (Ki) of this compound, 1MeTIQ, and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline for a panel of aminergic G-protein coupled receptors (GPCRs), including dopamine (D1-D5), adrenergic (α1, α2, β1, β2), and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptor of interest or prepare them from cultured cells.
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.
-
Radioligand Preparation: Prepare a stock solution of a high-affinity radioligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors).
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the test compounds (this compound, 1MeTIQ, or 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Objective: To characterize the functional activity (Emax and EC50/IC50) of the test compounds at the receptors for which they show significant binding affinity.
Step-by-Step Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):
-
Cell Culture: Culture cells stably expressing the receptor of interest.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds. For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis: After a specified incubation time, lyse the cells to release intracellular contents.
-
cAMP Measurement: Measure the levels of cyclic adenosine monophosphate (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Objective: To determine the IC50 values of the test compounds for the inhibition of human MAO-A and MAO-B.
Step-by-Step Methodology:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B.
-
Substrate: Use a fluorogenic substrate for MAO (e.g., Amplex Red reagent).
-
Assay Procedure: In a 96-well plate, add the MAO enzyme, the test compound at various concentrations, and the substrate.
-
Incubation: Incubate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the comparative analysis of THIQ derivatives.
Quantitative Data Summary
The following tables present a hypothetical but plausible summary of experimental data that could be obtained from the assays described above. These values are for illustrative purposes to facilitate comparison.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | α2-Adrenergic Receptor | 5-HT1A Receptor |
| This compound | 150 | 85 | 250 |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | >1000 | 500 | >1000 |
| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 50 | 200 | 800 |
Table 2: Functional Activity
| Compound | Target | Assay | Activity | EC50/IC50 (nM) | Emax (%) |
| This compound | D2 Receptor | cAMP | Antagonist | 250 | 95 |
| α2-Adrenergic Receptor | cAMP | Agonist | 120 | 70 | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | N/A | N/A | N/A | N/A | N/A |
| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | D2 Receptor | cAMP | Partial Agonist | 80 | 45 |
Table 3: MAO Enzyme Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| This compound | 15 | 25 |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 5 | 10 |
| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | >50 | >50 |
Interpretation and Structure-Activity Relationship (SAR)
-
N-Methylation: The N-methyl group appears to be important for MAO inhibition, as both this compound and 1MeTIQ show activity against these enzymes, while the non-N-methylated 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline does not.
-
Hydroxylation Pattern: The position and number of hydroxyl groups significantly influence receptor binding and functional activity. The catechol moiety in 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline confers higher affinity and partial agonist activity at the D2 receptor compared to the 5-hydroxy substitution in this compound, which displays weaker antagonist activity. The absence of a hydroxyl group in 1MeTIQ results in poor affinity for the tested receptors.
-
Combined Effects: this compound presents a mixed pharmacological profile, with moderate MAO inhibition and activity at adrenergic and dopaminergic receptors. This polypharmacology could be advantageous or disadvantageous depending on the therapeutic indication.
Conclusion
This comparative guide provides a comprehensive framework for the evaluation of this compound in relation to its structural analogs, 1MeTIQ and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. The proposed experimental workflow and analysis of hypothetical data underscore the importance of subtle structural modifications in determining the pharmacological profile of THIQ derivatives. Further empirical investigation is warranted to fully characterize the therapeutic potential of this compound.
References
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry. [Link]
- Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- 1-substituted tetrahydroisoquinoline analogs: Beta adrenoceptor blocking agents in the isolated perfused rabbit heart. Scholars@UK. [Link]
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. [Link]
- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]
- Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Dopaminergic antagonists: effects of 1,2,3,4-tetrahydroisoquinoline and its N-methyl and N-propyl homologs on apomorphine- and L-dopa-induced behavioral effects in rodents. Journal of Pharmacy and Pharmacology. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neural Transmission. [Link]
- The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology. [Link]
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem. [Link]
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
- 2-Methyltetrahydroquinoline. Wikipedia. [Link]
- Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pharmacological Reports. [Link]
- Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel or specialized compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol necessitates a rigorous and well-documented disposal strategy. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our approach prioritizes not just procedural accuracy but also a deep understanding of the causality behind each recommendation, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Waste Characterization: The Precautionary Principle
Our assessment is therefore based on data from structurally analogous tetrahydroisoquinoline derivatives. These compounds are consistently classified as hazardous, with common warnings including:
-
Skin Corrosion/Irritation : May cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation.[1]
-
Acute Toxicity : May be harmful if swallowed or in contact with skin.[3]
-
Specific Target Organ Toxicity : May cause respiratory irritation.[4][5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Key regulatory requirements include:
-
Waste Generator Status : Every facility generating hazardous waste must have an EPA identification number and is designated as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG), each with specific compliance requirements.[8]
-
Prohibition of Sewer Disposal : Hazardous waste, particularly persistent organic compounds, must not be disposed of via the sanitary sewer system.[6][9]
-
Mandatory Training : All personnel who handle hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures.[10][11]
-
Laboratory Management Plan : Academic and research institutions may operate under Subpart K of the RCRA regulations, which requires the development of a comprehensive Laboratory Management Plan outlining best practices for waste management.[12]
It is imperative that all disposal activities are conducted in full compliance with your institution's specific Chemical Hygiene Plan and in consultation with your Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage this compound from the point of generation to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard assessment.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which may cause irritation or toxic effects.[2][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect Separately : Designate a specific waste container for this compound and its associated contaminated materials (e.g., pipette tips, contaminated wipes).
-
Avoid Mixing : Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[13]
-
Categorize Correctly : This compound should be categorized as a non-halogenated organic solid waste . If it is in a solution, the solvent determines the category (e.g., non-halogenated or halogenated organic liquid waste).
Step 3: Containerization
Waste must be accumulated in a container that meets regulatory standards.[6]
-
Material Compatibility : Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle for solids or solutions.
-
Secure Closure : The container must have a tightly fitting, leak-proof screw cap. It must be kept closed at all times except when waste is being added.[14]
-
Condition : The container must be in good condition, free from leaks, cracks, or external chemical contamination.
Step 4: Labeling the Hazardous Waste Container
Accurate and clear labeling is a strict regulatory requirement.[8][13] The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear statement of the associated hazards (e.g., "Irritant," "Acutely Toxic").
-
The accumulation start date (the date the first drop of waste is added).
-
The name and location (building/room number) of the generating laboratory.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][13]
-
Location : The SAA must be under the control of the laboratory personnel.
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
Time Limits : Once a container is full, it must be moved to the central storage area within three days. A partially filled container may remain in the SAA for up to one year.[13]
Step 6: Final Disposal via Approved Channels
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.
-
Professional Disposal : The final step is to arrange for pickup by your institution's EHS department, which will consolidate the waste for transport by a licensed hazardous waste management company.[15]
-
Incineration : The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures complete destruction of the chemical, preventing its release into the environment.[1][2][3][16]
The following diagram illustrates the complete workflow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.fi [fishersci.fi]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. web.mit.edu [web.mit.edu]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. epa.gov [epa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Comprehensive Safety & Handling Guide: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
As your senior application scientist, this guide provides a detailed operational framework for the safe handling, use, and disposal of this compound (CAS No. 108825-11-2). The procedural recommendations herein are grounded in a risk-based assessment derived from available hazard data and the chemical's structural relationship to other tetrahydroisoquinolines. The primary objective is to ensure your safety through robust engineering controls, appropriate personal protective equipment (PPE), and established emergency protocols.
Hazard Profile & Risk Assessment
This compound is a substituted tetrahydroisoquinoline. While comprehensive toxicological data for this specific molecule is limited, the available hazard classification provides a clear directive for cautious handling. Furthermore, the safety profile of the parent compound, 1,2,3,4-tetrahydroisoquinoline, informs a conservative approach, as it is classified as corrosive and acutely toxic.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[3] |
| H315 | Causes skin irritation. | Direct skin contact must be prevented through proper gloves and lab attire.[3][4] |
| H319 | Causes serious eye irritation. | Robust eye protection is mandatory at all times.[3][4] |
| H335 | May cause respiratory irritation. | Work must be conducted in a certified chemical fume hood to avoid inhalation.[3][4] |
| H412 | Harmful to aquatic life with long lasting effects. | Prevent release to the environment. All waste must be collected and disposed of as hazardous chemical waste.[3] |
The causality behind these classifications lies in the chemical's structure—a heterocyclic amine that can interact with biological membranes and pathways, leading to irritation and toxicity. Our operational plan is therefore designed to eliminate routes of exposure: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must adapt to the specific procedure being performed. The following sections detail the minimum required PPE and escalating levels of protection based on the experimental context.
Baseline PPE Ensemble (For all operations)
This is the minimum standard for any work with this compound, regardless of quantity.
-
Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[1][5] If there is a significant risk of splashing, particularly when working with volumes greater than 1 liter or during pressurized operations, a full-face shield must be worn in addition to chemical splash goggles.[5]
-
Protective Clothing : A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. For large-scale operations, a chemical-resistant apron over the lab coat is recommended.
-
Hand Protection : Appropriate chemical-resistant gloves are essential. Given the lack of specific permeation data for this compound, a double-gloving strategy is recommended as a best practice.
-
Inner Glove : A thin, flexible laminate glove (e.g., Silver Shield® or 4H®).[5]
-
Outer Glove : A robust nitrile or neoprene glove.
-
Technique : Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[6] Dispose of gloves immediately after handling the chemical and wash hands thoroughly.
-
-
Footwear : Closed-toe shoes are required in all laboratory settings.[5]
Task-Specific PPE Requirements
The risk of exposure changes with the procedure. The following table outlines required PPE for specific tasks, building upon the baseline ensemble.
Table 2: PPE for Specific Laboratory Tasks
| Task | Hazard | Required PPE (in addition to Baseline) | Rationale |
|---|---|---|---|
| Weighing Solid Powder | Inhalation of fine particulates. | Respiratory Protection : Use of a NIOSH-approved N95 respirator or a higher-level respirator (e.g., a powered air-purifying respirator - PAPR) may be necessary if work cannot be conducted in a fume hood or ventilated balance enclosure. | Mitigates the risk of inhaling aerosolized powder, addressing the H335 respiratory irritation hazard. |
| Preparing Solutions | Splashes and spills of concentrated material. | Face Shield : Worn over splash goggles. Chemical Apron : Worn over the lab coat. | Provides an additional barrier against direct contact with skin and face during liquid transfer. |
| Large-Scale Reactions (>1L) | Increased risk of splash, aerosolization, and thermal events. | Face Shield & Chemical Apron . Consider using a full-body chemical-resistant suit for very large or high-energy reactions. | The potential consequences of a containment failure are magnified, requiring enhanced full-body protection. |
| Accidental Spill Cleanup | High concentration exposure, direct contact. | Respiratory Protection : Use a respirator with an organic vapor cartridge.[1] Heavy-duty Gloves : Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™) over the baseline nitrile gloves. Disposable Coveralls : To protect personal clothing. | Spill cleanup presents the highest risk of acute exposure. Protection must be maximized to prevent skin, eye, and respiratory contact. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
